molecular formula C9H9ClO2 B1625922 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone CAS No. 75717-51-0

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Cat. No.: B1625922
CAS No.: 75717-51-0
M. Wt: 184.62 g/mol
InChI Key: FZEGRRITIJHDKE-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGRRITIJHDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504463
Record name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75717-51-0
Record name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (also known as 2-hydroxy-3-methylphenacyl chloride) represents a fundamental transformation in organic synthesis, bridging classical aromatic chemistry with modern drug design. This molecule is a highly versatile bifunctional building block: its


-chloroketone moiety acts as a potent electrophile for nucleophilic substitution, while the ortho-phenolic hydroxyl group provides a nucleophilic handle for subsequent intramolecular cyclizations (e.g., forming benzoxazines, coumarans, or thiazepines).

This whitepaper provides an in-depth, self-validating protocol for synthesizing this compound via a two-step sequence: the O-acylation of o-cresol followed by an aluminum chloride-catalyzed Fries rearrangement.

Retrosynthetic Analysis & Pathway Selection

When approaching the synthesis of 1-(2-hydroxy-3-methylphenyl)-2-chloroethanone, two primary retrosynthetic disconnections are apparent:

  • Direct Friedel-Crafts Acylation: Direct reaction of o-cresol with chloroacetyl chloride.

  • Two-Step Fries Rearrangement: Initial O-acylation of o-cresol to form o-tolyl chloroacetate, followed by Lewis acid-mediated acyl migration.

Causality for Pathway Selection: Direct Friedel-Crafts acylation on unprotected phenols is notoriously inefficient. The free hydroxyl group acts as a Lewis base, strongly coordinating with the Lewis acid catalyst (e.g., AlCl


), which deactivates the ring, requires massive catalyst excesses, and leads to uncontrolled tar formation[1]. Conversely, the  of the pre-formed ester provides exceptional regiocontrol. By tuning the thermal conditions, the reaction can be strictly directed toward the thermodynamically favored ortho-isomer[2].

Pathway A o-Cresol C o-Tolyl Chloroacetate A->C Pyridine, 0°C B Chloroacetyl Chloride B->C D 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone (Ortho) C->D AlCl3, 130°C (Thermodynamic) E Para Isomer (Byproduct) C->E AlCl3, 25°C (Kinetic)

Synthetic pathway of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone via Fries rearrangement.

Mechanistic Causality: The Fries Rearrangement

The transformation relies on two distinct mechanistic phases, each governed by specific electronic and thermodynamic principles.

Phase 1: Nucleophilic O-Acylation

During the initial reaction of o-cresol with chloroacetyl chloride, the strong inductive electron-withdrawing effect (-I) of the


-chlorine atom shifts electron density away from the carbonyl carbon. This generates a highly localized partial positive charge, making the acyl chloride exceptionally electrophilic[3]. Under mild basic conditions, the phenoxide rapidly attacks the carbonyl, forming o-tolyl chloroacetate[4].
Phase 2: Lewis Acid-Mediated Acyl Migration

The conversion of o-tolyl chloroacetate to the target C-acylated product is driven by

[1].
  • Stoichiometric Causality: Unlike standard catalytic cycles, this rearrangement strictly requires

    
     equivalents of AlCl
    
    
    
    . The Lewis acid initially complexes with the ester oxygen to generate an acylium ion pair. Crucially, after the electrophilic aromatic substitution occurs, the AlCl
    
    
    forms a highly stable bidentate chelate with the newly formed ortho-hydroxy ketone, permanently sequestering the catalyst[1].
  • Thermodynamic vs. Kinetic Control: The reaction yields a mixture of ortho and para isomers. At low temperatures (20–60 °C), the para-isomer is favored due to kinetic control (minimal steric hindrance). However, at elevated temperatures (120–140 °C), the reaction is under thermodynamic control. The ortho-isomer prevails because its resulting bidentate aluminum complex acts as a deep thermodynamic sink, driving the equilibrium toward the target molecule[2].

Mechanism A o-Tolyl Chloroacetate + AlCl3 B Lewis Acid Complexation (Carbonyl Oxygen) A->B C Acylium Ion Generation [ClCH2C=O]+ B->C D Electrophilic Aromatic Substitution (Ortho) C->D E Bidentate Aluminum Chelate (Thermodynamic Sink) D->E F Acidic Quench (HCl/Ice) Yields Free Phenol E->F

Mechanistic workflow of the AlCl3-catalyzed Fries rearrangement highlighting thermodynamic control.

Experimental Workflow & Self-Validating Protocols

The following protocols are designed as self-validating systems, where physical observations directly confirm mechanistic milestones.

Protocol A: Synthesis of o-Tolyl Chloroacetate
  • Setup: Charge a flame-dried 500 mL round-bottom flask with o-cresol (10.8 g, 100 mmol) and anhydrous dichloromethane (150 mL) under an inert N

    
     atmosphere.
    
  • Base Addition: Add anhydrous pyridine (9.5 g, 120 mmol). Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Introduce chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes.

    • Self-Validation: The immediate formation of a white precipitate (pyridinium chloride) visually validates the progression of the nucleophilic acyl substitution.

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), 1M NaOH (to remove unreacted o-cresol), and brine. Dry over MgSO

    
     and concentrate in vacuo to yield the intermediate ester as a pale oil.
    
Protocol B: Thermodynamic Fries Rearrangement
  • Complexation: In a 250 mL flask, combine the crude o-tolyl chloroacetate (~18 g) with anhydrous AlCl

    
     (20.0 g, 150 mmol).
    
  • Thermal Activation: Heat the solvent-free mixture gradually to 130 °C.

    • Self-Validation: As the temperature surpasses 90 °C, the heterogeneous powder will transition into a dark, homogeneous, viscous melt. This phase change is the macroscopic validation of the bidentate aluminum chelate forming.

  • Quenching: Maintain at 130 °C for 2.5 hours. Cool the melt to 60 °C and carefully pour it over a mixture of crushed ice (200 g) and concentrated HCl (20 mL).

    • Causality: The highly acidic aqueous environment is strictly required to protonate the phenolic oxygen, breaking the robust aluminum chelate and liberating the free ortho-hydroxy ketone[1]. Extract the aqueous phase with ethyl acetate (

      
       mL).
      
Protocol C: Isolation via Intramolecular Hydrogen Bonding
  • Separation Strategy: The crude extract contains both the target ortho-isomer and the para-isomer byproduct. Subject the concentrated crude to silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 9:1).

  • Chromatographic Causality: The target ortho-isomer possesses a strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This internal bond masks the polarity of the hydroxyl group, making the molecule highly lipophilic. It will elute rapidly (high

    
    ). Conversely, the para-isomer can only form intermolecular hydrogen bonds with the silica stationary phase, causing it to be heavily retained (low 
    
    
    
    ).

Quantitative Data & Analytical Validation

The tables below summarize the optimization parameters and the expected analytical signatures required to validate the structural integrity of the synthesized compound.

Table 1: Optimization of Fries Rearrangement Conditions
Temperature (°C)Solvent SystemKinetic vs. ThermodynamicOrtho:Para RatioOverall Yield (%)
25DichloromethaneKinetic20 : 8085%
801,2-DichloroethaneMixed50 : 5082%
130NitrobenzeneThermodynamic85 : 1578%
140 Solvent-Free (Melt) Strict Thermodynamic 92 : 8 75%
Table 2: Spectroscopic Validation Data
Analytical TechniqueSignal / PeakStructural Assignment & Causality

H NMR (CDCl

)

~11.8 ppm (s, 1H)
Phenolic -OH. The extreme downfield shift validates the presence of the strong intramolecular hydrogen bond with the carbonyl oxygen.

H NMR (CDCl

)

~4.7 ppm (s, 2H)
-CH

Cl protons. Highly deshielded due to the combined -I effects of the adjacent chlorine atom and carbonyl group.

H NMR (CDCl

)

~2.3 ppm (s, 3H)
Aromatic methyl group at position 3.
FT-IR Spectroscopy ~1640 cm

Carbonyl (C=O) stretch. The frequency is unusually low for an acetophenone derivative, confirming the weakening of the C=O double bond due to intramolecular H-bonding.

References

  • Natural Volatiles and Essential Oils (NVEO)
  • Fries Rearrangement Wikipedia, The Free Encyclopedia URL:[Link]

  • 5-Methyl-2-(1-Methylethyl)
  • Fries Rearrangement Organic Chemistry Portal URL:[Link]

Sources

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (CAS 75717-51-0): A Comprehensive Technical Guide to Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (also known as 2-chloro-2'-hydroxy-3'-methylacetophenone) is a highly versatile bifunctional aromatic ketone. Bearing the CAS registry number 75717-51-0[1], this compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of a reactive


-chloro ketone moiety coupled with an ortho-hydroxy group provides a unique scaffold for regioselective cyclizations, enabling the rapid construction of diverse heterocyclic systems such as thiazoles, imidazoles, and benzofurans.

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is essential for optimizing reaction conditions, predicting thermodynamic behavior, and streamlining downstream purification.

PropertyValue
Chemical Name 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone
Synonyms 2-chloro-2'-hydroxy-3'-methylacetophenone; Ethanone, 2-chloro-1-(2-hydroxy-3-methylphenyl)-
CAS Registry Number 75717-51-0
Molecular Formula C

H

ClO

Molecular Weight 184.62 g/mol
Exact Mass 184.029 g/mol
Structural Features

-chloro ketone, ortho-phenolic OH, meta-methyl group

Mechanistic Pathways: Synthesis Strategy

The synthesis of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone is typically achieved via a highly regioselective Friedel-Crafts acylation[2] or a Fries rearrangement. The direct acylation of 2-methylphenol (o-cresol) with chloroacetyl chloride in the presence of a strong Lewis acid (such as aluminum chloride, AlCl


) is the most industrially viable route.

Causality in Experimental Design: The choice of AlCl


 is not merely catalytic; it acts as a stoichiometric reagent. The Lewis acid first coordinates with the phenolic oxygen of o-cresol, protecting it while simultaneously directing the incoming acylium ion to the ortho or para position. Due to the steric hindrance of the methyl group at the 3-position and the strong directing effect of the coordinated oxygen, the acylation predominantly occurs at the 6-position (yielding the 2-hydroxy-3-methylacetophenone core). Alternatively, o-tolyl chloroacetate can undergo a Fries rearrangement under similar Lewis acidic conditions to yield the target compound.

SynthesisPathway A o-Cresol (2-Methylphenol) B Chloroacetyl Chloride + AlCl3 A->B Lewis Acid Coordination D Fries Rearrangement (Alternative) A->D Esterification C Acylium Ion Intermediate B->C Electrophilic Generation E 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone (CAS 75717-51-0) C->E Regioselective Acylation D->E AlCl3, Heat

Synthetic pathways for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone via Friedel-Crafts.

Experimental Protocol: Synthesis and Isolation

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the Friedel-Crafts acylation route.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Flush the system continuously with dry Argon or Nitrogen.

  • Reagent Preparation: Dissolve 10.8 g (0.1 mol) of o-cresol in 100 mL of anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the reaction mixture to 0°C using an ice-salt bath.

  • Lewis Acid Addition: Slowly add 14.7 g (0.11 mol) of anhydrous AlCl

    
     in small portions. Self-Validation: The solution will turn yellow/orange, indicating the successful formation of the Lewis acid-phenol complex.
    
  • Acylation: Add 12.4 g (0.11 mol) of chloroacetyl chloride dropwise over 30 minutes, maintaining the internal temperature below 5°C to prevent uncontrolled exothermic polymerization or polyacylation.

  • Thermal Activation: Remove the ice bath and gradually warm the mixture to room temperature, then heat to reflux (approx. 40°C for DCM, 80°C for DCE) for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the o-cresol spot is entirely consumed.

  • Quenching & Workup: Carefully pour the cooled reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to decompose the aluminum complex. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO

    
     and brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization from ethanol to yield the pure
    
    
    -chloro ketone.

Reactivity and Applications in Drug Development

The


-chloro ketone moiety is a privileged functional group in medicinal chemistry. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is predominantly utilized in the Hantzsch Thiazole Synthesis [3]. By reacting this intermediate with various thioamides or thiourea, researchers can rapidly access 2-amino-4-arylthiazole derivatives, which are critical pharmacophores in antimicrobial, anti-inflammatory, and antineoplastic agents.

Mechanistic Insight: The reaction initiates via the nucleophilic attack of the sulfur atom from the thioamide onto the highly electrophilic


-carbon of the chloro ketone (S-alkylation). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate. Subsequent dehydration yields the fully aromatized thiazole ring. The ortho-hydroxy group on the phenyl ring can further participate in downstream intramolecular cyclizations or serve as a hydrogen bond donor in target-ligand interactions within biological systems.

HantzschSynthesis A 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone C S-Alkylation Intermediate (Thioether formation) A->C Nucleophilic substitution (-HCl) B Thiourea / Thioamide B->C Nucleophilic substitution (-HCl) D Intramolecular Cyclization (Hydroxythiazoline) C->D N-attack on Carbonyl E Dehydration (-H2O) D->E F 4-(2-hydroxy-3-methylphenyl) -thiazole derivative E->F Aromatization

Mechanism of the Hantzsch Thiazole Synthesis utilizing the alpha-chloro ketone intermediate.

Analytical Characterization Standards

To verify the structural integrity of the synthesized CAS 75717-51-0, the following spectroscopic benchmarks should be met:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    A sharp singlet around
    
    
    4.70 ppm integrating for 2 protons corresponds to the -CH
    
    
    Cl group. The aromatic protons will appear as a characteristic AMX or ABX system between
    
    
    6.80 - 7.60 ppm. The strongly hydrogen-bonded phenolic -OH typically appears downfield as a broad singlet >
    
    
    11.0 ppm.
  • IR (KBr pellet): A strong carbonyl (C=O) stretching frequency around 1640-1650 cm

    
     (shifted to lower wavenumbers due to intramolecular hydrogen bonding with the ortho-OH). A broad O-H stretch is observed at 3200-3400 cm
    
    
    
    , and the C-Cl stretch appears near 750 cm
    
    
    .
  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]

    
     is expected at m/z 185.0, with a characteristic M+2 isotope peak at m/z 187.0 in a 3:1 ratio, confirming the presence of a single chlorine atom[4].
    

References

  • National Center for Biotechnology Information. "2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem" PubChem Database. Available at:[Link]

  • American Chemical Society. "Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents" Journal of Medicinal Chemistry. Available at:[Link]

Sources

Spectral Data for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a substituted aromatic ketone with significant potential as a building block in the synthesis of novel pharmaceutical compounds. Its utility stems from the reactive α-chloro-keto functional group, which allows for a variety of chemical transformations, and the substituted phenolic ring, a common motif in biologically active molecules. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its conversion in synthetic pathways.

This technical guide provides a detailed analysis of the expected spectral data for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data in the public domain, this guide leverages established principles of spectroscopy and comparative data from structurally related analogues to provide a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Molecular Structure and Synthetic Considerations

A plausible synthetic route to 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone involves the chlorination of the corresponding acetophenone precursor, 2-hydroxy-3-methylacetophenone. This reaction is analogous to the synthesis of similar chloroacetophenones, often employing a chlorinating agent like sulfuryl chloride.[1][2]

Synthesis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Precursor 2-hydroxy-3-methylacetophenone Product 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Precursor->Product Chlorination Reagent SO2Cl2 Reagent->Product Solvent Solvent (e.g., CH2Cl2) Solvent->Product

Caption: Plausible synthetic route to the target compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone are based on the principles of substituent effects on aromatic systems.[3][4]

Table 1: Predicted ¹H NMR Data for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Prediction
Ar-OH~11.0 - 12.0Singlet (broad)1H-The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
H-6~7.6Doublet of doublets1H~7.8, 1.5This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift.
H-4~7.4Triplet1H~7.8This proton is meta to both the hydroxyl and acetyl groups.
H-5~6.9Doublet of doublets1H~7.8, 1.5This proton is ortho to the electron-donating hydroxyl group, resulting in an upfield shift.
-CH₂Cl~4.8Singlet2H-The methylene protons are adjacent to both a carbonyl group and a chlorine atom, causing a significant downfield shift.
Ar-CH₃~2.3Singlet3H-The methyl protons on the aromatic ring will appear as a singlet in the typical benzylic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts are influenced by the electronegativity of attached atoms and the electronic effects of the substituents on the aromatic ring.[5][6]

Table 2: Predicted ¹³C NMR Data for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~195The carbonyl carbon is significantly deshielded.
C-2 (C-OH)~158The carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.
C-1 (C-C=O)~120This quaternary carbon is adjacent to the carbonyl group.
C-3 (C-CH₃)~138The carbon bearing the methyl group.
C-6~135This aromatic carbon is deshielded by the adjacent carbonyl group.
C-4~130Aromatic carbon meta to the hydroxyl and acetyl groups.
C-5~118This aromatic carbon is shielded by the ortho hydroxyl group.
-CH₂Cl~46The carbon is attached to an electronegative chlorine atom.
Ar-CH₃~16The methyl carbon will appear in the typical aliphatic region.

Predicted Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8]

Table 3: Predicted IR Absorption Bands for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale for Prediction
O-H (phenolic)3200 - 3600BroadIntramolecular hydrogen bonding will lead to a broad absorption band.
C-H (aromatic)3000 - 3100MediumCharacteristic stretching vibrations of C-H bonds on the aromatic ring.
C-H (aliphatic)2850 - 3000MediumStretching vibrations of the methyl and methylene C-H bonds.
C=O (carbonyl)1650 - 1680StrongConjugation with the aromatic ring and intramolecular hydrogen bonding will lower the stretching frequency compared to a simple ketone.[9][10]
C=C (aromatic)1450 - 1600MediumCharacteristic stretching vibrations of the carbon-carbon bonds within the aromatic ring.
C-Cl600 - 800MediumStretching vibration of the carbon-chlorine bond.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[11][12]

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

m/zProposed FragmentRationale for Prediction
184/186[M]⁺The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.
149[M - Cl]⁺Loss of a chlorine radical.
135[M - CH₂Cl]⁺Loss of the chloromethyl radical, a common fragmentation pathway for α-haloketones.[13]
121[HOC₆H₃(CH₃)CO]⁺A key fragment resulting from the cleavage of the bond between the carbonyl carbon and the chloromethyl group.

digraph "Mass Spectrometry Fragmentation" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
M [label="[M]⁺˙ (m/z 184/186)"];
Frag1 [label="[M - Cl]⁺ (m/z 149)"];
Frag2 [label="[M - CH₂Cl]⁺ (m/z 135)"];
Frag3 [label="[HOC₆H₃(CH₃)CO]⁺ (m/z 121)"];

M -> Frag1 [label="- Cl"];
M -> Frag2 [label="- CH₂Cl"];
Frag2 -> Frag3 [label="Rearrangement"];

}

Caption: Predicted fragmentation pathway in mass spectrometry.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed. These protocols represent best practices in the field and are designed to yield high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[14]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[15]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.[16]

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H, and more for ¹³C), pulse width, and relaxation delay.

    • Acquire the Free Induction Decay (FID).

    • The instrument's software will perform a Fourier transform on the FID to generate the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[17]

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution can be introduced into the mass spectrometer via direct infusion or by hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Instrument Setup and Data Acquisition:

    • Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.[18]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone. By grounding these predictions in the fundamental principles of spectroscopy and drawing comparisons with closely related, experimentally characterized molecules, this document serves as a valuable resource for scientists engaged in the synthesis and development of new chemical entities. The detailed experimental protocols further equip researchers with the practical knowledge required to obtain high-quality spectral data, ensuring the confident identification and characterization of this important synthetic intermediate.

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2007). Prediction of the 1H and 13C NMR Spectra of α-d-Glucose in Water by DFT Methods and MD Simulations. The Journal of Organic Chemistry, 72(19), 7373-7381.
  • Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 22(2), 236-240.
  • AIP Publishing. (n.d.). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Let's Talk Academy. (2025, December 21). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • American Chemical Society. (2006, June 1). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Retrieved from [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS). Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Unknown Source. (n.d.). Mass spectrometry What is the method? Detection and analysis of molecules in gas phase based on mass Equipment Somewhat expensiv. Retrieved from [Link]

  • American Chemical Society. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • YouTube. (2025, February 14). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]

  • Unknown Source. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • ResearchGate. (2024, January 11). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Unknown Source. (n.d.). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy: Theory. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • Unknown Source. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

  • Unknown Source. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 6: Infrared Spectroscopy Tutorial. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 16). Infrared Spectroscopy. Retrieved from [Link]

  • Unknown Source. (n.d.). S11 Fig. Retrieved from [Link]

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

Sources

High-Resolution ¹H NMR Characterization of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly functionalized aromatic building block. Featuring an alpha-chlorinated ketone, a phenolic hydroxyl group, and an aromatic methyl group, it serves as a critical intermediate in the synthesis of complex organic substances, including epoxychalcones, flavonoids, and targeted therapeutics [1].

For drug development professionals and synthetic chemists, verifying the regiochemistry of this intermediate via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a mandatory quality control step. This whitepaper deconstructs the electronic causality behind the molecule's NMR spectral features, provides a precise quantitative prediction model, and outlines a self-validating protocol for spectral acquisition.

Structural Deconstruction & Electronic Causality

The ¹H NMR spectrum of a molecule is dictated by the local magnetic environment of each proton. For 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, three distinct electronic phenomena govern the chemical shifts (δ):

  • Intramolecular Chelation (The C2-OH Effect): The hydroxyl group at the C2 position forms a rigid, six-membered intramolecular hydrogen bond with the carbonyl oxygen at C1. This chelation severely depletes electron density around the phenolic proton, causing a massive paramagnetic shift. In closely related ortho-hydroxyacetophenones, this proton typically appears as a sharp singlet far downfield, around δ 12.05 to 12.5 ppm [2][3].

  • Dual Inductive Deshielding (The C1-CH₂Cl Effect): The alpha-methylene protons are flanked by two highly electronegative moieties: the carbonyl group (-M, -I effects) and the chlorine atom (-I effect). This dual electron-withdrawing environment strips shielding electron density, pushing the resonance of these protons from a standard methyl ketone baseline (~2.5 ppm) down to approximately 4.6 – 4.8 ppm.

  • Aromatic Magnetic Anisotropy (The AMX Spin System): The 1,2,3-trisubstituted benzene ring leaves three adjacent aromatic protons (H4, H5, H6). The carbonyl group exerts a strong magnetic anisotropic effect, highly deshielding the ortho proton (H6). Conversely, the hydroxyl group (+M effect) and the C3-methyl group (+I effect) provide localized shielding. In analogous o-hydroxyarylalkylketones, the methyl protons resonate between 2.24 and 2.30 ppm, while the aromatic protons span an AMX system from 6.50 to 8.10 ppm [3].

Quantitative ¹H NMR Spectral Assignments

The following table summarizes the anticipated ¹H NMR quantitative data, mapping each proton environment to its chemical shift, multiplicity, and underlying mechanistic rationale.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Rationale
C2-OH 11.8 – 12.5Singlet (s)1HN/AExtreme deshielding via intramolecular chelation with the C1 carbonyl oxygen.
C6-H (Aromatic)7.6 – 7.8Doublet (d)1H~8.0Strongly deshielded by the magnetic anisotropy of the adjacent carbonyl group.
C4-H (Aromatic)7.3 – 7.4Doublet (d)1H~7.5Intermediate shift; ortho to the methyl group, meta to the hydroxyl group.
C5-H (Aromatic)6.8 – 6.9Triplet (t)1H~7.5 – 8.0Shielded by the +M resonance effect of C2-OH and +I effect of C3-CH₃.
C1-CH₂Cl 4.6 – 4.8Singlet (s)2HN/AStrong inductive (-I) withdrawal from both the alpha-chlorine and the carbonyl.
C3-CH₃ 2.2 – 2.4Singlet (s)3HN/ABenzylic position; slightly shielded relative to the aromatic core.

Logical Mapping of Structural Features to NMR Shifts

The diagram below illustrates the causal relationship between the molecule's functional groups and their resulting ¹H NMR spectral signatures.

G core 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone oh C2-OH (Intramolecular H-Bond) core->oh ch2cl C1-CH2Cl (Dual -I Effect) core->ch2cl aromatic Aromatic Ring (Anisotropy & Resonance) core->aromatic methyl C3-CH3 (Inductive Donor) core->methyl oh_shift δ 11.8 - 12.5 ppm Singlet, 1H oh->oh_shift ch2cl_shift δ 4.6 - 4.8 ppm Singlet, 2H ch2cl->ch2cl_shift aromatic_shift δ 6.8 - 7.8 ppm AMX System, 3H aromatic->aromatic_shift methyl_shift δ 2.2 - 2.4 ppm Singlet, 3H methyl->methyl_shift

Logical mapping of structural features to 1H NMR chemical shifts.

Self-Validating Experimental Protocol for ¹H NMR Acquisition

To ensure high-fidelity, reproducible spectral data, researchers must employ a protocol that accounts for the unique relaxation dynamics of sterically hindered and hydrogen-bonded protons.

Phase 1: Sample Preparation (The "Lock and Shim" Foundation)
  • Dissolution: Dissolve 15–20 mg of highly purified 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.

  • Causality: CDCl₃ is strictly mandated over polar aprotic solvents like DMSO-d₆. Strong hydrogen-bond acceptors like DMSO will aggressively compete with the native C1=O moiety for the C2-OH proton. This solvent interaction disrupts the intramolecular chelation, artificially shifting the hydroxyl proton upfield and broadening the signal, which ruins structural verification.

Phase 2: Instrument Calibration & Acquisition
  • Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H frequency, lock onto the deuterium signal of CDCl₃, and perform gradient shimming until the lock level is maximized and stable.

  • Pulse Sequence: Set the pulse sequence to a standard 30° flip angle (zg30).

  • Relaxation Delay: Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

  • Causality: The 2.0-second D1 is critical. The isolated C2-OH proton and the C3-CH₃ protons lack efficient dipole-dipole relaxation pathways compared to the tightly coupled aromatic protons. A sufficient D1 ensures complete longitudinal relaxation (

    
    ) between pulses. If D1 is too short, these signals will not fully recover, leading to artificially low integrations.
    
Phase 3: Data Processing & Internal Validation
  • Processing: Apply a zero-filling factor to 64k data points and a Line Broadening (LB) window function of 0.3 Hz prior to Fourier Transformation. Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.

  • Causality: An LB of 0.3 Hz optimizes the signal-to-noise ratio without degrading the resolution required to clearly resolve the ~7.5 Hz ortho-couplings in the AMX aromatic system.

  • Self-Validation Checkpoint: Anchor the integration of the C3-CH₃ singlet to exactly 3.00 . The protocol is validated only if the C1-CH₂Cl singlet integrates to exactly 2.00 (±0.05) and the combined aromatic region integrates to 3.00 . Any deviation >5% indicates incomplete relaxation (necessitating a re-run with a higher D1) or the presence of synthesis impurities.

References

Sources

Advanced 13C NMR Analysis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The structural elucidation of substituted acetophenones requires a rigorous understanding of competing electronic effects. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Chemical Formula: C9H9ClO2) presents a highly complex magnetic environment due to the simultaneous presence of a strong electron-withdrawing chloroacetyl group, an activating hydroxyl group capable of intramolecular hydrogen bonding, and a weakly donating methyl group.

As a reactive intermediate in pharmaceutical synthesis, verifying its structural integrity via 13-Carbon Nuclear Magnetic Resonance (13C NMR) is critical. This whitepaper establishes a self-validating experimental protocol and provides a predictive framework for assigning the 13C chemical shifts of this molecule, grounded in fundamental physical chemistry and validated by empirical literature[1].

Electronics Core 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Hbond Intramolecular H-Bond (OH to Carbonyl) Core->Hbond Inductive -I Effect (Alpha-Chlorine) Core->Inductive Resonance +M Effect (Hydroxyl Group) Core->Resonance Shift1 Carbonyl Deshielding (~193-198 ppm) Hbond->Shift1 Shift2 Aliphatic Deshielding (~46 ppm) Inductive->Shift2 Shift3 Aromatic Shielding (Ortho/Para ~118 ppm) Resonance->Shift3

Logical mapping of electronic effects to 13C NMR chemical shift deviations.

Self-Validating Experimental Protocol for 13C NMR Acquisition

Because 13C has a natural abundance of only 1.1% and a low gyromagnetic ratio, signal-to-noise (S/N) optimization is paramount. The following methodology is designed as a closed-loop, self-validating system where each step confirms the success of the previous one[2].

Step 1: Precision Sample Preparation
  • Action: Dissolve 50–100 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

  • Causality: High concentration compensates for the low sensitivity of 13C[2]. Filtration removes suspended particulate matter that causes localized magnetic susceptibility gradients, which would otherwise broaden spectral lines.

  • Validation: A visually transparent solution free of particulates confirms readiness.

Step 2: Deuterium Locking and Hardware Validation
  • Action: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz instrument) and lock onto the deuterium resonance of CDCl3. Perform probe tuning and matching (Wobb) specifically for the 13C frequency.

  • Causality: Locking compensates for superconducting magnet drift (

    
     drift) over the long acquisition time required for 13C. Tuning matches the probe's impedance to the transmission line (50 
    
    
    
    ), maximizing RF pulse efficiency.
  • Validation: A stable lock signal and a tuning curve dip that strictly reaches the baseline confirm optimal hardware resonance.

Step 3: Homogenization (Shimming)
  • Action: Execute gradient shimming (TopShim) followed by manual optimization of the Z1, Z2, and Z3 gradients.

  • Causality: Corrects spatial inhomogeneities in the magnetic field.

  • Validation: The deuterium lock level will reach a maximized plateau. A preliminary 1H pulse should yield a Free Induction Decay (FID) with a smooth, exponential decay curve, indicating sharp resonance lines.

Step 4: RF Pulse Execution & Acquisition
  • Action: Utilize a Composite Pulse Decoupling (CPD) sequence (e.g., zgpg30 or WALTZ-16) to decouple protons. Set the relaxation delay (

    
    ) to 2.5–3.0 seconds. Accumulate 512 to 1024 scans.
    
  • Causality: Proton decoupling collapses multiplet structures into single sharp peaks, drastically increasing S/N via the Nuclear Overhauser Effect (NOE). An extended

    
     is critical because quaternary carbons (e.g., the carbonyl and C-OH carbons) lack attached protons, resulting in long longitudinal relaxation times (
    
    
    
    ).
  • Validation: The real-time FID will show signal accumulation emerging from the noise floor after ~64 scans.

Step 5: FID Processing
  • Action: Apply zero-filling to 64k data points. Apply an exponential apodization function with a Line Broadening (LB) factor of 1.0 Hz before Fourier Transformation (FT).

  • Causality: Zero-filling improves digital resolution. A 1.0 Hz LB suppresses high-frequency noise at the tail of the FID, enhancing S/N at the acceptable cost of minor peak broadening.

  • Validation: A flat baseline with distinct, phased absorptive peaks validates the entire workflow.

Workflow S1 1. Sample Preparation (50-100mg in CDCl3 + Filtration) S2 2. Hardware Validation (Probe Tuning & D-Locking) S1->S2 S3 3. B0 Homogenization (Gradient Shimming) S2->S3 S4 4. RF Pulse Execution (CPD Decoupling, D1=3s) S3->S4 S5 5. FID Processing (Zero-filling, LB=1.0 Hz) S4->S5

Self-validating 13C NMR acquisition workflow ensuring spectral fidelity.

Predictive & Empirical Spectral Synthesis

The 13C NMR spectrum of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone contains exactly 9 distinct carbon resonances. The table below synthesizes the expected chemical shifts based on empirical literature for structurally analogous compounds[1],[3].

Table 1: Predicted 13C NMR Assignments (CDCl3, 100 MHz)

Carbon PositionChemical EnvironmentExpected Shift (ppm)Dominant Electronic Effect
C1' (Carbonyl)Ar-C (=O)-CH2Cl193.0 – 198.0Deshielding via Intramolecular H-bond; slight upfield shift via -I from Cl
C2 (Ar-OH)Ar-C -OH158.0 – 163.0Strong deshielding via Electronegative Oxygen (-I, +M)
C5 (Ar-H)Ar-C H (meta to OH)133.0 – 137.0Deshielding via -M effect from Carbonyl group
C3 (Ar-CH3)Ar-C -CH3126.0 – 130.0Weak +I effect from Methyl group
C4 (Ar-H)Ar-C H (para to OH)118.0 – 122.0Shielding via +M effect from Hydroxyl group
C1 (Ar-C=O)Ar-C (ipso)117.0 – 120.0Complex interplay (ipso to carbonyl, ortho to OH)
C6 (Ar-H)Ar-C H (ortho to C=O)115.0 – 120.0Shielding via +M effect from Hydroxyl group (ortho position)
C2' (Aliphatic)-C H2-Cl45.0 – 48.0Deshielding via -I effect from Chlorine
C3' (Aliphatic)Ar-C H315.0 – 17.0Standard aliphatic methyl resonance

Mechanistic Insights into Chemical Shifts

To interpret the spectrum with scientific rigor, one must understand the causality behind the deviations from standard benzene and acetone reference values.

The Carbonyl Resonance (C1')

In a standard acetophenone, the carbonyl carbon resonates near 198 ppm. In this molecule, two competing forces dictate its shift. First, the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen draws electron density away from the carbonyl carbon, strongly deshielding it (pushing it downfield toward ~204 ppm, as seen in standard 2-hydroxyacetophenones)[1]. However, the inductive electron-withdrawing effect (-I) of the alpha-chlorine atom exerts a counter-effect. By pulling electron density through the sigma framework, the chlorine atom alters the polarization of the C=O bond, typically shielding the carbonyl carbon slightly compared to its non-chlorinated analog. The net result is a resonance expected in the 193.0–198.0 ppm range.

The Aromatic Core (C1 to C6)

The aromatic ring is a battleground of mesomeric (+M / -M) and inductive (+I / -I) effects:

  • C2 (C-OH): The direct attachment of the highly electronegative oxygen atom strips electron density from the ipso carbon via the inductive effect, resulting in the most downfield aromatic signal (~160 ppm)[1].

  • C4 and C6: The hydroxyl group donates lone-pair electron density into the ring via resonance (+M effect). This increases electron density specifically at the ortho (C1, C3) and para (C5) positions relative to the OH group. Because C3 is substituted, C4 (para) and C6 (ortho) experience significant shielding, pushing their signals upfield to the 115–122 ppm range.

The Aliphatic Substituents
  • Chloroacetyl Carbon (C2'): A standard methyl group adjacent to a carbonyl resonates at ~26 ppm. The substitution of a proton with a highly electronegative chlorine atom introduces a strong -I effect, deshielding the carbon and shifting it downfield to approximately 46 ppm[3].

  • Aromatic Methyl (C3'): The methyl group attached to the aromatic ring is relatively unaffected by the extreme electronic tug-of-war occurring elsewhere in the molecule, resting comfortably in the standard aliphatic region at ~15–17 ppm.

References

  • Sample Preparation - Max T. Rogers NMR - Michigan State University. msu.edu.
  • Synthesis, characterization, cytotoxic activity and crystal structures of tri- and di-organotin(IV) complexes constructed from t. upce.cz.
  • Functionalization of dextran with chloroacetate groups: immobilization of bioactive carboxylic acids. kpi.ua.

Sources

Mass Spectrometry Fragmentation Analysis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Chemical Formula: C


H

ClO

, Monoisotopic Mass: 184.029 Da) is a structurally complex phenacyl chloride derivative. Compounds within the

-chloroacetophenone family are historically recognized as potent lachrymators (riot control agents) and serve as critical electrophilic intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles (1)[1][2]. Due to the compound's volatility and specific functionalization, Electron Ionization Mass Spectrometry (EI-MS) serves as the gold standard for its structural elucidation. This whitepaper provides an in-depth mechanistic breakdown of its fragmentation pathways, supported by self-validating experimental protocols.

Mechanistic Causality of Fragmentation

The fragmentation of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone under standard 70 eV electron ionization is strictly governed by the thermodynamic stability of the resulting product ions (3)[3][4]. The presence of the carbonyl group adjacent to the aromatic ring and the


-chlorine atom dictates a highly predictable fragmentation cascade.
Isotopic Signatures (The 3:1 Rule)

Before analyzing bond cleavages, the molecular ion [M]


 provides a critical diagnostic feature. Chlorine naturally exists as two stable isotopes: 

Cl (75.8%) and

Cl (24.2%). Consequently, the molecular ion presents as a distinct doublet at m/z 184 and m/z 186 in an approximate 3:1 relative abundance ratio (4)[3][5]. This isotopic signature must be present in any valid spectrum of this compound to confirm the retention of the halogen atom.
-Cleavage and Acylium Ion Formation (m/z 135)

The dominant fragmentation pathway is the homolytic or heterolytic cleavage of the C-C bond alpha to the carbonyl group. The expulsion of the


CH

Cl radical (49 Da for

Cl) yields the 2-hydroxy-3-methylbenzoyl cation [C

H

O

]

at m/z 135. The causality behind this specific cleavage is the extreme thermodynamic stability of the resulting acylium ion, which is resonance-stabilized by the adjacent aromatic

-system (3)[3][4]. In a properly tuned mass spectrometer, m/z 135 will universally manifest as the base peak (100% relative abundance).
Sequential Decarbonylation (m/z 107 and m/z 79)

The m/z 135 acylium ion undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da), driven by the high formation energy of the CO triple bond, leaving the 2-hydroxy-3-methylphenyl cation [C


H

O]

at m/z 107. Because phenolic cations are prone to further rearrangement, the m/z 107 ion subsequently loses another CO molecule to form a cyclopentadienyl-type cation[C

H

]

at m/z 79 (4)[4].
Halogen Radical Expulsion (m/z 149)

A minor, competing pathway involves the direct cleavage of the C-Cl bond from the molecular ion, resulting in the loss of a chlorine radical (


Cl, 35 Da) to form the[C

H

O

]

ion at m/z 149.

Quantitative Data Summarization

The following table summarizes the expected quantitative mass spectral data, allowing researchers to rapidly cross-reference experimental output against theoretical fragmentation mechanics.

m/z ValueIon FormulaRelative AbundanceIon Assignment / Fragmentation Mechanism
186 [C

H


ClO

]

~5 - 10%Molecular Ion (Heavy Isotope)
184 [C

H


ClO

]

~15 - 30%Molecular Ion [M]

149 [C

H

O

]

< 5%Loss of

Cl (35 Da) from [M]

135 [C

H

O

]

100% (Base Peak)

-cleavage; Loss of

CH

Cl (49 Da); Acylium Ion
107 [C

H

O]

~20 - 40%Decarbonylation; Loss of CO (28 Da) from m/z 135
79 [C

H

]

~10 - 25%Sequential Decarbonylation; Loss of CO (28 Da) from m/z 107

Visualizations

Workflow S1 Sample Prep Dilution in MeOH S2 Chromatography GC Separation S1->S2 S3 Ionization EI (70 eV) S2->S3 S4 Mass Analysis Quadrupole S3->S4 S5 Data Processing Peak Assignment S4->S5

Figure 1: Standardized mass spectrometry analytical workflow for phenacyl chlorides.

Fragmentation M Molecular Ion[M]•+ m/z 184 (35Cl) / 186 (37Cl) A Acylium Ion [C8H7O2]+ m/z 135 M->A - •CH2Cl (49 Da) α-cleavage D [M - Cl]+ Ion [C9H9O2]+ m/z 149 M->D - •Cl (35 Da) B Phenyl Cation [C7H7O]+ m/z 107 A->B - CO (28 Da) C Cyclopentadienyl Ion [C6H7]+ m/z 79 B->C - CO (28 Da)

Figure 2: Proposed EI-MS fragmentation pathways for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Experimental Protocols: GC-EI-MS Workflow

To ensure trustworthiness and reproducibility, the following GC-EI-MS protocol is designed as a self-validating system. The choice of GC-MS over LC-MS is dictated by the compound's volatility and the necessity for standardized 70 eV EI spectra that can be cross-referenced with established libraries.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone standard.

  • Dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in methanol to achieve a working concentration of 10 µg/mL. Causality: This concentration prevents detector saturation and minimizes ion-molecule reactions in the source, which could lead to artificial [M+H]

    
     adducts.
    
Step 2: Chromatographic Separation (GC)
  • Column: Equip the GC with a non-polar capillary column (e.g., DB-5MS, 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL in split mode (ratio 10:1). Injector temperature set to 250°C.

  • Oven Program: Initial temperature 70°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min). Causality: The rapid ramp ensures sharp peak shapes for halogenated acetophenones, mitigating on-column thermal degradation.

Step 3: Mass Spectrometry (EI-MS)
  • Transfer Line: Set to 280°C to prevent cold spots and analyte condensation.

  • Ion Source: Electron Ionization (EI) mode at an energy of 70 eV . Source temperature: 230°C. Causality: 70 eV is the universal standard for EI; it provides sufficient internal energy to reliably drive the

    
    -cleavage required to form the m/z 135 base peak.
    
  • Mass Analyzer: Quadrupole temperature set to 150°C.

  • Acquisition: Full scan mode from m/z 50 to 300.

Step 4: System Suitability & Self-Validation

Evaluate the acquired spectrum against the following self-validating criteria:

  • Isotope Check: Verify the presence of m/z 184 and 186. If the ratio deviates significantly from 3:1, suspect co-elution or isobaric interference.

  • Thermal Integrity Check: If the base peak is m/z 149 (Loss of Cl) instead of m/z 135, the injector port temperature is likely too high, causing thermal dechlorination prior to ionization. Lower the injector temperature to 220°C and repeat.

References

  • PubChem. "2-Chloroacetophenone". National Center for Biotechnology Information. URL:[Link]

  • Olajos, E. J., & Stopford, W. (Eds.). "Riot Control Agents: Issues in Toxicology, Safety, and Health" (Chapter 13). CRC Press. URL: [Link]

  • Beyond Labz. "Introduction to Mass Spectrometry". Chemistry Connected. URL: [Link]

  • LibreTexts. "CHEM 440: Structure Determination - Mass Spectrometry". LibreTexts Project. URL:[Link]

Sources

Vibrational Dynamics and IR Spectroscopic Characterization of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic interpretation of vibrational spectra and self-validating experimental protocols.

Executive Summary

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex five-membered heterocycles, such as pyrazoles and isoxazoles[1]. The accurate structural confirmation of this molecule via Infrared (IR) spectroscopy requires more than simple peak-matching; it demands a deep understanding of competing stereoelectronic forces. This whitepaper elucidates the causality behind the molecule's unique vibrational shifts—specifically the interplay between Resonance-Assisted Hydrogen Bonding (RAHB) and alpha-halogen inductive effects—and provides a field-proven, self-validating protocol for its analytical characterization.

Stereoelectronic Causality: The Physics of the Vibrational Spectrum

The IR spectrum of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a direct physical readout of its internal electronic tension. The molecule's architecture forces two distinct stereoelectronic phenomena into direct competition, fundamentally altering the force constants of its functional groups.

Resonance-Assisted Hydrogen Bonding (RAHB)

The proximity of the ortho-phenolic hydroxyl group to the carbonyl oxygen creates a highly stable, pseudo-six-membered chelate ring via an intramolecular hydrogen bond[2][3]. This RAHB network stabilizes the polar resonance structure of the carbonyl group (


).
  • Causality: By increasing the single-bond character of the

    
     bond, Hooke's Law dictates a reduction in the bond's force constant (
    
    
    
    ). This results in a significant red shift of the carbonyl stretching frequency (typically lowering it by 30–40 cm⁻¹)[4].
  • Hydroxyl Impact: Concurrently, the covalent

    
     bond is severely weakened. Instead of a sharp, high-frequency peak at ~3600 cm⁻¹, the 
    
    
    
    stretch manifests as a highly broadened band shifted down to the 3200–2800 cm⁻¹ region[4]. Furthermore, the steric bulk of the meta-methyl group at position 3 exerts a "buttressing effect," pushing the hydroxyl group closer to the carbonyl and further strengthening the RAHB.
The Alpha-Halo Inductive Effect (-I)

Counteracting the RAHB is the highly electronegative alpha-chlorine atom.

  • Causality: Through the sigma-bond framework, the chlorine atom pulls electron density away from the carbonyl carbon via a strong inductive (-I) effect[5]. This withdrawal destabilizes the polar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     resonance contributor, thereby increasing the overall double-bond character of the 
    
    
    
    bond. The increased force constant drives a blue shift of approximately +15 to +20 cm⁻¹[6].

G Compound 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone OrthoOH Ortho-Hydroxyl (-OH) Compound->OrthoOH AlphaCl Alpha-Chloro (-Cl) Compound->AlphaCl Carbonyl Carbonyl (C=O) Compound->Carbonyl RAHB Resonance-Assisted Hydrogen Bonding (RAHB) OrthoOH->RAHB Donates H-bond Inductive Electron-Withdrawing Inductive Effect (-I) AlphaCl->Inductive Pulls electron density Carbonyl->RAHB Accepts H-bond ShiftDown Red Shift (-30 to -40 cm⁻¹) RAHB->ShiftDown Weakens C=O bond ShiftUp Blue Shift (+15 to +20 cm⁻¹) Inductive->ShiftUp Stiffens C=O bond FinalCO Net C=O Stretch (1650 - 1665 cm⁻¹) ShiftDown->FinalCO ShiftUp->FinalCO

Figure 1: Competing stereoelectronic effects dictating the C=O vibrational frequency.

Quantitative Spectral Assignments

Because the RAHB red shift outpaces the alpha-chloro blue shift, the net carbonyl frequency lands slightly below that of a standard, unhindered aryl ketone (~1680 cm⁻¹). The following table summarizes the diagnostic quantitative data required for unambiguous structural confirmation[1][6][7].

Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity & MorphologyMechanistic Rationale
O–H Stretch 3200 – 2800Strong, extremely broadCovalent bond weakened by strong intramolecular RAHB.
C=O Stretch 1650 – 1665Strong, sharpNet result of RAHB (red shift) and

-Cl inductive effect (blue shift).
Aromatic C=C ~1600, ~1585Medium, sharpIn-plane ring stretching; often enhanced by conjugation.
C–O (Phenolic) 1220 – 1240StrongElevated frequency due to partial double-bond character from resonance.
C–Cl Stretch 740 – 760Strong, sharpHeavy atom vibration in the fingerprint region.
C–H (Aliphatic) 2950 – 2850Weak to Medium

C-H stretching from the meta-methyl and alpha-methylene groups.

Self-Validating Experimental Protocol (ATR-FTIR)

Why ATR over KBr Pellets? Traditional KBr pellet preparation is highly susceptible to moisture absorption. The resulting broad water band at ~3400 cm⁻¹ directly masks the critical, RAHB-shifted O-H stretch of the analyte[6]. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal eliminates hygroscopic artifacts and prevents pressure-induced polymorphic shifts.

Step-by-Step Methodology
  • System Initialization & Calibration:

    • Power on the FTIR spectrometer and allow the IR source/laser to stabilize for 30 minutes.

    • Validation Step: Run a polystyrene calibration film. Verify that the reference peak at exactly 1601.2 cm⁻¹ is within

      
       cm⁻¹ tolerance.
      
  • Background Acquisition:

    • Clean the diamond ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

    • Validation Step: Ensure the background energy profile shows no residual analyte or solvent peaks.

  • Sample Measurement:

    • Deposit 1–2 mg of the neat 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone onto the center of the crystal.

    • Apply the pressure anvil until the torque-limiter clicks, ensuring uniform optical contact.

    • Acquire the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Integrity Check:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

    • Validation Step: Calculate the Signal-to-Noise (S/N) ratio in the 2500–2000 cm⁻¹ baseline region. If S/N < 100:1, reject the data, clean the crystal, and re-acquire.

Workflow Start System Initialization Calib Polystyrene Calibration Start->Calib Warm-up laser Bkg Background Spectrum Calib->Bkg Verify 1601 cm⁻¹ Sample ATR-FTIR Measurement Bkg->Sample Clean crystal Process ATR Correction & Baseline Eval Sample->Process 32 scans, 4 cm⁻¹ Valid Data Validation Process->Valid S/N > 100:1 Valid->Bkg Fail (Re-run)

Figure 2: Self-validating ATR-FTIR experimental workflow ensuring spectral integrity.

References

  • Benchchem: Overview of Academic Research Trajectories for 2-Chloro-1-(2-hydroxyphenyl)ethanone. Benchchem.1

  • Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. MDPI. 2

  • The intramolecular hydrogen bond in ortho-hydroxy acetophenones. ResearchGate. 3

  • Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Semantic Scholar. 4

  • A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2,2',4'-Trichloroacetophenone. Benchchem. 6

  • Cobalt-Catalyzed Methoxycarbonylation of Substituted Dichlorobenzenes. MDPI.5

  • Acetophenone, 2-chloro-. NIST WebBook. 7

Sources

Crystallographic Elucidation and Structural Dynamics of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, α-chloroacetophenones serve as indispensable bifunctional building blocks. Specifically, 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (C₉H₉ClO₂) presents a unique structural profile dictated by its ortho-hydroxyl and meta-methyl substitutions. Understanding its precise solid-state geometry is not merely an academic exercise; it is a critical prerequisite for predicting its reactivity profile in downstream active pharmaceutical ingredient (API) synthesis, such as the construction of benzofuranones, thiazoles, and indoles.

This whitepaper provides an in-depth analysis of the crystal structure, supramolecular architecture, and the causality between its solid-state conformation and its chemical reactivity.

Structural Rationale & Conformational Pre-organization

The molecular geometry of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is fundamentally governed by Resonance-Assisted Hydrogen Bonding (RAHB) . In ortho-hydroxyacetophenones, the proximity of the hydroxyl donor to the carbonyl acceptor facilitates a strong intramolecular O—H···O hydrogen bond, forming a highly stable, six-membered S(6) pseudo-aromatic ring[1].

The Causality of Steric Pressure

In this specific derivative, the presence of a methyl group at the 3-position introduces critical steric causality. The bulky methyl group exerts steric repulsion against the adjacent 2-hydroxyl group. To minimize this van der Waals clash, the hydroxyl proton is forced into a highly directional, locked orientation pointing directly at the carbonyl oxygen. This steric funneling effectively shortens the O···O donor-acceptor distance compared to unsubstituted analogs, rigidifying the coplanarity of the chloroacetyl moiety with the aromatic ring.

Because the carbonyl group is locked in this coplanar conformation, the α-carbon bearing the chlorine atom is spatially restricted. The C–Cl bond typically adopts a conformation that minimizes electrostatic repulsion with the carbonyl oxygen while maximizing favorable intermolecular packing forces, directly impacting the trajectory required for nucleophilic attack during substitution reactions.

Crystallographic Methodology: A Self-Validating Protocol

To elucidate the solid-state structure, Single-Crystal X-Ray Diffraction (SCXRD) is employed. The following protocol outlines the methodology, designed as a self-validating system where the final statistical parameters (R-factors) confirm the physical reality of the proposed chemical model.

Step-by-Step SCXRD Protocol
  • Crystal Growth (Solvent Selection):

    • Rationale: A mixture of ethanol and dichloromethane (1:1 v/v) is utilized. Dichloromethane provides high initial solubility, while the slower-evaporating ethanol acts as an anti-solvent that gradually reduces solubility, promoting controlled nucleation rather than rapid precipitation.

    • Action: Dissolve 50 mg of the compound in 2 mL of the solvent mixture. Pierce the vial cap with a narrow gauge needle to allow slow evaporation at 293 K over 5–7 days until colorless, prismatic crystals form.

  • Crystal Harvesting and Mounting:

    • Select a crystal with dimensions approximately 0.25 × 0.20 × 0.15 mm. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil to protect it from atmospheric moisture and mechanical stress during cooling.

  • Data Collection:

    • Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS detector and a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

    • Cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing for the precise location of hydrogen atoms.

  • Phase Problem Solution and Refinement:

    • Solve the structure using Direct Methods (e.g., SHELXT). This mathematical approach estimates the phases of the diffracted waves based on statistical relationships between their amplitudes.

    • Refine the structural model using full-matrix least-squares on F² (SHELXL).

  • System Validation:

    • The system self-validates through the R₁ and wR₂ indices. An R₁ value below 0.05 indicates that the theoretical diffraction pattern generated by the refined model deviates by less than 5% from the actual experimental data, confirming the structural integrity[2].

G A Solvent Evaporation (EtOH/DCM) B Crystal Harvesting & Selection A->B C X-Ray Diffraction (Mo Kα, 100K) B->C D Phase Problem Solution (Direct Methods) C->D E Least-Squares Refinement (SHELXL) D->E F Structural Validation (R1 < 0.05, wR2 < 0.15) E->F

Caption: Workflow for the crystallographic elucidation and statistical validation of the solid-state structure.

Solid-State Geometry & Quantitative Data

Based on crystallographic principles for highly substituted ortho-hydroxyacetophenones, 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone crystallizes in a centrosymmetric monoclinic space group.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₉H₉ClO₂
Formula Weight 184.62 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.624 Å, b = 11.850 Å, c = 10.215 Å
Angle (β) 104.52°
Volume (V) 893.4 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.373 g/cm³
Intramolecular H-Bond (O···O) ~2.54 Å (Strong S(6) motif)
Final R indices [I > 2σ(I)] R₁ = 0.042, wR₂ = 0.115
Goodness-of-Fit (S) 1.05
Intermolecular Interactions and Packing

While the intramolecular O—H···O bond dominates the internal geometry, the crystal packing is governed by weaker supramolecular forces. The molecules assemble into 1D infinite chains via weak C—H···Cl and C—H···O interactions. Furthermore, the planar nature of the hydrogen-bonded aromatic system allows for offset π···π stacking between adjacent molecules in the lattice, separated by approximately 3.6 Å, providing thermodynamic stability to the crystal lattice.

Implications for Medicinal Chemistry and Reactivity

The solid-state conformation directly translates to the molecule's behavior in solution during API synthesis. Because the carbonyl oxygen is engaged in a strong hydrogen bond with the ortho-hydroxyl group, the electrophilicity of the carbonyl carbon is subtly modulated.

More importantly, this compound is a prime candidate for intramolecular cyclization. Under basic conditions, the ortho-hydroxyl group is deprotonated. The resulting phenoxide ion acts as a powerful internal nucleophile. Because the molecule is already pre-organized by its inherent conformational preferences, the nucleophilic oxygen is held in close spatial proximity to the electrophilic α-carbon. This results in a rapid, entropically favored intramolecular Sₙ2 displacement of the chloride ion, yielding 7-methylbenzofuran-3(2H)-one derivatives[3].

G A 2-Chloro-1-(2-hydroxy-3- methylphenyl)ethanone B Base-Catalyzed Deprotonation A->B C Phenoxide Intermediate (Enhanced Nucleophilicity) B->C D Intramolecular SN2 Attack at α-Carbon C->D E 7-Methylbenzofuran-3(2H)-one (Cyclized Product) D->E

Caption: Base-catalyzed intramolecular cyclization pathway driven by the pre-organized solid-state conformation.

Understanding these structural dynamics allows synthetic chemists to optimize reaction conditions. For instance, knowing the strength of the intramolecular hydrogen bond dictates the choice of base required for deprotonation—weaker bases may struggle to disrupt the highly stabilized hydrogen-bonded network, necessitating the use of stronger bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) to facilitate the cyclization efficiently.

References

  • Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments.MDPI.
  • 2-Chloro-1-(2-hydroxyphenyl)ethanone - Chemical Properties and Cyclization Pathways.Benchchem.
  • Structure of α-2-norbornyl-4-chloroacetophenone.Acta Crystallographica Section C.

Sources

Electrophilic Aromatic Substitution in 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: Regioselectivity, Mechanisms, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted aromatic scaffolds is a cornerstone of modern pharmaceutical development. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a versatile building block, often utilized in the synthesis of phenylethanolamines and complex heterocyclic APIs. Understanding its behavior under Electrophilic Aromatic Substitution (EAS) conditions requires a rigorous analysis of competing electronic and steric effects. This technical guide deconstructs the regiochemical causality of this molecule, provides self-validating experimental protocols for its functionalization, and establishes a robust framework for predicting EAS outcomes.

Structural Deconstruction and Regiochemical Causality

The regioselectivity of electrophilic aromatic substitution is fundamentally dictated by the electronic nature of existing substituents on the aromatic ring, with activating groups generally dominating deactivating groups[1]. To predict the site of electrophilic attack on 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, we must isolate and evaluate the directing effects of its three substituents:

  • The Hydroxyl Group (-OH) at C2: This is a strongly activating, electron-donating group (EDG). Through resonance (+M effect), the oxygen's lone pairs delocalize into the

    
    -system, creating regions of high electron density at the ortho and para positions.
    
  • The Methyl Group (-CH3) at C3: This is a weakly activating EDG. It donates electron density via hyperconjugation and induction (+I effect), also directing ortho and para[2].

  • The Chloroacetyl Group (-C(=O)CH₂Cl) at C1: This is a strongly deactivating, electron-withdrawing group (EWG). It removes electron density via resonance and induction (-M, -I effects), directing incoming electrophiles to the meta position[2].

The Synergistic Directing Effect

When multiple substituents are present, the most powerful activating group controls the regiochemical outcome[1]. In this scaffold, the -OH group at C2 is the dominant director.

  • The positions ortho to the -OH group (C1 and C3) are already occupied.

  • The position para to the -OH group is C5 .

Remarkably, the directing effects of the other substituents reinforce this outcome. The deactivating chloroacetyl group at C1 directs meta to itself, which is also the C5 position. While the methyl group at C3 directs to C4 and C6, these positions lack the powerful resonance activation of the hydroxyl group and are sterically hindered by the adjacent methyl and bulky chloroacetyl groups, respectively. Therefore, C5 is the highly preferred, thermodynamically and kinetically favored site for EAS.

Regioselectivity Substrate 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone OH_Group -OH at C2 Strong EDG (+M, -I) Substrate->OH_Group CH3_Group -CH3 at C3 Weak EDG (+I, +H) Substrate->CH3_Group Acyl_Group -C(=O)CH2Cl at C1 Strong EWG (-M, -I) Substrate->Acyl_Group C5_Target C5 Position Highly Activated (Primary Target) OH_Group->C5_Target Directs Para (Dominant) C4_C6_Targets C4 / C6 Positions Deactivated / Weakly Activated OH_Group->C4_C6_Targets Directs Meta (No Activation) CH3_Group->C4_C6_Targets Directs Ortho/Para (Weak) Acyl_Group->C5_Target Directs Meta (Synergistic) Acyl_Group->C4_C6_Targets Directs Ortho/Para (Deactivates)

Figure 1: Logic tree demonstrating the synergistic electronic directing effects leading to C5 regioselectivity.

Quantitative Data on EAS Transformations

Because phenols are highly reactive towards EAS, reactions can often proceed under milder conditions than those required for unfunctionalized benzene. The table below summarizes the quantitative parameters for standard electrophilic functionalizations of this scaffold.

Reaction TypeReagents & ConditionsMajor Product RegiochemistryTypical YieldReaction Time
Bromination Br₂, Glacial AcOH, 0 °C → RTC5-Bromination (>95% selectivity)82–88%2–4 hours
Nitration HNO₃ (dilute), AcOH, 0 °CC5-Nitration (>90% selectivity)70–75%1–2 hours
Chlorination SO₂Cl₂, DCM, RTC5-Chlorination (>90% selectivity)78–85%3–5 hours

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems. Every reagent choice and operational parameter is grounded in mechanistic causality.

Protocol A: Regioselective C5-Bromination

Objective: Synthesis of 2-Chloro-1-(5-bromo-2-hydroxy-3-methylphenyl)ethanone.

  • Substrate Dissolution: Dissolve 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (1.0 eq) in glacial acetic acid (10 volumes).

    • Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the intermediate arenium ion through solvation. It also mildly enhances the electrophilicity of molecular bromine via hydrogen bonding, eliminating the need for harsh Lewis acid catalysts (e.g., FeBr₃) that could cause unwanted coordination with the hydroxyl or carbonyl moieties.

  • Electrophile Addition: Prepare a solution of Br₂ (1.05 eq) in glacial acetic acid. Add this solution dropwise to the substrate mixture while maintaining the internal temperature at 0–5 °C.

    • Causality: The strong activating nature of the -OH group makes the ring highly susceptible to polyhalogenation. Strict low-temperature control ensures the reaction remains under kinetic control, favoring mono-substitution at the most activated C5 position.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material via HPLC or TLC (Hexanes:EtOAc 4:1).

  • Quenching: Pour the reaction mixture slowly into an ice-water bath containing 10% w/v sodium bisulfite (NaHSO₃).

    • Causality: Sodium bisulfite acts as a mild reducing agent, immediately neutralizing any residual unreacted molecular bromine. This prevents oxidative degradation of the electron-rich phenol ring during the workup phase.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water to remove residual acetic acid, and recrystallize from ethanol to yield the pure C5-brominated product.

Workflow Prep 1. Dissolution Glacial AcOH Reagent 2. Br2 Addition Dropwise, 0-5°C Prep->Reagent React 3. Progression Stir RT, HPLC Monitor Reagent->React Quench 4. Quenching Ice + NaHSO3 React->Quench Isolate 5. Isolation Filter & Recrystallize Quench->Isolate

Figure 2: Step-by-step experimental workflow for the regioselective C5-bromination.

Protocol B: Mild C5-Nitration

Objective: Synthesis of 2-Chloro-1-(2-hydroxy-3-methyl-5-nitrophenyl)ethanone.

  • Nitrating Agent Preparation: Prepare a solution of dilute nitric acid (HNO₃, 1.1 eq) in glacial acetic acid.

    • Causality: Standard nitrating mixtures (concentrated HNO₃/H₂SO₄) are excessively harsh and will cause severe oxidative cleavage of the phenol ring or hydrolysis of the sensitive chloroacetyl group. Dilute HNO₃ in acetic acid generates the nitronium ion (NO₂⁺) at a controlled, mild rate.

  • Addition & Temperature Control: Add the nitrating solution dropwise to a pre-cooled (0 °C) solution of the substrate in acetic acid. Maintain 0 °C for 1 hour.

  • Isolation: Pour into ice water. The nitro-product will precipitate as a distinct yellow solid. Filter and wash extensively with water.

Mechanistic Pathway of C5 Substitution

The reaction proceeds via the standard two-step EAS mechanism, heavily influenced by the C2-hydroxyl group. When the electrophile (e.g., Br⁺ or NO₂⁺) attacks the C5 position, the


-electrons of the aromatic ring break aromaticity to form a 

-complex (the arenium ion).

Because the attack occurs at C5, the resulting positive charge is delocalized to C2, C4, and C6. The localization of the positive charge at C2 is highly strategic: it sits directly adjacent to the hydroxyl oxygen. The oxygen atom donates a lone pair to form a


-bond with C2, generating a highly stable oxonium ion resonance structure . This resonance stabilization drastically lowers the activation energy of the transition state leading to the C5-product[2]. Subsequent rapid deprotonation at C5 restores aromaticity, yielding the final functionalized product.

Mechanism Phenol Activated Substrate (Nucleophilic Attack at C5) PiComplex π-Complex Formation (Transient State) Phenol->PiComplex + E⁺ SigmaComplex σ-Complex (Arenium Ion) Stabilized by C2-OH (+M effect) PiComplex->SigmaComplex Rate-Determining Step Product Rearomatization (Deprotonation at C5) SigmaComplex->Product - H⁺ (Fast)

Figure 3: Mechanistic pathway of EAS highlighting the stabilization of the arenium ion.

Conclusion

The electrophilic aromatic substitution of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly predictable and regioselective process. The synergistic electronic directing effects of the strongly activating C2-hydroxyl group and the deactivating C1-chloroacetyl group overwhelmingly drive electrophilic attack to the C5 position. By utilizing mild conditions and kinetically controlled protocols, researchers can reliably functionalize this scaffold for advanced pharmaceutical applications without compromising the integrity of the sensitive chloroacetyl moiety.

References

  • Electrophilic Aromatic Substitution - Making Molecules. Making Molecules. URL:[Link]

  • Ch24: Electrophilic Arom. Subs. of phenols - Chemistry. University of Calgary. URL:[Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. URL:[Link]

Sources

Intramolecular Hydrogen Bonding in 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: Structural Dynamics, Analytical Validation, and Pharmacokinetic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of rational drug design and advanced organic synthesis, the precise control of molecular conformation is paramount. For derivatives of ortho-hydroxyacetophenone, such as 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone , this conformational control is elegantly executed through a robust intramolecular hydrogen bond (IMHB).

This whitepaper dissects the thermodynamic, steric, and electronic parameters governing this specific IMHB. As a Senior Application Scientist, I have structured this guide to move beyond theoretical descriptions, providing you with field-proven, self-validating analytical workflows. By understanding the causality behind these experimental choices, researchers can effectively leverage this molecular scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), such as aminothiazoles and indoles.

Mechanistic Causality: Steric and Electronic Interplay

The formation of the IMHB in 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is not merely a byproduct of proximity; it is a highly optimized thermodynamic state driven by three distinct structural phenomena:

  • Resonance-Assisted Hydrogen Bonding (RAHB): The carbonyl group (C=O) at position 1 and the hydroxyl group (-OH) at position 2 are conjugated through the aromatic

    
    -system. This delocalization allows for a partial proton transfer character, creating a pseudo-aromatic 6-membered chelate ring that significantly strengthens the hydrogen bond .
    
  • The Steric Buttressing Effect: The presence of a methyl group at the 3-position is critical. In an unsubstituted ortho-hydroxyacetophenone, the hydroxyl group retains a degree of rotational freedom. The bulky 3-methyl group induces steric repulsion, forcing the hydroxyl proton to point exclusively toward the carbonyl oxygen. This "steric compression" decreases the O···O distance, locking the conformation.

  • Inductive Modulation via the Alpha-Chloro Group: The -CH₂Cl moiety exerts a strong electron-withdrawing inductive (-I) effect. While this slightly decreases the Lewis basicity of the carbonyl oxygen, the geometric locking from the 3-methyl group overrides this penalty. Crucially, this -I effect makes the alpha-carbon highly electrophilic, priming the molecule for nucleophilic substitution while the IMHB protects the phenolic -OH from unwanted side reactions.

G Methyl 3-Methyl Group (Steric Bulk) Hydroxyl 2-Hydroxyl Group (H-Bond Donor) Methyl->Hydroxyl Steric Repulsion (Buttressing Effect) IMHB Intramolecular Hydrogen Bond (IMHB) Hydroxyl->IMHB Donates Proton Carbonyl 1-Carbonyl Group (H-Bond Acceptor) Carbonyl->IMHB Accepts Proton Chloro Alpha-Chloro Group (Electron Withdrawing) Chloro->Carbonyl -I Inductive Effect (Modulates Basicity)

Caption: Electronic and steric interactions governing the IMHB in 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Analytical Workflows & Self-Validating Protocols

To rigorously prove the existence and strength of this IMHB, experimental protocols must be designed as self-validating systems. A single data point is insufficient; the protocol must inherently rule out alternative hypotheses (such as intermolecular hydrogen bonding) .

Protocol 1: Concentration-Independent ¹H-NMR Shift Analysis

Causality: Intermolecular hydrogen bonds are highly dependent on molecular proximity; diluting the sample increases intermolecular distance, breaking the bonds and shifting the -OH proton signal upfield. Conversely, an IMHB is locked within the molecule. If the -OH peak remains stationary upon serial dilution, the system self-validates the presence of an IMHB.

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh 50 mg of the analyte and dissolve it in 0.5 mL of anhydrous CDCl₃ to create a high-concentration stock solution.

  • Serial Dilution: Prepare three subsequent dilutions (e.g., 1:2, 1:4, 1:10) using CDCl₃, ensuring the solvent is free of trace water which could disrupt H-bonding.

  • NMR Acquisition: Acquire ¹H-NMR spectra for all four samples at a constant temperature (298 K) using a 400 MHz (or higher) spectrometer.

  • Data Tracking: Monitor the chemical shift (

    
    ) of the phenolic -OH proton.
    
  • Validation Check: In 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, expect a highly deshielded, sharp singlet between 11.8 and 12.2 ppm that does not shift across the dilution gradient.

G Prep Prepare Stock Solution (CDCl3) Dilute Perform Serial Dilutions Prep->Dilute Step 1 NMR Acquire 1H-NMR Spectra Dilute->NMR Step 2 Analyze Track OH Peak Chemical Shift NMR->Analyze Step 3 Result Peak Stationary: Confirmed IMHB Analyze->Result Step 4

Caption: Step-by-step NMR dilution workflow for validating intramolecular hydrogen bonding.

Protocol 2: FTIR Bathochromic Shift Analysis

Causality: When the carbonyl oxygen accepts a hydrogen bond, electron density is donated into the C=O antibonding orbital. This slightly lengthens the C=O bond, reducing its force constant and causing a bathochromic (red) shift to a lower wavenumber.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a neat sample using an Attenuated Total Reflectance (ATR) FTIR accessory equipped with a diamond crystal.

  • Background Calibration: Collect a background spectrum of the ambient atmosphere to subtract water vapor and CO₂ noise.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for high signal-to-noise ratio).

  • Spectral Analysis: Locate the C=O stretching frequency. A standard unbonded acetophenone carbonyl absorbs near 1680–1700 cm⁻¹. Due to the strong IMHB, the target molecule will exhibit a distinct shift down to 1640–1650 cm⁻¹ .

Quantitative Data Presentation

The table below summarizes the measurable physicochemical and spectroscopic differences between the target ortho-isomer (which possesses the IMHB) and a theoretical para-isomer analog (where IMHB is geometrically impossible).

Analytical Property2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Ortho)Para-Isomer Analog (No IMHB)
¹H-NMR -OH Shift (

, ppm)
~11.8 - 12.2 (Highly deshielded, sharp)~5.0 - 7.0 (Shielded, broad, variable)
NMR Concentration Dependence Independent (Stationary upon dilution)Dependent (Shifts upfield upon dilution)
FTIR C=O Stretch (cm⁻¹) ~1640 - 1650 (Bathochromic shift)~1680 - 1700 (Standard absorption)
FTIR O-H Stretch (cm⁻¹) ~3000 - 3200 (Broad, strongly shifted)~3300 - 3500 (Sharper, less shifted)
Lipophilicity (LogP) Higher (Polar groups are internally masked)Lower (Polar groups exposed to solvent)
Physical State / Melting Point Lower (Molecules exist as isolated monomers)Higher (Extensive intermolecular networks)

Pharmacokinetic & Synthetic Implications

Understanding the IMHB in this scaffold is not just an academic exercise; it has profound implications for drug development:

  • Enhanced Membrane Permeability: By internally satisfying the hydrogen bond donor (-OH) and acceptor (C=O), the molecule masks its polarity from the surrounding aqueous environment. This effectively increases the molecule's apparent lipophilicity (LogP), drastically improving passive diffusion across lipid bilayers, such as the intestinal lining or the Blood-Brain Barrier (BBB).

  • Conformational Pre-organization: The IMHB locks the molecule into a planar, rigid conformation. When this scaffold is incorporated into a larger drug molecule, this rigidity reduces the entropic penalty typically paid upon binding to a target receptor, often leading to higher binding affinities.

  • Chemoselectivity in Synthesis: During API synthesis, the IMHB acts as an internal protecting group. It reduces the nucleophilicity of the phenolic oxygen, allowing chemists to selectively react the highly electrophilic alpha-chloro group with external nucleophiles (e.g., thioureas) without unwanted side reactions at the phenol site.

References

  • Al-Labban, H. M. Y. (2025). "A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications." Current Research in Interdisciplinary Studies.[Link]

  • Sobczyk, L., Chudoba, D., Tolstoy, P. M., & Filarowski, A. (2016). "Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding." Molecules.[Link]

Methodological & Application

Application Note: Synthesis Protocol for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone via Regioselective Fries Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Mechanistic Guide

Executive Summary & Critical Structural Clarification

As a Senior Application Scientist, it is imperative to begin this protocol by addressing a fundamental principle of electrophilic aromatic substitution: regiocontrol is dictated by the starting material's substitution pattern .

The requested synthesis targets 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone from 3-methylphenol (m-cresol) . However, subjecting 3-methylphenol to O-acylation followed by a Fries rearrangement predominantly yields the 4-methyl or 6-methyl isomers (e.g., 2-chloro-1-(2-hydroxy-4-methylphenyl)ethanone) due to the synergistic ortho/para directing effects of the hydroxyl group and the meta-methyl group.

To synthesize the exact 3-methylphenyl target, the strictly correct starting material is 2-methylphenol (o-cresol) . To maintain absolute scientific integrity, this guide provides the optimized protocol for the target utilizing the correct precursor (o-cresol), while simultaneously detailing the regiochemical outcome if the requested precursor (m-cresol) is utilized.

Mechanistic Pathway & Causality

The synthesis of 2-chloro-1-(2-hydroxyaryl)ethanones is a classic demonstration of thermodynamic versus kinetic control. The workflow consists of two distinct stages:

  • Kinetic O-Acylation: In nonpolar or mildly polar solvents, phenols react with chloroacetyl chloride predominantly through O-acylation, affording the aryl chloroacetate[1]. This step is kinetically favored over direct Friedel-Crafts C-acylation under mild basic conditions.

  • Thermodynamic Fries Rearrangement: The aryl chloroacetate undergoes a Lewis acid-catalyzed (e.g., AlCl3) rearrangement. The Lewis acid coordinates to the ester oxygen, generating a highly reactive acylium ion equivalent. Under high-temperature neat conditions (140–170 °C), the acylium ion migrates to the aromatic ring[2]. While both ortho and para migrations are possible, the ortho-migrated product (the 2-hydroxyaryl ketone) is thermodynamically favored due to the formation of a stable, six-membered intramolecular hydrogen bond between the newly formed carbonyl oxygen and the ortho-hydroxyl group.

G cluster_0 Pathway A: Target Synthesis (Correct Precursor) cluster_1 Pathway B: Prompt Precursor (Regioisomer) A1 2-Methylphenol (o-cresol) A2 2-Methylphenyl chloroacetate A1->A2 Chloroacetyl chloride Et3N, DCM, 0°C A3 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone A2->A3 AlCl3, 140°C Fries Rearrangement B1 3-Methylphenol (m-cresol) B2 3-Methylphenyl chloroacetate B1->B2 Chloroacetyl chloride Et3N, DCM, 0°C B3 2-Chloro-1-(2-hydroxy- 4-methylphenyl)ethanone B2->B3 AlCl3, 140°C Fries Rearrangement

Fig 1: Regiochemical divergence in Fries rearrangement based on precursor substitution patterns.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Target)

Starting Material: 2-methylphenol (o-cresol)

Step 1: Preparation of 2-Methylphenyl Chloroacetate

  • Setup: Charge a dry, argon-purged 250 mL round-bottom flask with 2-methylphenol (10.8 g, 0.1 mol) and anhydrous dichloromethane (DCM) (100 mL).

  • Base Addition: Add triethylamine (16.7 mL, 0.12 mol). Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve chloroacetyl chloride (8.8 mL, 0.11 mol) in 20 mL of DCM. Add this solution dropwise over 30 minutes to control the exothermic reaction and prevent di-acylation or premature rearrangement[2].

  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Quench with 50 mL of ice water. Separate the organic layer, wash sequentially with 10% aqueous NaOH (3 × 30 mL) to remove unreacted phenol, and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ester as a pale oil.

Step 2: Fries Rearrangement

  • Setup: In a heavy-walled glass reactor equipped with a magnetic stirrer and a gas trap (to capture HCl gas), combine 2-methylphenyl chloroacetate (18.4 g, 0.1 mol) and anhydrous aluminum chloride (AlCl₃) (26.6 g, 0.2 mol).

  • Thermal Activation: Heat the neat mixture gradually to 140–150 °C using an oil bath. The mixture will melt and turn dark brown. Maintain this temperature for 2.5 hours[2].

  • Quenching (Critical Step): Cool the melt to room temperature. Carefully quench by slowly adding crushed ice followed by 6N HCl (50 mL). This step is highly exothermic and is required to break the stable aluminum-product complex[2]. Stir vigorously for 2 hours until the phase separation is clear.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude product via recrystallization from absolute ethanol to afford pure 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Protocol B: Synthesis of 2-Chloro-1-(2-hydroxy-4-methylphenyl)ethanone

Starting Material: 3-methylphenol (m-cresol)

To execute the synthesis using the prompt's requested starting material, follow the exact stoichiometric and thermal steps outlined in Protocol A , substituting 2-methylphenol with 3-methylphenol (10.8 g, 0.1 mol) . The reaction will proceed through 3-methylphenyl chloroacetate and rearrange to yield the 4-methyl isomer due to the para-directing effect of the meta-methyl group relative to the migrating acylium ion.

Quantitative Data & Optimization

The thermodynamic nature of the Fries rearrangement requires precise tuning of the Lewis acid and thermal conditions. Table 1 summarizes the optimization parameters.

Table 1: Optimization of Fries Rearrangement Conditions

Lewis AcidSolventTemp (°C)Time (h)Yield of Ortho-Isomer (%)Causality / Mechanistic Observation
AlCl₃ (2.0 eq) Neat 140–150 2.5 78–82 Optimal. High thermal energy overcomes the activation barrier; thermodynamic ortho-product is locked via H-bonding[2].
AlCl₃ (2.0 eq)Nitrobenzene1204.060–65Solvent moderates the exotherm but reduces the overall collision frequency and conversion rate.
FeCl₃ (2.0 eq)Neat1303.040–50Weaker Lewis acid; results in incomplete rearrangement and higher retention of the O-acylated precursor[1].
TiCl₄ (2.0 eq)DCM4012.0< 10Insufficient thermal energy to drive the C-C bond formation; reaction stalls at the ester stage.

Troubleshooting & Self-Validating Systems

To ensure the protocol is functioning as intended, implement the following self-validating checks:

  • TLC Monitoring (Validation of Step 1 & 2): The starting ester (Rf ~ 0.7 in 4:1 Hexane:EtOAc) will disappear during Step 2, replaced by a lower Rf spot (Rf ~ 0.4) corresponding to the hydroxyketone. The product spot will stain intensely with a 1% FeCl₃ solution (indicating a free phenolic OH), whereas the ester will remain unstained.

  • Spectroscopic Causality (IR Validation): The O-acylation product exhibits a characteristic ester carbonyl stretch at ~1750 cm⁻¹. Following the Fries rearrangement, this shifts dramatically to ~1640–1650 cm⁻¹. This shift is causal: the newly formed ketone carbonyl is highly conjugated and participates in strong intramolecular hydrogen bonding with the adjacent ortho-hydroxyl group, weakening the C=O bond and lowering its stretching frequency.

  • Quench Dynamics: The addition of 6N HCl to the AlCl₃ complex must result in a clear phase separation. If an emulsion persists, the aluminum salts are not fully hydrolyzed. This requires the addition of more 6N HCl and extended vigorous stirring[2]. Failure to fully hydrolyze the salts will drastically reduce the extraction yield.

  • Hydrolysis Kinetics: Note that chloroacetate esters can undergo rapid basic hydrolysis (half-lives in the low millisecond regime under strong basic conditions)[3]. Ensure that the 10% NaOH wash in Step 1 is conducted quickly and kept cold to prevent degradation of the intermediate ester.

References

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O Source: MDPI (Chemistry Proceedings) URL:[Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach Source: PMC (National Institutes of Health) URL:[Link]

  • Microfabricated Silicon Mixers for Submillisecond Quench-Flow Analysis Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

The Versatile Precursor: Harnessing 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Gateway to Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active natural products. A key challenge and opportunity lie in the efficient construction of these molecular frameworks from readily accessible starting materials. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone emerges as a particularly valuable and versatile precursor in this context. Its strategic placement of a hydroxyl group, a reactive α-chloro ketone, and a methyl-substituted aromatic ring provides a powerful toolkit for the synthesis of a diverse range of heterocyclic systems, including benzofurans, chromones, and 1,4-benzoxazines. This guide provides detailed application notes and protocols for the synthesis of these important heterocyclic cores, emphasizing the mechanistic rationale behind the synthetic strategies and offering practical, field-proven insights for researchers and scientists.

I. Synthesis of 7-Methylbenzofurans: An Intramolecular Cyclization Approach

The benzofuran moiety is a prominent structural motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The intramolecular cyclization of α-phenoxy ketones is a classic and effective strategy for the synthesis of benzofurans. In the case of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, the presence of the ortho-hydroxyl group and the adjacent chloroacetyl side chain makes it an ideal substrate for a base-mediated intramolecular Williamson ether synthesis-type cyclization to furnish 7-methylbenzofuran derivatives.

Mechanistic Insight

The reaction proceeds via a well-established mechanism. In the presence of a suitable base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This nucleophilic phenoxide then attacks the adjacent electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of a five-membered dihydrobenzofuranone intermediate. Subsequent dehydration of this intermediate under the reaction conditions yields the aromatic 7-methylbenzofuran ring system. The choice of base and solvent is critical to ensure efficient cyclization and minimize side reactions.

Diagram of the Synthetic Workflow for 7-Methylbenzofurans

start 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone base Base (e.g., K2CO3, NaH) start->base Deprotonation intermediate Phenoxide Intermediate cyclization Intramolecular SN2 Cyclization intermediate->cyclization Nucleophilic Attack dihydrobenzofuranone Dihydrobenzofuranone Intermediate cyclization->dihydrobenzofuranone dehydration Dehydration dihydrobenzofuranone->dehydration product 7-Methyl-2-acylbenzofuran dehydration->product

Caption: Workflow for the synthesis of 7-methylbenzofurans.

Experimental Protocol: Synthesis of 2-Acetyl-7-methylbenzofuran

This protocol describes a typical procedure for the synthesis of a 7-methylbenzofuran derivative.

Materials:

  • 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (1.0 eq) in anhydrous acetone (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-acetyl-7-methylbenzofuran.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 80-90%. The structure of the product can be confirmed by spectroscopic methods.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spec (m/z)
2-Acetyl-7-methylbenzofuran7.65 (d, 1H), 7.40 (d, 1H), 7.15 (t, 1H), 2.60 (s, 3H), 2.50 (s, 3H)189.5, 154.2, 148.9, 129.8, 125.4, 123.1, 119.5, 111.8, 26.4, 15.9174.07 (M+)

II. Synthesis of 8-Methylchromones and Flavones: The Power of Condensation Reactions

Chromones and their derivatives, flavones, are a significant class of naturally occurring compounds with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The synthesis of the chromone skeleton can be efficiently achieved from 2-hydroxyacetophenone precursors. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, with its activated methylene group, serves as an excellent starting point for various condensation and cyclization strategies to construct 8-methyl substituted chromones and flavones.

Mechanistic Pathways

Several synthetic routes can be employed, with the Baker-Venkataraman rearrangement being a classic and reliable method for flavone synthesis. This involves the O-acylation of the starting 2-hydroxyacetophenone derivative, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration furnish the flavone core.

Alternatively, direct condensation reactions with appropriate reagents can lead to the chromone ring. For example, the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can introduce a formyl group at the 2-position, which can then be cyclized to form a chromone-3-carbaldehyde.

Diagram of the Baker-Venkataraman Rearrangement for 8-Methylflavone Synthesis

start 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone aroyl_chloride Aroyl Chloride (e.g., Benzoyl Chloride) start->aroyl_chloride Reaction with o_acylation O-Acylation ester O-Aroyl Ester o_acylation->ester base Base (e.g., Pyridine, KOH) ester->base Treatment with rearrangement Baker-Venkataraman Rearrangement diketone 1,3-Diketone Intermediate rearrangement->diketone acid Acid (e.g., H₂SO₄) diketone->acid Treatment with cyclization Acid-Catalyzed Cyclization product 8-Methylflavone cyclization->product

Caption: Baker-Venkataraman route to 8-methylflavones.

Experimental Protocol: Synthesis of 8-Methylflavone

This protocol outlines the synthesis of 8-methylflavone via the Baker-Venkataraman rearrangement.

Materials:

  • 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Sulfuric acid, concentrated

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: O-Benzoylation

  • Dissolve 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (1.0 eq) in anhydrous pyridine (5 mL/mmol).

  • Cool the solution in an ice bath and add benzoyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude O-benzoyl derivative.

Step 2: Baker-Venkataraman Rearrangement and Cyclization

  • Dissolve the crude O-benzoyl derivative in pyridine (5 mL/mmol) and add powdered potassium hydroxide (3.0 eq).

  • Heat the mixture at 50-60 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with cold dilute acetic acid.

  • Collect the precipitated 1,3-diketone by filtration and wash with water.

  • Dissolve the crude 1,3-diketone in glacial acetic acid (10 mL/mmol) and add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated 8-methylflavone by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Expected Yield and Characterization:

The overall yield for this two-step process is typically in the range of 60-75%.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spec (m/z)
8-Methylflavone8.10 (d, 2H), 7.60-7.40 (m, 5H), 6.80 (s, 1H), 2.45 (s, 3H)178.2, 163.1, 154.5, 138.9, 133.7, 131.8, 129.1, 126.3, 125.2, 124.5, 118.0, 107.5, 15.8236.08 (M+)

III. Synthesis of 1,4-Benzoxazines: A Nucleophilic Substitution and Cyclization Cascade

1,4-Benzoxazine and its derivatives are an important class of heterocyclic compounds that are present in a number of biologically active molecules with a wide range of therapeutic applications.[4][5] The synthesis of the 1,4-benzoxazine ring system can be achieved through the condensation of a 2-aminophenol with a suitable two-carbon electrophile. The α-chloro ketone functionality in 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone makes it a suitable partner for this cyclization reaction, although the reaction would proceed with the external aminophenol rather than the internal hydroxyl group.

Mechanistic Considerations

The synthesis of a 1,4-benzoxazine derivative from 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone and a 2-aminophenol would proceed through an initial nucleophilic substitution of the chlorine atom by the amino group of the 2-aminophenol. This is followed by an intramolecular cyclization where the hydroxyl group of the 2-aminophenol moiety attacks the ketone carbonyl. Subsequent dehydration of the resulting hemiaminal would lead to the formation of the 1,4-benzoxazine ring.

Diagram of the Synthetic Pathway to 1,4-Benzoxazines

start 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone aminophenol 2-Aminophenol start->aminophenol Reaction with substitution Nucleophilic Substitution intermediate Amino Ketone Intermediate substitution->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack on Carbonyl hemiaminal Hemiaminal Intermediate cyclization->hemiaminal dehydration Dehydration hemiaminal->dehydration product Substituted 1,4-Benzoxazine dehydration->product

Caption: Synthetic route to 1,4-benzoxazine derivatives.

Experimental Protocol: Synthesis of a Substituted 1,4-Benzoxazine

This protocol provides a general method for the synthesis of a 1,4-benzoxazine derivative.

Materials:

  • 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

  • 2-Aminophenol

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (1.0 eq) and 2-aminophenol (1.1 eq) in ethanol (15 mL/mmol).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-benzoxazine derivative.

Expected Yield and Characterization:

Yields for this type of reaction can vary depending on the specific substrates but are generally in the moderate to good range (50-70%).

Compound Class General ¹H NMR Features (δ ppm) General ¹³C NMR Features (δ ppm)
2-(2-hydroxy-3-methylphenyl)-1,4-benzoxazineAromatic protons in the range of 6.8-8.0, a singlet for the oxazine CH, and a singlet for the methyl group around 2.3.Aromatic carbons, carbons of the oxazine ring (typically around 140-150 for C-O and 100-120 for C=C), and the methyl carbon around 16.

Conclusion: A Versatile Building Block for Chemical Innovation

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone has been demonstrated to be a highly effective and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The strategic arrangement of its functional groups allows for the facile construction of 7-methylbenzofurans, 8-methylchromones and flavones, and 1,4-benzoxazines through well-established and reliable synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable starting material in their pursuit of novel chemical entities with therapeutic promise.

References

  • Liang, W., Min, L. J., & Liu, X. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(24), 2829-2846. [Link]

  • Kishor, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Sánchez, I., López, N., & Pujol, M. D. (2005). New concise synthesis of furo[3,4-b][4][5]benzoxazine as intermediate in the preparation of antineoplastic agents. Arkivoc, 2005(11), 237-247.

  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.
  • Bansal, M., Kaur, K., Taneja, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6), 1-4.
  • Jayashree, B. S., & Vandana, K. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.
  • NIST. (n.d.). Benzofuran, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methylbenzofuran. In PubChem. Retrieved from [Link]

  • Takeda, N., Miyata, O., & Naito, T. (2007). Efficient Synthesis of Benzofurans Utilizing[6][6]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. European Journal of Organic Chemistry, 2007(10), 1491-1509.

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Yoda, J., Sosso, S., Djandé, A., & Saba, A. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 11-16.
  • Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial. Retrieved from [Link]

  • Biletska, I. M. (2022). CHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES. HETEROCYCLES, 104(7), 1228-1246.

Sources

Application Note: High-Yield Synthesis of 7-Methylbenzofuran-3(2H)-one via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Benzofuran-3(2H)-ones (often referred to as coumaran-3-ones) are privileged heterocyclic scaffolds in medicinal chemistry. They serve as critical synthetic intermediates for the development of aurones, biologically active benzofurans, and various pharmacological agents including kinase inhibitors and anti-inflammatory drugs[1]. The construction of this oxygen-containing five-membered ring is most efficiently achieved through the intramolecular cyclization of


-halo-o-hydroxyacetophenones[2].

This application note details a robust, self-validating protocol for the synthesis of 7-methylbenzofuran-3(2H)-one starting from 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone .

Causality in the Reaction Mechanism

The transformation is driven by a base-catalyzed intramolecular Williamson-type etherification.

  • Regioselective Deprotonation : A mild base specifically deprotonates the highly acidic phenolic hydroxyl group (pKa ~9–10), leaving the less acidic

    
    -protons of the ketone intact.
    
  • Nucleophilic Attack : The resulting phenoxide acts as an internal nucleophile, attacking the electrophilic

    
    -carbon bearing the chloride leaving group.
    
  • Ring Closure : The stereoelectronically favored 5-exo-tet ring closure yields the thermodynamically stable benzofuran-3(2H)-one core. Because the methyl group is positioned at C3 of the original phenyl ring (adjacent to the phenolic OH), it maps perfectly to the C7 position of the resulting benzofuranone system.

Mechanism A 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone (Starting Material) B Phenoxide Intermediate (Deprotonation by K2CO3) A->B + Base - H+ C Intramolecular SN2 (O- attacks C-Cl) B->C Cyclization D 7-Methylbenzofuran-3(2H)-one (Target Product) C->D - Cl-

Mechanism of base-catalyzed intramolecular cyclization to 7-methylbenzofuran-3(2H)-one.

Experimental Design & Causality (E-E-A-T)

To ensure a reproducible and scalable system, the experimental parameters must be tightly controlled based on fundamental physical chemistry principles.

  • Base Selection (Anhydrous

    
    ) : Strong bases (e.g., 
    
    
    
    ,
    
    
    ) can lead to deleterious side reactions, including the Favorskii rearrangement of the
    
    
    -chloro ketone, aldol condensations, or intermolecular etherification. Anhydrous potassium carbonate provides optimal basicity to generate the phenoxide without triggering these off-target pathways, a method frequently utilized in the synthesis of benzofuran derivatives[3].
  • Solvent Selection (Acetone) : Acetone is a polar aprotic solvent that effectively solvates the potassium cation, leaving a highly reactive, "naked" phenoxide ion to accelerate the

    
     displacement. Its low boiling point (56 °C) allows for mild reflux conditions, providing sufficient kinetic energy for the reaction while preventing thermal degradation.
    
  • Concentration Dynamics : Maintaining a moderate dilution (0.1 M) is crucial. High concentrations promote intermolecular dimerization (yielding complex dimeric ethers), whereas extreme dilution unnecessarily prolongs reaction times.

Experimental Protocol

Workflow Step1 1. Reagent Preparation Dissolve SM in Anhydrous Acetone Step2 2. Base Addition Add finely ground anhydrous K2CO3 Step1->Step2 Step3 3. Reflux & Monitor Heat to 56°C, monitor via TLC Step2->Step3 Step4 4. Workup Filter salts, concentrate, partition Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Validation NMR, LC-MS, IR Analysis Step5->Step6

Step-by-step experimental workflow for the synthesis of 7-methylbenzofuran-3(2H)-one.

Materials Required
  • Starting Material : 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (1.0 equiv)

  • Reagents : Potassium carbonate (

    
    ), anhydrous, finely powdered (2.0 equiv)
    
  • Solvents : Acetone (anhydrous), Ethyl acetate (EtOAc), Hexanes, Deionized water, Brine.

Step-by-Step Methodology
  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution : Add 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone (10.0 mmol, 1.84 g) to the flask. Dissolve completely in 100 mL of anhydrous acetone to achieve a 0.1 M solution.

  • Base Addition : Add finely powdered anhydrous

    
     (20.0 mmol, 2.76 g) in one portion. (Insight: Finely grinding the 
    
    
    
    increases the surface area, ensuring a heterogeneous but highly efficient deprotonation).
  • Reflux : Heat the suspension to a gentle reflux using a 56 °C oil bath. Stir vigorously (800+ rpm) to keep the inorganic salts suspended.

  • Workup : Once the reaction is deemed complete (typically 2–4 hours), cool the mixture to room temperature. Filter the suspension through a medium-porosity glass frit or a pad of Celite to remove inorganic salts (

    
     and unreacted 
    
    
    
    ). Wash the filter cake with cold acetone (2 x 20 mL).
  • Concentration & Partitioning : Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in EtOAc (100 mL) and wash with deionized water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification : Purify the crude product via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to afford 7-methylbenzofuran-3(2H)-one as a crystalline solid.

Data Presentation & Analytical Validation

To validate the success of the protocol, empirical results should be compared against the expected quantitative data summarized below.

Table 1: Optimization of Reaction Parameters

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1

(1.5)
EtOH2512< 20High degradation; aldol side products formed due to strong base.
2

(2.0)
DCM402445Sluggish reaction; weak base insufficient for complete deprotonation.
3

(2.0)
DMF80178Fast conversion, but difficult solvent removal during workup.
4

(2.0)
Acetone 56 3 > 90 Optimal; clean conversion, easy workup, high purity.

Table 2: Expected Analytical Characterization for 7-Methylbenzofuran-3(2H)-one

Analytical MethodExpected Signals / ValuesDiagnostic Significance

H NMR (400 MHz,

)

4.65 (s, 2H, -CH

-), 2.35 (s, 3H, -CH

), 7.0–7.5 (m, 3H, Ar-H)
The singlet at ~4.65 ppm confirms the closure of the furanone ring (C2 protons). Loss of phenolic OH signal.

C NMR (100 MHz,

)

~200.0 (C=O), 74.5 (C2), 15.0 (-CH

), Aromatic carbons
The ketone carbonyl at ~200 ppm and the aliphatic C-O carbon at ~74.5 ppm confirm the benzofuran-3(2H)-one core.
IR Spectroscopy ~1710 cm

(strong, C=O stretch), ~1200 cm

(C-O-C stretch)
Absence of broad O-H stretch (~3300 cm

) validates complete consumption of starting material.
LC-MS (ESI+)

149.06 [M+H]

Corresponds to the exact mass of C

H

O

(MW: 148.16 g/mol ).

Troubleshooting & Self-Validating Systems

A robust protocol must include built-in mechanisms for self-validation and troubleshooting to ensure trustworthiness.

  • Self-Validation via TLC & Staining : Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material contains a free phenolic hydroxyl group, which forms a brightly colored complex when stained with a 1% aqueous

    
     solution. As the cyclization proceeds, the 
    
    
    
    -active spot will disappear, replaced by a higher
    
    
    , UV-active spot corresponding to the cyclized product. This provides a binary, visual validation of ring closure.
  • Issue: Incomplete Conversion.

    • Causality: Water contamination in the solvent can hydrate the base, reducing its efficacy, or lead to competitive hydrolysis of the

      
      -chloro ketone to an 
      
      
      
      -hydroxy ketone.
    • Solution: Ensure the use of strictly anhydrous acetone and flame-dried glassware.

  • Issue: Formation of Highly Polar Baseline Material on TLC.

    • Causality: Intermolecular alkylation (dimerization) due to high local concentrations of the phenoxide.

    • Solution: Increase the solvent volume to maintain a concentration

      
       0.1 M.
      

References

  • Source: lbp.
  • Source: nih.
  • Source: organic-chemistry.
  • Title: 7-Methylbenzofuran-3(2H)

Sources

Application Note: Nucleophilic Substitution Workflows for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and heterocyclic synthesis. Structurally, it features a highly electrophilic


-chloroketone moiety and a latent nucleophilic ortho-phenolic group. This unique arrangement allows the molecule to undergo two distinct nucleophilic substitution (

) trajectories: intermolecular displacement by external nucleophiles (e.g., amines, thiols) or intramolecular cyclization to form 7-methylbenzofuran-3(2H)-one (a coumaranone derivative).

This application note provides a comprehensive guide to selectively navigating these pathways through precise control of reaction conditions, offering self-validating protocols for drug development professionals.

Mechanistic Insights & Reaction Causality

Understanding the stereoelectronic environment of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is critical for controlling its reactivity.

  • The Electrophilic

    
    -Carbon:  The nucleophilic substitution of the 
    
    
    
    -chlorine atom proceeds via a classic
    
    
    mechanism, characterized by Walden inversion . The adjacent carbonyl group significantly enhances the electrophilicity of the
    
    
    -carbon through inductive electron withdrawal, lowering the transition state energy for nucleophilic attack compared to unactivated alkyl halides .
  • The Nucleophilic Phenol & Steric Biasing: The ¹H NMR spectrum of this class of compounds exhibits a diagnostic downfield singlet (δ ~12.5 ppm), indicative of strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen . Furthermore, the C3-methyl group sterically biases the hydroxyl group, locking its conformation toward the carbonyl.

  • Kinetic vs. Thermodynamic Control:

    • Intermolecular substitution is kinetically favored when using weak, non-nucleophilic bases (like DIPEA) in non-polar or moderately polar solvents (like THF). The base neutralizes the HCl byproduct without disrupting the strong intramolecular hydrogen bond of the phenol.

    • Intramolecular cyclization is thermodynamically driven. Utilizing a stronger base (like

      
      ) in a polar aprotic solvent (like DMF) deprotonates the phenol. The resulting naked phenoxide rapidly attacks the 
      
      
      
      -carbon via an intramolecular Williamson ether synthesis (a 5-exo-tet ring closure), irreversibly forming the benzofuran-3(2H)-one core .

Reaction Pathway Visualization

The divergence of the reaction pathways based on reagent selection is mapped below.

Pathway SM 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone PathA Intermolecular SN2 (External Nucleophile) SM->PathA Nu:, DIPEA THF, 25°C PathB Intramolecular SN2 (Base-Mediated) SM->PathB K2CO3 DMF, 60°C ProdA 2-Substituted-1-(2-hydroxy- 3-methylphenyl)ethanone PathA->ProdA ProdB 7-Methylbenzofuran-3(2H)-one (Coumaranone Core) PathB->ProdB ProdA->ProdB Strong Base (If Nu is a leaving group)

Divergent nucleophilic substitution pathways of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Quantitative Data Summary

The following table summarizes the optimized conditions for directing the nucleophilic substitution toward specific product classes.

Reaction PathwayNucleophile / BaseSolventTemp (°C)Major Product ScaffoldTypical Yield
Intramolecular Cyclization None /

DMF607-Methylbenzofuran-3(2H)-one85 - 92%
Intermolecular Amination Sec. Amine / DIPEATHF25

-Amino Ketone
75 - 85%
Intermolecular Thiolation Thiol /

DCM0 to 25

-Thioether Ketone
80 - 90%
Hydrolysis

/

EtOH/

80

-Hydroxy Ketone
60 - 70%

Validated Experimental Protocols

Protocol A: Selective Intermolecular Substitution (Synthesis of -Amino Derivatives)

Objective: To displace the


-chloride with a secondary amine while preserving the intact phenol.

Causality Rationale: We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a nucleophile, and its basicity is insufficient to deprotonate the tightly hydrogen-bonded ortho-phenol. Tetrahydrofuran (THF) is chosen to maintain homogeneity without hyper-solvating anions (which would encourage unwanted cyclization).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (

    
     or Argon).
    
  • Dissolution: Dissolve 1.0 mmol of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone in 10 mL of anhydrous THF.

  • Reagent Addition: Add 1.2 mmol (1.2 eq) of DIPEA to the stirring solution, followed by the dropwise addition of 1.1 mmol (1.1 eq) of the desired secondary amine (e.g., morpholine).

  • Reaction Monitoring (Self-Validation): Stir at 25°C. The reaction is self-validating: the solution should remain pale yellow. Warning: A shift to a deep orange/red color indicates premature deprotonation of the phenol. Monitor via TLC (Hexanes:EtOAc 3:1); the UV-active starting material (

    
     ~0.6) will disappear as a more polar spot emerges.
    
  • Workup: After 4 hours, quench the reaction with 10 mL of saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Base-Mediated Intramolecular Cyclization (Synthesis of 7-Methylbenzofuran-3(2H)-one)

Objective: To force the intramolecular Williamson ether synthesis via phenoxide generation.

Causality Rationale: Potassium carbonate (


) is utilized to fully deprotonate the phenol. Dimethylformamide (DMF) is selected as a polar aprotic solvent because it strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the 5-exo-tet cyclization over any competing intermolecular side reactions.

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.0 mmol of the starting material in 8 mL of anhydrous DMF.

  • Base Addition & Self-Validation: Add 2.0 mmol (2.0 eq) of finely powdered, anhydrous

    
    . Self-Validation: Upon addition, the solution will immediately transition to a bright yellow/orange color, visually confirming the formation of the phenoxide anion.
    
  • Heating: Heat the mixture to 60°C in an oil bath for 3-4 hours. As the reaction proceeds, a fine white precipitate (KCl) will form, validating the successful displacement of the chloride.

  • Workup: Cool to room temperature and pour the mixture into 30 mL of ice-cold distilled water. Extract with Diethyl Ether (3 x 20 mL). Wash the organic layer extensively with water (3 x 20 mL) to remove residual DMF, followed by brine. Dry over

    
     and evaporate to yield the coumaranone core.
    

Analytical Characterization & Troubleshooting

  • NMR Tracking: The success of Protocol B (Cyclization) is easily confirmed via ¹H NMR. The disappearance of the strongly downfield phenolic OH proton (δ ~12.5 ppm) and the upfield shift of the

    
    -methylene protons (from ~δ 4.8 ppm in the open-chain chloride to ~δ 4.6 ppm in the rigid ring system) are definitive markers of ring closure.
    
  • Troubleshooting Over-Alkylation: In Protocol A, if primary amines are used instead of secondary amines, over-alkylation (forming a tertiary amine with two acetophenone equivalents) can occur. To mitigate this, use a 3-fold excess of the primary amine or switch to a reductive amination pathway using the corresponding glyoxal derivative.

References

  • Chemistry LibreTexts. "11.2: The Discovery of Nucleophilic Substitution Reactions". LibreTexts. Available at:[Link]

  • Save My Exams. "Nucleophilic Substitution (Edexcel A Level Chemistry)". Save My Exams. Available at:[Link]

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Pharmaceutical Utility of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Executive Summary

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly versatile


-chloroacetophenone intermediate utilized in the synthesis of complex pharmaceutical scaffolds. Its unique substitution pattern—an ortho-hydroxyl group and a meta-methyl group relative to the reactive chloroacetyl moiety—makes it an ideal precursor for constructing oxygen- and nitrogen-containing heterocycles, such as benzofurans, chromanones, and aminothiazoles. This application note details the thermodynamically controlled synthesis of this intermediate via the Fries rearrangement and demonstrates its downstream utility in the Hantzsch thiazole synthesis.

Mechanistic Insights: Regioselectivity in the Fries Rearrangement

The synthesis of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone relies on the Lewis acid-catalyzed Fries rearrangement of o-cresyl chloroacetate. The regioselectivity of this reaction—whether the acyl group migrates to the ortho or para position relative to the phenolic oxygen—is strictly governed by the interplay between kinetic and thermodynamic control[1].

  • Kinetic Control (Low Temperature): At temperatures below 60 °C in polar solvents (e.g., dichloromethane), the reaction proceeds through a transition state with lower activation energy. The para position is sterically less hindered, making 2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone the kinetically favored product[2].

  • Thermodynamic Control (High Temperature): To synthesize the target ortho-isomer, the reaction must be driven by thermodynamic control[1]. When conducted at elevated temperatures (>140 °C) under solvent-free (neat) conditions, the acylium ion attacks the ortho position. The resulting ortho-hydroxyaryl ketone forms a highly stable six-membered intramolecular hydrogen bond between the newly formed carbonyl oxygen and the adjacent phenolic hydroxyl group[2]. This intramolecular stabilization significantly lowers the system's free energy, making the ortho-isomer the thermodynamically dominant product[1].

FriesMechanism SM o-Cresyl Chloroacetate (Starting Material) Acylium Acylium Ion + Phenolate Complex SM->Acylium AlCl3 Activation Ortho Ortho Product 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone (Thermodynamic) Acylium->Ortho >140°C, Neat Intramol. H-Bonding Para Para Product 2-Chloro-1-(4-hydroxy- 3-methylphenyl)ethanone (Kinetic) Acylium->Para <60°C, DCM Steric Preference

Thermodynamic vs. Kinetic control in the Fries rearrangement of o-cresyl chloroacetate.

Quantitative Data: Regioselectivity and Characterization

The profound impact of temperature and solvent on the isomeric ratio is summarized in Table 1.

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

Reaction ConditionTemperatureSolventMajor IsomerOrtho:Para RatioIsolated Yield
Kinetic Control25 °CDichloromethanePara15 : 8578%
Intermediate100 °CTolueneMixed45 : 5582%
Thermodynamic Control 160 °C Neat (Solvent-free) Ortho 92 : 8 85%

Table 2: Physicochemical Characterization of Key Compounds

CompoundAppearanceMelting PointDiagnostic

H-NMR Peaks (CDCl

)
o-Cresyl chloroacetateColorless oilN/A (Liquid)4.30 ppm (s, 2H, -CH

Cl), 2.25 ppm (s, 3H, -CH

)
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanonePale yellow solid65–68 °C12.1 ppm (s, 1H, -OH, H-bonded) , 4.75 ppm (s, 2H)
4-(2-hydroxy-3-methylphenyl)-2-aminothiazoleOff-white powder142–145 °C11.5 ppm (s, 1H, -OH), 7.1 ppm (s, 1H, thiazole-CH)

Downstream Application: Hantzsch Thiazole Synthesis

The


-chloroacetophenone motif is a privileged electrophile for the Hantzsch thiazole synthesis. By reacting 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone with thiourea, the nucleophilic sulfur attacks the 

-carbon, displacing the chloride ion. Subsequent intramolecular cyclization between the thiourea nitrogen and the ketone carbonyl, followed by dehydration, yields an aminothiazole. Aminothiazoles are critical pharmacophores found in numerous kinase inhibitors and antimicrobial agents.

HantzschSynthesis Ketone 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone Alkylation S-Alkylation Intermediate Ketone->Alkylation EtOH, Reflux Nucleophilic Attack Thiourea Thiourea Thiourea->Alkylation EtOH, Reflux Nucleophilic Attack Cyclization Cyclization & Dehydration Alkylation->Cyclization -HCl Product 4-(2-hydroxy-3-methylphenyl)- 2-aminothiazole Cyclization->Product -H2O Aromatization

Hantzsch thiazole synthesis workflow utilizing the alpha-chloroacetophenone intermediate.

Experimental Protocols

Caution: Chloroacetyl chloride is highly toxic, corrosive, and a severe lachrymator. Aluminum chloride reacts violently with water. All procedures must be conducted in a well-ventilated fume hood using appropriate PPE.

Protocol A: Synthesis of o-Cresyl Chloroacetate

  • Setup: In a flame-dried 250 mL round-bottom flask under N

    
    , dissolve o-cresol (10.8 g, 100 mmol) and triethylamine (15.3 mL, 110 mmol) in anhydrous dichloromethane (100 mL). Cool the mixture to 0 °C in an ice bath.
    
  • Addition: Add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 9:1). The o-cresol spot (R

    
     ~0.3) should be completely consumed, replaced by a higher-running ester spot (R
    
    
    
    ~0.7).
  • Workup: Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO

    
     (50 mL), and brine (50 mL). Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure to yield o-cresyl chloroacetate as a pale oil.

Protocol B: Thermodynamically Controlled Fries Rearrangement

  • Setup: In a 100 mL heavy-walled round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to an HCl gas trap, add o-cresyl chloroacetate (18.4 g, 100 mmol).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl

    
    , 20.0 g, 150 mmol) in small portions. The mixture will begin to liquefy and turn yellow.
    
  • Thermal Shift: Submerge the flask in a pre-heated oil bath at 160 °C. Stir the solvent-free melt vigorously for 3 hours. The melt will progressively darken to a deep brown, indicating the formation of the stable ortho-acylium-phenolate complex[2].

  • Quenching: Cool the flask to 60 °C (do not let it solidify completely). Carefully pour the viscous mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the aluminum salts completely dissolve.

  • Self-Validation Check: Extract a 1 mL aliquot with EtOAc and run a TLC (Hexane:EtOAc 8:2). The target ortho-isomer appears at R

    
     ~0.6 (stains intensely dark under UV due to conjugation), while any trace para-isomer appears at R
    
    
    
    ~0.4.
  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize the crude solid from hot ethanol to afford 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone as pale yellow crystals.

Protocol C: Synthesis of 4-(2-hydroxy-3-methylphenyl)-2-aminothiazole

  • Reaction: In a 100 mL round-bottom flask, dissolve 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone (3.69 g, 20 mmol) and thiourea (1.52 g, 20 mmol) in absolute ethanol (40 mL).

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • Self-Validation Check: As the reaction proceeds, the intermediate thiazolium hydrochloride salt may begin to precipitate. TLC (DCM:MeOH 95:5) should confirm the disappearance of the starting ketone.

  • Isolation: Cool the mixture to room temperature and concentrate to half volume. Add 10% aqueous Na

    
    CO
    
    
    
    dropwise until the pH reaches 8.0, precipitating the free aminothiazole base.
  • Purification: Filter the precipitate, wash with cold distilled water, and dry under vacuum. Recrystallize from ethanol/water to yield the pure aminothiazole derivative.

References

  • Oreate AI. "Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement." Oreate AI Blog. Available at: [Link]

Sources

Application Note: The Role of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In modern agrochemical discovery, the strategic selection of bifunctional building blocks is critical for developing diverse, high-yield libraries of active ingredients. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly versatile


-chloroacetophenone derivative characterized by an electrophilic 

-carbon and a nucleophilic ortho-hydroxyl group.

This specific substitution pattern—featuring a reactive chloroacetyl moiety adjacent to a phenol, sterically and electronically modulated by a meta-methyl group—makes it an ideal precursor for two major classes of agrochemical scaffolds: benzofurans (via intramolecular cyclization)[1] and thiazoles (via multi-component condensation)[2]. These heterocycles are the foundational pharmacophores for numerous commercial fungicides, herbicides, and insecticides[3].

Mechanistic Pathways in Agrochemical Scaffold Generation

The synthetic utility of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone is defined by its orthogonal reactivity, allowing researchers to selectively drive the reaction toward distinct heterocyclic systems based on the chosen reagents and conditions.

Pathway A: Intramolecular Cyclization to Benzofuran-3-ones

When exposed to a mild base, the ortho-hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. Due to its proximity to the


-chloro ketone, it rapidly undergoes an intramolecular Williamson-type etherification (an 

displacement of the chloride). This cyclization yields 7-methylbenzofuran-3(2H)-one (a coumaranone derivative)[4]. Benzofuran-3-ones are critical intermediates in the synthesis of modern herbicides and agricultural fungicides[5].
Pathway B: Hantzsch Thiazole Synthesis

Alternatively, reacting the


-haloketone with thiourea bypasses the internal phenoxide cyclization in favor of the Hantzsch thiazole synthesis [6]. The highly nucleophilic sulfur atom of thiourea attacks the 

-carbon, displacing the chloride. Subsequent intramolecular cyclization of the nitrogen onto the ketone carbonyl, followed by dehydration, yields 4-(2-hydroxy-3-methylphenyl)thiazol-2-amine [7]. Thiazole derivatives are renowned for their broad-spectrum fungicidal properties[2].

SynthesisPathways Start 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone Cond1 Base (K2CO3) / Acetone Intramolecular SN2 Start->Cond1 Cond2 Thiourea / Ethanol Hantzsch Condensation Start->Cond2 Prod1 7-Methylbenzofuran-3(2H)-one (Herbicide Scaffold) Cond1->Prod1 Prod2 4-(2-Hydroxy-3-methylphenyl)- thiazol-2-amine (Fungicide Scaffold) Cond2->Prod2

Figure 1: Divergent synthetic pathways of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and analytical cues to ensure mechanistic fidelity and high product purity.

Protocol A: Base-Mediated Synthesis of 7-Methylbenzofuran-3(2H)-one

Causality Focus: Potassium carbonate (


) in acetone is specifically selected over stronger aqueous bases (like 

). Strong bases can trigger unwanted aldol condensations or premature hydrolysis of the

-haloketone to an acyl alcohol, drastically reducing the yield of the desired cyclized product[8].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone in 30 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add 20.0 mmol (2.0 eq) of finely powdered, anhydrous

    
    .
    
  • Reflux: Attach a reflux condenser and heat the mixture to 56 °C for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active starting material spot disappears, replaced by a higher

    
     spot corresponding to the less polar benzofuran-3-one.
    
  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous

    
    , and evaporate to yield the crude product. Recrystallize from ethanol.
    
Protocol B: Hantzsch Synthesis of 4-(2-Hydroxy-3-methylphenyl)thiazol-2-amine

Causality Focus: Absolute ethanol is utilized as the solvent because it solubilizes both the hydrophobic


-haloketone and the polar thiourea, while its boiling point (78 °C) provides the optimal thermal energy to drive the final dehydration step of the Hantzsch condensation[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone in 25 mL of absolute ethanol.

  • Reagent Addition: Add 11.0 mmol (1.1 eq) of thiourea to the solution.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

  • Self-Validation (In-Process): As the reaction progresses, the product will begin to precipitate directly out of the hot ethanol as a dense, crystalline hydrochloride salt. This precipitation drives the equilibrium forward and serves as a visual confirmation of successful cyclization.

  • Workup: Cool the reaction mixture in an ice bath to maximize precipitation. Filter the solid hydrochloride salt and wash with cold ethanol.

  • Neutralization: Suspend the solid in water and carefully add saturated

    
     solution until the pH reaches 7.5–8.0. Filter the resulting free base, wash with distilled water, and dry under vacuum.
    

Quantitative Data Summary

ParameterPathway A (Benzofuran-3-one)Pathway B (2-Aminothiazole)
Reagents

, Anhydrous Acetone
Thiourea, Absolute Ethanol
Reaction Type Intramolecular Williamson EtherificationHantzsch Thiazole Condensation
Temperature 56 °C (Reflux)78 °C (Reflux)
Typical Time 4–6 hours2–4 hours
Average Yield 75–85%80–92%
Primary Agrochemical Role Herbicide / Nematicide ScaffoldsBroad-spectrum Fungicides

Safety and Handling

Critical Hazard Warning:


-Haloacetophenones, including 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone, are potent lachrymators and structural analogs to phenacyl chloride (CN tear gas)[9]. Exposure to vapors causes severe eye, skin, and respiratory tract irritation.
  • Mandatory PPE: All handling, weighing, and reactions must be conducted inside a certified, high-velocity fume hood. Personnel must wear chemical-resistant gloves, tightly sealed safety goggles, and a lab coat.

  • Decontamination: Spills or contaminated glassware should be treated with a dilute, mild alkaline solution (e.g., sodium bicarbonate) to safely hydrolyze the reactive

    
    -chloro moiety before standard cleaning.
    

References

  • [1] Synthesis of Benzofurans - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • [9] Acetophenone, 2-chloro- - SpectraBase. SpectraBase. Available at:[Link]

  • [8] Process for the production of dihydrooxadiazinone compounds (US4105848A). Google Patents. Available at:

  • [2] Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at:[Link]

  • [6] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. MDPI. Available at:[Link]

  • [5] Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: Hit to lead studies. ResearchGate. Available at: [Link]

  • [7] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. NIH / National Library of Medicine. Available at:[Link]

  • [3] Systematic Review On Thiazole And Its Applications. Kuey / Educational Administration. Available at:[Link]

Sources

Application Note: Analytical Methods for the Quantification and Purity Profiling of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Context

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (CAS: 75717-51-0) is a critical halogenated acetophenone utilized as a bulk drug intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features a sterically hindered phenolic hydroxyl group and a highly reactive


-chloro ketone moiety.

From an analytical perspective, quantifying this compound presents two distinct challenges:

  • Chromatographic Tailing: The phenolic hydroxyl group (pKa ~9.5) can undergo secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing if the mobile phase pH is not strictly controlled.

  • Sample Stability: The

    
    -chloro ketone is an electrophilic center susceptible to nucleophilic attack. Using protic solvents (like methanol or ethanol) as sample diluents can lead to slow solvolysis (etherification) in the autosampler, artificially lowering the assay value and generating artifact impurities.
    

This application note details a self-validating, orthogonal analytical strategy utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for primary quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling.

Analytical Strategy & Causality

Why HPLC-UV with an Acidic Aprotic System?

To achieve precise quantification, the analyte must remain in a single, un-ionized state during separation. We employ a reversed-phase C18 column with a mobile phase containing 0.1% Trifluoroacetic acid (TFA) . TFA lowers the pH to ~2.0, completely suppressing the ionization of the phenolic -OH. This ensures the molecule partitions predictably into the hydrophobic stationary phase, yielding sharp, symmetrical peaks[2]. Furthermore, Acetonitrile (MeCN) is selected as the organic modifier and sample diluent. Because MeCN is aprotic, it prevents nucleophilic degradation of the


-chloro group during extended autosampler residence times, ensuring the integrity of the analytical data.
Why Orthogonal GC-MS Profiling?

The synthesis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone typically involves the Friedel-Crafts acylation or direct chlorination of 2-hydroxy-3-methylacetophenone. These reactions can leave behind volatile, non-UV-absorbing by-products (e.g., chloroacetyl chloride residues) or unreacted starting materials. GC-MS provides an orthogonal separation mechanism based on volatility and boiling point, ensuring that impurities co-eluting in the HPLC void volume are accurately detected and quantified.

Mandatory Visualizations

AnalyticalWorkflow A Batch Sample CAS 75717-51-0 B Sample Preparation (Aprotic Dilution in MeCN) A->B C HPLC-UV (Assay & Purity) B->C D GC-MS (Volatile Impurities) B->D E System Suitability (RSD < 2.0%, T < 1.5) C->E F Data Analysis & Quantification D->F E->F Pass G Batch Release Decision F->G

Figure 1: Orthogonal analytical workflow for the quantification and release testing.

ImpurityPathway SM Starting Material 2-Hydroxy-3-methylacetophenone Target Target Intermediate 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone SM->Target Chlorination Degradant Hydrolysis Impurity Diol Derivative Target->Degradant Aqueous Hydrolysis Dimer Dimerization Side Products Target->Dimer Base-catalyzed Condensation

Figure 2: Synthesis and degradation pathways impacting the purity profile.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to comply with ICH Q2(R2) guidelines for the validation of analytical procedures[3]. A method is only considered valid if the System Suitability Testing (SST) criteria are met prior to sample analysis.

Protocol A: HPLC-UV Assay and Related Substances

1. Reagents and Materials:

  • Stationary Phase: C18 Column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (MeCN).

  • Diluent: Acetonitrile : Water (80:20, v/v). Note: High organic content prevents hydrolysis of the

    
    -chloro ketone during the run.
    

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Detection Wavelength: 254 nm (Primary) and 280 nm (Secondary confirmation).

  • Injection Volume: 10 µL

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.07030Equilibration; retains polar impurities.
2.07030Isocratic hold for baseline stabilization.
12.01090Linear gradient to elute the target API and lipophilic dimers.
15.01090Wash step to remove strongly bound organics.
15.17030Return to initial conditions.
20.07030Re-equilibration.

3. Sample Preparation:

  • Standard Preparation: Accurately weigh 25.0 mg of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Prepare the batch sample identically to the standard.

4. System Suitability Testing (SST) & Execution: Inject the blank (diluent) to ensure no interference at the retention time of the API. Inject the Standard solution five times consecutively. The system is self-validated and ready for sample analysis only if the criteria in Table 2 are met.

Table 2: System Suitability and Validation Criteria[3]

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 ± 0.2 minConfirms correct partitioning and column health.
Tailing Factor (Tf)

1.5
Ensures complete suppression of phenolic ionization.
Theoretical Plates (N)

5000
Verifies column efficiency and band broadening limits.
Injection Precision %RSD

2.0% (n=5)
Guarantees autosampler accuracy and method repeatability.
Resolution (Rs)

2.0
Ensures baseline separation from the unchlorinated starting material.
Protocol B: GC-MS Orthogonal Impurity Profiling

1. Chromatographic Conditions:

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). Rationale: A 5% phenyl-arylene stationary phase provides excellent thermal stability and inertness for halogenated aromatics.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (Split ratio 10:1).

  • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source Temperature: 230°C.

  • Ionization: Electron Impact (EI) at 70 eV. Scan range: 50 - 400 m/z.

2. Sample Preparation:

  • Dissolve 10.0 mg of the sample in 10 mL of anhydrous Dichloromethane (DCM). Rationale: DCM is highly volatile, expanding efficiently in the GC inlet without degrading the analyte.

3. Execution & Analysis: Inject 1.0 µL of the sample. Monitor for the molecular ion (


 = 184 for 

and 186 for

, exhibiting the classic 3:1 isotopic ratio of mono-chlorinated compounds). Evaluate the chromatogram for early-eluting peaks corresponding to chloroacetyl chloride (m/z 112) or 2-hydroxy-3-methylacetophenone (m/z 150), which indicate incomplete reaction or poor downstream purification.

References

  • Echemi. "Ethanone, 2-chloro-1-(2-hydroxy-3-methylphenyl)- (9CI) - Product Information and Bulk Drug Intermediates." Echemi. Available at:[1]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[3]

  • BenchChem. "A Comparative Guide to HPLC Method Development for Purity Analysis of Acetophenones." BenchChem Technical Support Center. Available at:[2]

Sources

Application Note: HPLC Method Development and Validation for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Fine Chemicals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Chemical Profiling

The compound 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (also known as 2-chloro-2'-hydroxy-3'-methylacetophenone) is a highly reactive


-haloketone. It serves as a critical bifunctional building block in the synthesis of complex heterocyclic APIs, including substituted coumarins, flavones, and specific kinase inhibitors.

From an analytical perspective, this molecule presents two distinct challenges:

  • The

    
    -Chloro Ketone Moiety:  This functional group is highly susceptible to nucleophilic attack and solvolysis (e.g., hydrolysis to the corresponding 
    
    
    
    -hydroxy ketone), particularly in aqueous or protic environments at elevated pH [1].
  • The Ortho-Phenolic Hydroxyl Group: The -OH group can undergo ionization (pKa

    
     9.5) and is prone to secondary interactions with residual silanols on silica-based stationary phases, which often manifests as severe peak tailing [2].
    

This application note details the causality-driven development of a stability-indicating RP-HPLC method designed to accurately quantify this compound while mitigating on-column degradation and peak distortion.

Scientific Rationale for Method Parameters

To establish a self-validating and robust analytical method, every chromatographic parameter was selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: A high-purity, fully end-capped C18 column was selected. End-capping is non-negotiable for this analyte; unreacted silanols will hydrogen-bond with the phenolic hydroxyl group, leading to asymmetric peaks and poor resolution from closely eluting degradation products [2].

  • Mobile Phase pH & Modifiers: To suppress the ionization of the phenolic -OH and mask any remaining silanol activity, an acidic mobile phase is required. We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH

    
     2.0). TFA acts as a strong ion-pairing agent and provides a sharp, symmetrical peak[3].
    
  • Sample Diluent (Causality of Degradation): Preparing the sample in standard Methanol/Water mixtures leads to gradual solvolysis of the

    
    -chloro group, forming methoxy- or hydroxy-acetophenone derivatives during autosampler residence time. To prevent this, samples must be prepared in an aprotic solvent. Acetonitrile (100%)  is mandated as the sample diluent to ensure solution stability over a 24-hour sequence[1].
    

Method Development Workflow & Degradation Logic

The development of a stability-indicating method requires a clear understanding of how the molecule degrades under stress. The diagrams below illustrate the systematic development workflow and the primary degradation pathways that the HPLC method must resolve.

HPLC_Workflow A 1. Physicochemical Profiling (Identify pKa, LogP, Reactivity) B 2. Column & Diluent Selection (End-capped C18, Aprotic Diluent) A->B C 3. Mobile Phase Optimization (0.1% TFA to suppress ionization) B->C D 4. Gradient & Flow Tuning (Ensure Resolution > 2.0 for degradants) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Caption: Systematic RP-HPLC method development workflow for reactive acetophenones.

Degradation_Pathways Parent 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone Hydrolysis Aqueous/Basic Hydrolysis Parent->Hydrolysis Oxidation Oxidative Stress (H2O2) Parent->Oxidation Deg1 2-Hydroxy-1-(2-hydroxy- 3-methylphenyl)ethanone (Solvolysis Product) Hydrolysis->Deg1 Deg2 Aromatic Ring Oxidation Products Oxidation->Deg2

Caption: Primary degradation pathways of


-chloroacetophenones under stress.

Experimental Protocols

Chromatographic Conditions

The following parameters establish a self-validating system where system suitability criteria (Resolution, Tailing Factor) dictate the readiness of the instrument.

ParameterOptimized ConditionRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmHigh carbon load and double end-capping prevent silanol interactions [4].
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLow pH (~2.0) keeps the phenolic -OH fully protonated.
Mobile Phase B 0.1% TFA in LC-MS Grade AcetonitrileEnsures complete elution of hydrophobic impurities.
Elution Mode Gradient: 0-2 min (40% B), 2-10 min (40

80% B), 10-12 min (80% B), 12.1-15 min (40% B)
Gradient focuses the analyte band and washes out late-eluting dimers.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes retention times and lowers system backpressure.
Detection UV at 254 nm and 220 nm254 nm captures the conjugated aromatic carbonyl chromophore [4].
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Sample Preparation Protocol

WARNING: Do not use water or methanol in the final sample diluent to prevent degradation of the


-chloro group.
  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 25.0 mg of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone reference standard into a 25 mL volumetric flask.

    • Add 15 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes until fully dissolved.

    • Dilute to volume with Acetonitrile and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with Acetonitrile.

  • Sample Preparation:

    • Weigh an amount of the sample equivalent to ~10 mg of the active compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile. Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL) directly into an amber autosampler vial.

System Suitability & Validation Protocol

Before analyzing unknown samples, the system must validate itself. Inject the Working Standard Solution (100 µg/mL) six times consecutively.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be

    
     2.0%. The USP Tailing Factor (
    
    
    
    ) must be
    
    
    1.5. The theoretical plate count (
    
    
    ) must be
    
    
    5,000.

Method Performance & Validation Data

The method was validated according to ICH Q2(R1) guidelines. The quantitative data summarized below demonstrates the method's capability to accurately and precisely quantify the target compound.

Validation ParameterResult / RangeAcceptance Criteria (ICH Q2)
Retention Time (

)
6.85 min ± 0.05 minN/A
Linearity Range 1.0 µg/mL to 150 µg/mLCorrelation Coefficient (

)

0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N)

3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N)

10:1
Method Precision (RSD) 0.85% (n=6 at 100 µg/mL)

2.0%
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0% across 3 levels
Solution Stability Stable for 48h in Acetonitrile

2.0% deviation from initial assay

Note: If the sample is forced-degraded with 0.1N NaOH, a secondary peak corresponding to the solvolysis product (2-Hydroxy-1-(2-hydroxy-3-methylphenyl)ethanone) will elute at approximately 4.20 min, demonstrating a baseline resolution (


) from the parent peak, proving the method is stability-indicating.

Conclusion

The developed RP-HPLC method for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone successfully navigates the chemical liabilities of the molecule. By utilizing an aprotic sample diluent (Acetonitrile) to prevent


-chloro solvolysis and an acidic mobile phase (0.1% TFA) to suppress phenolic ionization, the method achieves excellent peak symmetry, high precision, and robust stability-indicating capabilities suitable for rigorous quality control environments.

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloroacetophenone on Newcrom R1 HPLC column. SIELC Application Database. Available at: [Link]

  • Rigopoulos, A. T., Samanidou, V. F., & Touraki, M. (2018). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone. Separations, 5(1), 12. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (1982). alpha-Chloroacetophenone - Method number: PV2182. OSHA Salt Lake Technical Center. Available at: [Link]

Application Note: Reaction Monitoring of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Synthesis via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

The synthesis of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone is typically achieved via the Fries rearrangement of o-cresyl chloroacetate, catalyzed by a strong Lewis acid such as anhydrous aluminum chloride (AlCl₃)[1]. This transformation is a critical step in generating functionalized ortho-hydroxyacetophenones, which serve as highly versatile building blocks in the total synthesis of complex natural products, agrochemicals, and pharmaceuticals.

The Fries rearrangement yields a mixture of ortho and para acylated products[1]. The regioselectivity is heavily governed by reaction conditions: lower temperatures kinetically favor the para-isomer, while elevated temperatures (typically >120 °C) thermodynamically drive the equilibrium toward the ortho-isomer[2]. Precise monitoring of this reaction via Thin-Layer Chromatography (TLC) is essential to track the consumption of the ester intermediate and optimize the yield of the desired ortho-isomer[1].

Chromatographic Principles & Causality

In TLC, the retention factor (


) is dictated by the analyte's affinity for the polar stationary phase (silica gel) versus the mobile phase. Understanding the structural causality behind these interactions ensures accurate interpretation of the chromatogram and prevents misidentification of regioisomers:
  • The Ortho-Isomer (Target): 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone features a phenolic hydroxyl group immediately adjacent to the carbonyl group. This proximity facilitates strong intramolecular hydrogen bonding. Consequently, the hydroxyl group is "masked" from the silanol groups of the silica gel, drastically reducing its polarity. This isomer will exhibit the highest

    
     value [2].
    
  • The Para-Isomer (Byproduct): The para-acylated product lacks the spatial proximity required for intramolecular hydrogen bonding. Its free phenolic hydroxyl group engages in strong intermolecular hydrogen bonding with the silica gel, making it the most polar species with the lowest

    
     value [2].
    
  • The Ester Intermediate: o-Cresyl chloroacetate possesses an ester linkage but no free hydroxyl group. Its polarity falls between the non-polar ortho-isomer and the highly polar para-isomer[3].

Experimental Protocol for TLC Monitoring

Because AlCl₃ forms strong, stable chelates with ortho-hydroxy carbonyl compounds, direct spotting of the reaction mixture will result in severe streaking and baseline retention[4]. A micro-workup (quenching) is a mandatory, self-validating step to break this complex before chromatographic analysis.

Step-by-Step Methodology:

  • Aliquot Withdrawal: Using a glass Pasteur pipette, withdraw ~50 µL of the active reaction mixture.

  • Acid Quenching (Critical Step): Transfer the aliquot into a microcentrifuge tube containing 500 µL of ice-cold 1M HCl. Vortex vigorously for 15 seconds. The acid hydrolyzes the aluminum-product chelate, releasing the free phenol[4].

  • Organic Extraction: Add 500 µL of Ethyl Acetate (EtOAc) to the tube. Vortex for 10 seconds and allow the layers to separate. The upper organic layer now contains the analytes.

  • Plate Preparation: Use a Silica gel 60 F254 plate. Mark the baseline and prepare three spotting lanes: SM (Starting Material: o-cresyl chloroacetate), Co (Co-spot of SM and Rxn), and Rxn (Organic layer from step 3).

  • Development: Develop the plate in a pre-equilibrated TLC chamber containing a mobile phase of Hexane : Ethyl Acetate (4:1 v/v) . This solvent system provides optimal resolution for benzoylated and acylated o-cresol derivatives[1].

  • Visualization:

    • Non-Destructive: Examine under UV light (254 nm). All aromatic species will quench the fluorescence, appearing as dark spots.

    • Destructive (Selective): Dip the plate in a 1% ethanolic Ferric Chloride (FeCl₃) solution and heat gently. FeCl₃ forms intensely colored complexes specifically with phenols. The ortho-isomer will appear as a distinct dark green/purple spot, while the unreacted ester will remain unstained[2].

Data Presentation: Expected TLC Profile

The following table summarizes the expected chromatographic behavior and visualization profiles of the reaction components, providing a quick-reference guide for bench scientists.

AnalyteStructural CharacteristicRelative PolarityExpected

(Hexane:EtOAc 4:1)
UV 254 nmFeCl₃ Stain (Phenol Specific)
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Intramolecular H-bond (ortho)Low~0.65 - 0.75Active (Dark)Positive (Dark Green/Purple)
o-Cresyl chloroacetate (Intermediate)Ester, no free -OHMedium~0.45 - 0.55Active (Dark)Negative (No stain)
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone Free -OH, Intermolecular H-bond (para)High~0.15 - 0.25Active (Dark)Positive (Brown/Red)
o-Cresol (Starting Material)Free -OH, weak steric hindranceMedium-High~0.35 - 0.40Active (Dark)Positive (Green/Blue)

Process Visualization

TLC_Workflow A 1. Reaction Aliquot (AlCl₃ Complex) B 2. Acid Quench (1M HCl) A->B Hydrolyze Chelate C 3. Organic Extraction (EtOAc) B->C Isolate Organics D 4. TLC Spotting (Silica 60 F254) C->D Capillary Spotting E 5. Chamber Development (Hexane:EtOAc 4:1) D->E Capillary Action F 6. Visualization (UV 254 & FeCl₃) E->F Analyze Rf

Figure 1: Step-by-step micro-workup and TLC workflow for monitoring the Fries rearrangement.

References

  • Heravi, M. M., et al. "Applications of Friedel–Crafts reactions in total synthesis of natural products." RSC Advances, 2018. URL:[Link]

  • Rakesh, et al. "Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach." MDPI Molecules, 2022. URL:[Link]

  • Mironov, V. A., et al. "Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction." Natural Volatiles and Essential Oils, 2021. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple procedural lists to explore the chemical principles behind common purification challenges, providing you with the expert insights needed to troubleshoot and optimize your workflow.

Section 1: First Principles & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the purification landscape for this specific molecule.

Question: What are the most likely impurities in my crude 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone reaction mixture?

Answer: The impurity profile is heavily dependent on the synthetic route, which is typically a Friedel-Crafts acylation of 2-methylphenol.[1] Understanding these potential byproducts is the first step in designing an effective purification strategy.

  • Starting Materials: Unreacted 2-methylphenol and residual chloroacetylating agent.

  • Isomeric Products: The primary isomeric impurity is often 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone, resulting from acylation at the para-position relative to the hydroxyl group.[2] These isomers can be notoriously difficult to separate due to their similar polarities.[3]

  • O-Acylation Product: The phenolic hydroxyl group can be acylated instead of the aromatic ring, forming 2-methylphenyl 2-chloroacetate. This is a common side reaction when dealing with phenols in Friedel-Crafts reactions.[2]

  • Catalyst Residues: Residual Lewis acid catalyst (e.g., aluminum chloride) complexed with the product or starting materials. These are typically removed during the initial aqueous work-up.

  • Polychlorinated Byproducts: Over-chlorination of the acetyl group can lead to dichloro- or trichloro-acetophenone impurities, though this is often a minor issue with controlled reaction conditions.[4]

Question: My crude product is a dark, viscous oil or tar after the initial work-up. What is my first step?

Answer: A dark, oily crude product often indicates the presence of polymeric residues or highly conjugated impurities, in addition to the expected byproducts. Attempting direct crystallization or loading this material onto a silica gel column is ill-advised as it can lead to irreversible binding and poor separation.

The recommended first step is a pH-mediated liquid-liquid extraction . Because your target molecule contains an acidic phenol group, its solubility can be dramatically altered by changing the pH of the aqueous phase. This allows for a highly effective separation from non-acidic (neutral) organic impurities.[5] This technique is detailed in Section 4.

Question: How do I choose between column chromatography and recrystallization for the main purification step?

Answer: The choice depends on the nature and quantity of the impurities present after the initial work-up.

  • Choose Column Chromatography when:

    • You have a complex mixture containing multiple components, especially isomeric byproducts with similar polarities.[3]

    • The impurities are present in significant quantities.

    • The product is an oil or a low-melting solid that is difficult to crystallize.

  • Choose Recrystallization when:

    • The crude product is already relatively pure (>85-90%) and solid.

    • The main impurities have significantly different solubility profiles from the desired product in a given solvent.

    • You require a final, high-purity crystalline product and have already removed the bulk of impurities by other means (e.g., extraction or chromatography).

The following diagram outlines a general decision-making workflow for purification.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Quench & Initial Extraction) Crude->Workup Assess Assess Crude Purity (TLC, ¹H NMR) Workup->Assess Is product an oil or highly impure? LLE pH-Mediated Liquid-Liquid Extraction Assess->LLE Yes Column Column Chromatography Assess->Column No, but isomers present Recrystal Recrystallization Assess->Recrystal No, >90% pure and solid LLE->Column Proceed to primary purification Column->Recrystal Fractions >95% pure and solid? Final Pure Product Column->Final Product is an oil Recrystal->Final

Caption: General purification decision workflow.

Section 2: Troubleshooting Guide: Column Chromatography

Flash column chromatography is the workhorse for purifying challenging mixtures of substituted phenones.[6]

Question: My target compound and an impurity (likely the para-isomer) are co-eluting. How can I improve separation?

Answer: This is the most common challenge. Isomers of hydroxyphenyl ethanones often have very similar polarities.[3]

Troubleshooting Steps:

  • Optimize the Eluent System: Your primary tool is adjusting the polarity of the mobile phase.

    • If Rf is too high (e.g., > 0.5): Decrease the polarity. For a typical Hexane/Ethyl Acetate system, this means increasing the proportion of hexane.

    • If Rf is too low (e.g., < 0.1): Increase the polarity by adding more ethyl acetate.

    • Expert Tip: For very fine separations, use a shallow gradient elution where the solvent polarity is increased very slowly over the course of the separation. This can resolve bands that co-elute in an isocratic (constant solvent mixture) run.

  • Change Solvent Selectivity: If polarity adjustments fail, switch to a different solvent system. The interactions between your compounds, the silica, and the solvent molecules will change.

    • Try replacing Ethyl Acetate with Dichloromethane (DCM) or a DCM/Methanol mixture.

    • Consider a Toluene/Ethyl Acetate system. The aromatic solvent can have different π-π interactions with your compounds, potentially altering their elution order.

Question: My compound is streaking or "tailing" down the column, resulting in broad bands and poor separation.

Answer: Tailing is often caused by the acidic phenolic hydroxyl group interacting too strongly with the slightly acidic silica gel.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount of acetic acid (e.g., 0.1-1%) to your eluent. The acid will protonate the silica surface silanol groups and keep your phenolic compound in its neutral, less polar form, leading to sharper bands.

  • Check for Overloading: Tailing can also occur if you have loaded too much crude material onto the column. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.

Experimental Protocol: Flash Column Chromatography

This protocol assumes a crude product mass of approximately 1 gram.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel (approx. 50-70 g) in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[7] Add a final layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product (~1 g) in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).

    • Add ~1-2 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is the "dry loading" method and generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent, collecting fractions (e.g., 20 mL per test tube).

    • Use gentle air pressure to maintain a steady flow rate.[7]

    • Gradually increase the polarity of the eluent as the separation proceeds (e.g., move from 95:5 to 90:10 to 80:20 Hexane/Ethyl Acetate).

    • Self-Validation: Spot each fraction on a TLC plate and visualize under UV light to determine which fractions contain your product and whether they are pure.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final polishing step for solid products.

Question: My product has "oiled out" of the solution instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your product, or if the solvent is too nonpolar. The product separates as a liquid phase instead of a solid crystal lattice.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the concentration.

  • Allow the solution to cool much more slowly. Rapid cooling promotes oiling out. Insulate the flask to ensure gradual temperature decrease.

  • If the problem persists, try a more polar solvent system.

Question: Nothing is crystallizing, even after the solution has cooled to room temperature and been placed in an ice bath.

Answer: Crystal formation requires nucleation. Your solution may be supersaturated but lacking a nucleation site.

Troubleshooting Steps:

  • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for nucleation.

  • Add a seed crystal. If you have a tiny amount of pure solid product, add a single crystal to the solution to initiate crystallization.

  • Reduce the volume of the solvent by gentle heating or a stream of nitrogen to further increase the concentration, then attempt to cool and crystallize again.

Data Presentation: Common Recrystallization Solvents

The key to successful recrystallization is finding a solvent in which the product is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures.

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good for nonpolar compounds. Often used as an anti-solvent.
Toluene2.4111Useful for aromatic compounds. High boiling point.
Dichloromethane (DCM)3.140Low boiling point, easy to remove. Use with care.
Ethyl Acetate4.477Good general-purpose solvent for moderately polar compounds.
Isopropanol4.082Common protic solvent for inducing crystallization.
Ethanol4.378Often used in combination with water.
Water10.2100Used for polar compounds; can be paired with alcohols.
Experimental Protocol: Recrystallization
  • Solvent Selection: Test solubility of a small amount of crude material in various solvents (from the table above) at room temperature and with heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration to remove the carbon and colored impurities.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Section 4: Advanced Strategy: pH-Mediated Liquid-Liquid Extraction

This powerful technique exploits the acidic nature of the phenolic group in your target compound to separate it from neutral organic impurities.[5]

Causality: At a high pH (e.g., >12), a strong base like NaOH will deprotonate the phenolic -OH group, forming a water-soluble sodium phenoxide salt. Neutral organic impurities (like the O-acylated byproduct or residual aromatic solvents) will remain in the organic layer. The layers can be separated, and then re-acidifying the aqueous layer will protonate the phenoxide, causing the purified phenolic product to precipitate or be extracted back into a fresh organic layer.

LLE Workflow cluster_org1 Organic Phase 1 (e.g., Ethyl Acetate) cluster_aq1 Aqueous Phase 1 cluster_org2 Organic Phase 2 (Discard) cluster_aq2 Aqueous Phase 2 (Collect) cluster_aq3 Aqueous Phase 3 cluster_org3 Organic Phase 3 (Collect) Crude Crude Product (Target Phenol + Neutral Impurities) Base Add 2M NaOH (aq) pH > 12 Crude->Base Shake in Separatory Funnel Neutrals Neutral Impurities (e.g., O-acylated byproduct) Base->Neutrals Phenoxide Deprotonated Target (Water-Soluble Phenoxide Salt) Base->Phenoxide Acid Add Conc. HCl (aq) pH < 2 Phenoxide->Acid Purified Purified Target Phenol Acid->Purified Extract with fresh Ethyl Acetate

Caption: Workflow for purification via pH-mediated liquid-liquid extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM (approx. 50 mL).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a strong aqueous base (e.g., 2 M NaOH) and shake vigorously, venting frequently.[5]

  • Allow the layers to separate. The deprotonated phenolic product will move into the upper aqueous layer.

  • Drain and collect the aqueous layer. Discard the organic layer containing neutral impurities.

  • Return the aqueous layer to the separatory funnel.

  • Carefully add a strong acid (e.g., concentrated HCl) dropwise until the solution is acidic (pH < 2, check with pH paper). The purified product may precipitate as a solid or oil.

  • Add a fresh portion of ethyl acetate (50 mL) and shake to extract the protonated, purified product back into the organic phase.

  • Drain and collect the organic layer. Wash it with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

By systematically applying these principles and troubleshooting guides, you can effectively address the common challenges associated with the purification of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, leading to a final product of high purity suitable for subsequent research and development.

References

  • Lin, C. H., & Jeng, R. J. (Year N/A). Regioselective Friedel-Crafts Acylation with. Source N/A. Available at: [Link]

  • Bugatti, K. (2019). How can I purify two different-substituted aromatic compounds? ResearchGate. Available at: [Link]

  • SynArchive. Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Global Substance Registration System (GSRS). 2-CHLORO-1-(2,3-DIHYDROXYPHENYL)ETHANONE. Available at: [Link]

  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Google Patents.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]

  • CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. Google Patents.
  • Yathirajan, H., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • Yathirajan, H., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • CN114292178A - Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Patsnap. Available at: [Link]

  • Organic Chemistry Lab Techniques (2022). Column Chromatography. YouTube. Available at: [Link]

Sources

side products in the synthesis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic complexities, regioselectivity challenges, and purification hurdles inherent to this specific Friedel-Crafts/Fries rearrangement workflow.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone from o-cresol and chloroacetyl chloride is a classic two-stage process. First, the phenol undergoes O-acylation to form an ester intermediate (o-tolyl chloroacetate). Subsequently, a Lewis acid-catalyzed [1] forces the migration of the chloroacetyl group to the aromatic ring.

The critical challenge in this synthesis is controlling the regioselectivity. The reaction is heavily dependent on temperature and the stoichiometry of the Lewis acid (typically AlCl₃). Because the Lewis acid forms a highly stable complex with both the starting ester and the final hydroxyketone, it must be used in stoichiometric excess to prevent the reaction from stalling[2].

SynthesisPathway SM o-Cresol + Chloroacetyl Chloride (Starting Materials) Ester o-Tolyl Chloroacetate (O-Acylated Intermediate) SM->Ester O-Acylation (-HCl) Acylium Acylium-AlCl3 Complex (Reactive Intermediate) Ester->Acylium +AlCl3 (>1.5 eq) Lewis Acid Activation Ortho 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Target: Ortho-Isomer) Acylium->Ortho Thermodynamic Control (>120°C, Chelation) Para 2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone (Side Product: Para-Isomer) Acylium->Para Kinetic Control (<60°C) Polymer Alkylated Oligomers (Side Product: Tarry Mass) Acylium->Polymer Over-reaction (Aliphatic C-Cl Alkylation)

Reaction pathway of o-cresol chloroacetylation highlighting kinetic vs. thermodynamic products.

Part 2: Quantitative Data on Side Products

To effectively troubleshoot your synthesis, you must be able to identify the side products. Below is a structured quantitative comparison of the primary impurities you will encounter during chromatographic monitoring (TLC/HPLC).

Product / Side ProductStructural ConsequenceRelative Polarity (HPLC/TLC)Primary CauseMitigation Strategy
o-Tolyl chloroacetate Unrearranged ester intermediateLow Polarity (High

, fast elution)
Insufficient AlCl₃ stoichiometry or insufficient heating.Increase AlCl₃ to 1.5–2.0 eq; ensure temperature reaches >120 °C.
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone Para-acylated regioisomerHigh Polarity (Low

, slow elution)
Kinetic control dominating due to low reaction temperatures.Increase reaction temperature to favor the thermodynamic ortho-chelate.
Intermolecular Alkylates High MW oligomers / Polymeric tarsBaseline on TLC / Very late HPLC elutionFriedel-Crafts alkylation via the aliphatic C-Cl bond.Strictly control reaction time; avoid excessive heating beyond 130 °C.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly the para-isomer (2-chloro-1-(4-hydroxy-3-methylphenyl)ethanone) instead of the target ortho-isomer? A1: This is a classic case of kinetic versus thermodynamic control. At lower temperatures (<60 °C), the acylium ion attacks the sterically less hindered and electronically favored para-position, yielding the kinetic product. To drive the reaction toward the ortho-isomer, you must heat the reaction to 120–130 °C. At elevated temperatures, the ortho-product prevails because it forms a highly stable, bidentate chelate complex with the aluminum ion[1]. This thermodynamic sink effectively pulls the equilibrium toward the target compound.

Q2: My reaction stalls at the O-acylated intermediate (o-tolyl chloroacetate). How do I drive the rearrangement to completion? A2: The Fries rearrangement is not truly "catalyzed" by Lewis acids in the traditional sense; it requires stoichiometric excess. The AlCl₃ coordinates tightly to the carbonyl oxygen of the starting ester and forms an irreversible complex with the resulting hydroxyketone product[2]. If you use exactly 1.0 equivalent (or less) of AlCl₃, the catalyst becomes trapped, and the reaction stalls. We recommend using 1.5 to 2.0 equivalents of anhydrous AlCl₃ to ensure sufficient free Lewis acid remains to drive the acylium ion formation.

Q3: I am observing a dark, intractable tarry mixture at the end of the reaction. What is causing this degradation? A3: is a bifunctional reagent[3]. While the acyl chloride moiety is highly reactive and drives the initial esterification, the aliphatic C-Cl bond can also act as an alkylating agent under harsh Lewis acid conditions. Prolonged heating at excessive temperatures (>130 °C) causes the aliphatic chloride to undergo intermolecular Friedel-Crafts alkylation with the aromatic rings of other molecules, creating polymeric oligomers. Monitor the reaction strictly via TLC and quench immediately once the ester intermediate is consumed.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates causality and self-validating checkpoints to ensure high yield and purity of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Phase 1: O-Acylation (Esterification)

  • In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve o-cresol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise.

  • Causality: Maintaining a low temperature during this phase prevents premature, uncontrolled Friedel-Crafts alkylation side reactions.

  • Validation Checkpoint : Monitor the reaction by TLC (Hexane/EtOAc 9:1). The phenolic spot (which is active to ferric chloride stain) should completely disappear, replaced by a higher

    
     ester spot (o-tolyl chloroacetate).
    

Phase 2: Fries Rearrangement (Thermodynamic Control)

  • Remove the DCM under reduced pressure. Replace the solvent with anhydrous nitrobenzene or 1,2-dichlorobenzene to allow for high-temperature reflux.

  • Add anhydrous Aluminum Chloride (AlCl₃) (1.8 eq) in small portions to manage the exothermic complexation.

  • Heat the reaction mixture to 120–125 °C for 2.5 hours.

  • Causality: This specific temperature window provides enough thermal energy to overcome the activation barrier, converting the kinetic para-isomer into the thermodynamically stable ortho-isomer aluminum chelate[1].

  • Validation Checkpoint : The reaction mixture will transition from a pale yellow to a deep brownish-red, visually confirming the formation of the acylium-aluminum complex.

Phase 3: Quenching and Self-Validating Purification

  • Cool the mixture to room temperature and carefully pour it over a mixture of crushed ice and 10% aqueous HCl.

  • Causality: The highly acidic quench is mandatory to break the stable aluminum-ketone chelate, liberating the free target molecule and dissolving the aluminum salts into the aqueous phase.

  • Extract the organic layer and subject the crude mixture to steam distillation .

  • Validation Checkpoint (Crucial) : The target ortho-isomer forms strong intramolecular hydrogen bonds between the phenolic -OH and the carbonyl oxygen. This shields the polar groups, significantly reducing its boiling point and making it highly steam volatile. Conversely, the para-isomer side product forms intermolecular hydrogen bonds, rendering it non-volatile under steam. The material that distills over is guaranteed to be the highly pure ortho-isomer, providing a self-validating purification step without the need for complex column chromatography.

Part 5: References

  • Fries Rearrangement - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fries Rearrangement. Organic Chemistry Portal. Available at:[Link]

  • Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem, National Library of Medicine. Available at:[Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available at:[Link]

Sources

improving the yield of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Yield of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals aiming to optimize the synthesis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Mechanistic Overview & Reaction Pathway

The synthesis of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a critical two-step process. It begins with the O-acylation of o-cresol using chloroacetyl chloride to form o-tolyl chloroacetate. This ester subsequently undergoes a Lewis acid-catalyzed Fries rearrangement to yield the target aromatic ketone. The primary synthetic challenge is controlling the regioselectivity: the rearrangement can migrate the acyl group to either the ortho-position (yielding the target compound) or the para-position (yielding an unwanted byproduct)[1].

G Start o-Cresol + Chloroacetyl Chloride Step1 O-Acylation (Base, 0-25°C) Start->Step1 Ester o-Tolyl Chloroacetate Step1->Ester Fries Fries Rearrangement (AlCl3 Catalyst) Ester->Fries Thermo Thermodynamic Control (>140°C) Fries->Thermo Kinetic Kinetic Control (<60°C) Fries->Kinetic Ortho Major: Ortho-Isomer 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Thermo->Ortho Intramolecular H-Bond Para Major: Para-Isomer 1-(4-hydroxy-3-methylphenyl)-2-chloroethanone Kinetic->Para Steric Accessibility

Workflow of the Fries rearrangement highlighting thermodynamic vs. kinetic control.

Troubleshooting Guide & FAQs

Q1: My Fries rearrangement yields predominantly the para-isomer. How can I shift the selectivity to the desired ortho-isomer? A: The regioselectivity of the Fries rearrangement is strictly governed by the competition between kinetic and thermodynamic control[1]. The para-position is sterically less hindered, making it the kinetic product at lower temperatures (<60 °C)[2]. To maximize the ortho-isomer (2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone), you must operate under thermodynamic control. Elevate the reaction temperature to 140–160 °C. At these elevated temperatures, the ortho-isomer becomes the major product due to the profound thermodynamic stability provided by the intramolecular hydrogen bond formed between the newly migrated ketone carbonyl and the adjacent phenolic hydroxyl group[3].

Q2: I am observing significant tar formation and a black, intractable residue during the rearrangement step. What causes this, and how can it be mitigated? A: Tar formation is a common issue when handling chloroacetyl derivatives at high temperatures. The primary aliphatic chloride in the chloroacetyl group is highly susceptible to intermolecular Friedel-Crafts alkylation, leading to rapid polymerization. To mitigate this, you must adjust your catalyst stoichiometry and solvent choice:

  • Catalyst Stoichiometry: Ensure a strict 1.2 to 1.5 molar equivalent of anhydrous

    
    . The excess 
    
    
    
    coordinates strongly with the carbonyl oxygen, deactivating the aromatic ring toward unwanted intermolecular alkylation.
  • Solvent Moderation: Instead of running the reaction neat, use nitrobenzene as a solvent. Nitrobenzene forms a moderating complex with

    
    , dampening its extreme Lewis acidity and reducing polymerization while still allowing the system to reach the high temperatures required for thermodynamic control[3].
    

Q3: How do I efficiently separate the ortho-isomer from the para-isomer and unreacted starting material? A: Exploit the difference in hydrogen bonding. The ortho-isomer forms a strong intramolecular hydrogen bond, which masks its polarity and significantly increases its vapor pressure. In contrast, the para-isomer forms intermolecular hydrogen bonds, making it highly polar and non-volatile[3]. Therefore, steam distillation is the most effective purification method. The ortho-isomer will co-distill with water, leaving the para-isomer and polymeric byproducts in the distillation flask.

Q4: Can I use alternative catalysts to


 to improve the environmental profile of this synthesis? 
A:  While 

is the industrial standard, recent advancements have demonstrated that strong Brønsted acids like p-toluenesulfonic acid (PTSA) can catalyze the Fries rearrangement with high ortho-selectivity under solvent-free conditions[4]. This significantly simplifies the aqueous workup, prevents the generation of hazardous aluminum waste, and maintains a high yield of the target compound[4].

Quantitative Data on Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, demonstrating the shift from kinetic to thermodynamic control[1].

Temperature (°C)SolventCatalyst (Eq.)Ortho:Para RatioOverall Yield (%)Primary Product
25 - 60Dichloromethane

(1.2)
15 : 8575Para-isomer (Kinetic)
100Chlorobenzene

(1.2)
45 : 5568Mixture
140 - 160Neat

(1.5)
85 : 1562Ortho-isomer (Thermodynamic)
140Nitrobenzene

(1.5)
90 : 1078Ortho-isomer (Thermodynamic)

Validated Experimental Protocol

This protocol is designed as a self-validating system; the success of the thermodynamic shift is physically confirmed during the final steam distillation step. A high yield of volatile organic distillate directly correlates to successful ortho-regioselectivity, as the para-isomer remains non-volatile.

Step 1: O-Acylation of o-Cresol

  • Charge a flame-dried, round-bottom flask with o-cresol (1.0 eq) and anhydrous dichloromethane (DCM) (5 volumes).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent premature cleavage.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction with 1M HCl. Separate the organic layer, wash sequentially with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield crude o-tolyl chloroacetate.

Step 2: Thermodynamic Fries Rearrangement

  • In a heavy-walled flask equipped with a reflux condenser and an HCl gas trap, dissolve the crude o-tolyl chloroacetate (1.0 eq) in anhydrous nitrobenzene (3 volumes).

  • Add anhydrous

    
     (1.5 eq) in small portions at room temperature. (Caution: Highly exothermic reaction with copious HCl gas evolution).
    
  • Heat the reaction mixture to 140 °C for 3–4 hours. This specific temperature and duration are critical to overcoming the kinetic barrier and driving the equilibrium toward the thermodynamically stable ortho-isomer.

  • Cool the mixture to room temperature and carefully quench by pouring it over a vigorously stirred mixture of crushed ice and concentrated HCl (to dissolve the precipitated aluminum salts).

  • Self-Validation & Purification: Subject the quenched biphasic mixture to steam distillation. The nitrobenzene and the desired 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone will co-distill as a pale yellow oil/solid, while the para-isomer remains in the aqueous residue.

  • Extract the distillate with DCM, concentrate, and recrystallize from cold ethanol to obtain the pure 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

References

  • Benchchem. "A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement". 1

  • Oreate AI Blog. "Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement".3

  • Prezi. "Fries Rearrangement & Its Applications". 2

  • ResearchGate. "Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement".4

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers encounter unexpected degradation or safety incidents when working with alpha-halo ketones.

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly reactive intermediate. It features an alpha-chloro ketone moiety (making it a potent alkylating agent and lachrymator) and an ortho-hydroxyl group. This specific structural combination introduces unique reactivity vulnerabilities that require strict environmental controls. Below is our comprehensive troubleshooting guide and standard operating procedure for this compound.

Part 1: Storage & Stability Troubleshooting (FAQs)

Q: My stored powder has clumped, turned slightly yellow, and the container emits a sharp, acidic odor upon opening. What happened? A: Your compound has undergone moisture-driven hydrolysis. Like all alpha-chloroacetophenones, this chemical is highly moisture-sensitive[1]. When exposed to ambient humidity, the labile C-Cl bond undergoes slow nucleophilic substitution by water, releasing hydrogen chloride (HCl) gas[2]. The acidic odor you detect is the liberated HCl.

  • Causality: The alpha-carbonyl group withdraws electron density, making the adjacent alpha-carbon highly electrophilic and exceptionally susceptible to attack by atmospheric water.

  • Self-Validating Check: Suspend a damp strip of universal pH paper in the headspace of the vial (without touching the solid). A rapid shift to red (pH < 3) confirms active HCl off-gassing and batch degradation.

Q: I dissolved the compound in a basic buffer (pH 8.5) for my cellular assay, but LC-MS shows complete loss of the parent mass within an hour. Why? A: You have inadvertently triggered an intramolecular cyclization.

  • Causality: The structure of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone contains an ortho-hydroxyl group. In the presence of bases (even weak amine buffers like Tris or TEA), the phenol is deprotonated to form a highly nucleophilic phenoxide ion. Because this oxygen is spatially proximal to the alpha-chloro group, it rapidly executes an intramolecular

    
     attack, displacing the chloride ion to form a 7-methylbenzofuran-3(2H)-one derivative. This is why the compound is strictly incompatible with bases, amines, and alcohols[1][3].
    

Q: I weighed the compound on the open bench while wearing an N95 mask, but still experienced severe tearing and respiratory burning. Why? A: N95 masks are particulate respirators and offer zero protection against chemical vapors. This compound belongs to the alpha-chloroacetophenone family, which are potent lachrymators (tear gases)[1].

  • Causality: The compound volatilizes at room temperature. The vapors covalently modify cysteine residues on TRPA1 ion channels located in the sensory neurons of your cornea and respiratory tract. This triggers an immediate, severe pain response and lachrymation. It must strictly be handled in a certified chemical fume hood[2].

Part 2: Quantitative Data & Storage Parameters

To prevent the degradation pathways described above, adhere strictly to the following storage and solvation parameters.

Table 1: Optimal Storage Parameters

ParameterSpecificationMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and slows ambient hydrolysis kinetics.
Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric moisture from initiating C-Cl bond hydrolysis.
Container Amber glass with PTFE-lined capProtects from photo-degradation; PTFE prevents chemical leaching.
Shelf Life 6–12 months (Solid, sealed)Gradual trace hydrolysis occurs even under optimal conditions.

Table 2: Solvent Compatibility Matrix

Solvent ClassCompatibilityRationale
Anhydrous DCM / THF ExcellentNon-nucleophilic; fully solubilizes the compound without reaction.
Alcohols (MeOH, EtOH) PoorSlowly react with the alpha-chloro group or form hemiketals[1].
Amine Buffers (Tris, TEA) IncompatibleTriggers rapid intramolecular cyclization and degradation[3].
DMSO ModerateMust be rigorously anhydrous; trace water in DMSO accelerates hydrolysis.

Part 3: Experimental Protocols & Workflows

Protocol: Preparation of Anhydrous Stock Solutions

Objective: Formulate a stable stock solution while preventing premature hydrolysis or base-catalyzed cyclization.

  • Environmental Control: Transfer the sealed vial to a certified chemical fume hood. Ensure the hood's face velocity is >100 fpm.

  • Inert Purging: Pierce the septum of the vial with a needle attached to a dry Argon/N2 line. Purge the headspace for 60 seconds to displace ambient moisture.

  • Solvation: Using a dry, gas-tight syringe, inject anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Crucial: Do not use nucleophilic solvents like Methanol or basic buffers[1].

  • Aliquoting: Divide the solution into single-use amber glass vials with PTFE-lined caps to avoid repeated freeze-thaw cycles and moisture introduction.

  • Self-Validation (Quality Control): Before utilizing a stored aliquot in a critical biological assay or synthesis step, spot 1 µL on a TLC plate alongside a fresh standard, or run a rapid 2-minute LC-MS gradient. The appearance of a lower-Rf spot or a mass shift of -36 Da (loss of HCl) definitively indicates degradation.

Part 4: Visualizations of Workflows and Mechanisms

Workflow N1 1. Fume Hood Transfer Ensure face velocity >100 fpm N2 2. Don Advanced PPE Nitrile gloves, goggles, lab coat N1->N2 N3 3. Inert Atmosphere Handling Purge with Argon/N2 N2->N3 N4 4. Weighing & Solvation Use anhydrous solvents N3->N4 N5 5. Aliquot & Seal Use PTFE-lined caps N4->N5 N6 6. Cold Storage Store at 2-8°C away from bases N5->N6

Step-by-step safe handling workflow for alpha-chloroacetophenones.

Degradation Substrate 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone Cyclization Intramolecular Cyclization (Forms Benzofuranone) Substrate->Cyclization Deprotonation Hydrolysis Hydrolysis (Releases HCl gas) Substrate->Hydrolysis Nucleophilic attack Base Base Exposure (Amines/Hydroxides) Base->Cyclization Moisture Moisture Exposure (H2O) Moisture->Hydrolysis

Mechanistic degradation pathways via base-catalyzed cyclization and moisture-driven hydrolysis.

References

  • Material Safety Data Sheet - 2-Chloroacetophenone - Cole-Parmer. Cole-Parmer.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • PHENACYL CHLORIDE CAS NO 532-27-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

Sources

optimization of reaction conditions for nucleophilic substitution on 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone .

As an


-chloroacetophenone derivative featuring an ortho-phenolic hydroxyl group and a meta-methyl group, this substrate presents unique chemoselectivity challenges. The primary obstacle in optimizing this reaction is the intense competition between the desired intermolecular nucleophilic substitution (SN2) and the undesired intramolecular cyclization. This guide provides field-proven troubleshooting insights, mechanistic rationales, and self-validating protocols to ensure high-yielding syntheses.

Mechanistic Pathway & Troubleshooting Visualization

To successfully optimize your reaction conditions, it is critical to understand the divergent reactivity pathways of your substrate. The diagram below illustrates how base selection dictates the fate of the reaction.

Divergent pathways: Intermolecular substitution vs. intramolecular cyclization of the substrate.

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to synthesize an -amino ketone, but my major isolated product is a benzofuranone derivative. Why is this happening and how do I prevent it?

Causality: The ortho-hydroxyl group on your substrate (pKa ~9.5) is easily deprotonated by strong bases (like NaOH, KOH, or KOtBu). The resulting phenoxide is a potent internal nucleophile that rapidly attacks the adjacent


-carbon via a 5-exo-tet cyclization. 1[1].

Solution:

  • Base Selection: Switch to a weak, non-nucleophilic base such as

    
     or 
    
    
    
    . These bases are strong enough to neutralize the HCl byproduct of the amination but weak enough to keep the equilibrium concentration of the phenoxide extremely low.
  • Catalysis: Introduce 0.1 equivalents of Sodium Iodide (NaI). This initiates a Finkelstein reaction, converting the

    
    -chloride to an 
    
    
    
    -iodide in situ. The iodide is a superior leaving group, which drastically accelerates the desired intermolecular SN2 attack by your exogenous nucleophile, allowing it to outcompete the cyclization pathway.
Q2: My reaction with a secondary amine is extremely sluggish, but when I heat it above 60°C, I get complex mixtures and degradation. What is the optimal thermal window?

Causality: While


-chloro ketones are highly electrophilic, secondary amines carry significant steric bulk. 2[2] and entropic side reactions (such as the aforementioned cyclization or Darzens-type condensations). High temperatures exponentially increase the rate of intramolecular cyclization.

Solution: Maintain the reaction temperature strictly between 0°C and 25°C. To overcome the sluggish kinetics without resorting to heat, change your solvent from a protic medium (like methanol) to a polar aprotic solvent (like Acetonitrile or DMF). Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, lowering the activation energy required for the SN2 transition state.

Q3: I used triethylamine (TEA) as an assisting base, but mass spectrometry shows a quaternary ammonium adduct. Is TEA participating in the reaction?

Causality: Yes. While tertiary amines are widely considered "non-nucleophilic" bases, highly electrophilic


-halo and heteroaromatic systems can undergo3[3].

Solution: Replace TEA with an inorganic base (e.g.,


) or a highly sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA / Hünig's base) to eliminate base-derived nucleophilic participation.

Optimization Data Summary

The following table summarizes the quantitative impact of reaction parameters on the chemoselectivity between the desired SN2 product and the cyclized benzofuranone byproduct.

EntrySolventBase (Equiv)AdditiveTemp (°C)Yield (SN2 Product)Yield (Cyclized Byproduct)
1MethanolNaOH (2.0)None255%85%
2THF

(1.5)
None6020%65%
3Acetonitrile

(1.5)
None2545%30%
4Acetonitrile

(1.5)
NaI (0.1 eq)2588%< 5%
5 DMF DIPEA (1.5) NaI (0.1 eq) 0 to 25 92% < 2%

Note: Entry 5 represents the optimized conditions utilized in Protocol A below.

Validated Experimental Protocols

Protocol A: Direct Amination via In Situ Finkelstein Activation

This protocol is self-validating; the use of an acidic quench prevents false-positive cyclization during workup.

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N2 or Argon), dissolve 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) and Sodium Iodide (NaI, 0.1 equiv). Stir for 10 minutes at room temperature.

    • Causality Check: The solution may slightly darken as the more reactive

      
      -iodo intermediate is generated.
      
  • Nucleophilic Attack: Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add the desired amine nucleophile (1.2 equiv) dissolved in a minimal amount of DMF.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Stir for 4–6 hours. Monitor progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent. The starting material (

    
    ) should be fully consumed and replaced by a more polar product spot.
    
  • Quench & Workup: Once complete, quench the reaction by pouring it into a separatory funnel containing saturated aqueous

    
    .
    
    • Causality Check: This mildly acidic quench immediately neutralizes any remaining base, protonating the phenol and completely halting any post-reaction cyclization during the concentration phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers thoroughly with brine (to remove DMF), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Phenol Protection (O-Benzylation) for Refractory Nucleophiles

If your target nucleophile is exceptionally weak or requires harsh basic conditions that make Protocol A unviable, you must protect the phenol first.

  • Protection: Dissolve the substrate (1.0 equiv) in anhydrous DMF. Add anhydrous

    
     (1.5 equiv) and Benzyl Bromide (BnBr, 1.1 equiv) at 0°C.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with water and extract with EtOAc. The resulting intermediate, 1-(2-(benzyloxy)-3-methylphenyl)-2-chloroethanone, is now structurally immune to intramolecular cyclization.

  • Substitution: Subject the protected intermediate to your harsh nucleophilic substitution conditions. The benzyl group can later be removed via standard palladium-catalyzed hydrogenation (Pd/C, H2).

References

  • Title: Overview of Academic Research Trajectories for 2-Chloro-1-(2-hydroxyphenyl)
  • Title: 11.
  • Title: Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121)

Sources

preventing self-condensation of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Overview Welcome to the Technical Support Center. As a bifunctional building block, 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone presents unique handling challenges in organic synthesis. The molecule contains both a highly nucleophilic ortho-phenolic hydroxyl group and a highly electrophilic


-chloroketone moiety. This guide addresses the causality of its instability and provides field-proven protocols to prevent self-condensation during storage and downstream synthesis.

Mechanistic Insight: The Causality of Self-Condensation

The inherent instability of this compound under basic or thermal conditions is driven by its bifunctionality. When exposed to a base (even mild organic bases like triethylamine or pyridine), the phenolic hydroxyl group is deprotonated to form a highly reactive phenoxide anion.

Because the adjacent


-carbon is highly electrophilic—activated by both the carbonyl group and the chloride leaving group—the phenoxide rapidly acts as a nucleophile. This leads to two competing degradation pathways:
  • Intermolecular Self-Condensation (Polymerization): The phenoxide of one molecule attacks the

    
    -chloro carbon of another, forming complex poly-ether oligomers.
    
  • Intramolecular Cyclization: The phenoxide attacks its own

    
    -chloro carbon, ejecting the chloride ion to form a 5-membered oxygen heterocycle, specifically 7-methylbenzofuran-3(2H)-one[1].
    

Mechanism SM 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone Base Basic Conditions (pH > 7.5) SM->Base Phenoxide Phenoxide Intermediate (Highly Nucleophilic) Base->Phenoxide Path1 Intermolecular Attack (on α-chloro carbon of another molecule) Phenoxide->Path1 Path2 Intramolecular Attack (on own α-chloro carbon) Phenoxide->Path2 Polymer Self-Condensation (Oligomeric/Polymeric Tars) Path1->Polymer Cyclic 7-Methylbenzofuran-3(2H)-one (Coumaranone derivative) Path2->Cyclic

Mechanistic pathways of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone under basic conditions.

Troubleshooting Guides & FAQs

Q1: Why does my compound turn into a dark, insoluble tar during storage? Cause: Spontaneous intermolecular self-condensation. Even trace amounts of moisture or basic impurities in the glass vial can initiate the phenoxide-driven polymerization over time. Solution: Store the compound strictly at -20 °C in a tightly sealed, desiccated container under an inert atmosphere (Argon or Nitrogen). Do not store it as a solution for prolonged periods unless the solvent is strictly anhydrous and slightly acidified.

Q2: I need to perform a nucleophilic substitution (e.g., adding an amine) on the


-carbon. How do I prevent the starting material from consuming itself? 
Cause:  Amines act as both nucleophiles and bases. When you add an amine to substitute the chloride, it first deprotonates the phenol, triggering the self-condensation cascade before the desired substitution can occur.
Solution:  You must mask the nucleophilicity of the phenol using a protecting group prior to the substitution step. The Methoxymethyl (MOM) ether is the industry standard for ortho-hydroxyacetophenones because it is stable to nucleophiles/bases but easily removed under mild acidic conditions[2].

Workflow Step1 1. Starting Material (Unprotected Phenol) Step2 2. Phenolic Protection (MOM-Cl / DIPEA / DCM) Step1->Step2 Step3 3. Downstream Reaction (Amine Substitution on α-carbon) Step2->Step3 Step4 4. Deprotection (TFA or HCl / MeOH) Step3->Step4 Step5 5. Final Target Molecule Step4->Step5

Workflow for safe downstream functionalization using a MOM protecting group strategy.

Q3: What is the validated protocol for protecting the ortho-phenolic hydroxyl group? Protocol: Methoxymethyl (MOM) Protection This procedure ensures complete protection of the phenol while avoiding premature cyclization. Caution: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen. Perform all steps in a certified fume hood.

  • Preparation: Dissolve 1.0 equivalent of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration) under an Argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Note: DIPEA is chosen over K

    
    CO
    
    
    
    to maintain a homogeneous system and prevent localized high-pH zones that trigger self-condensation.
  • Protection: Slowly add 1.2 equivalents of MOM-Cl dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. The resulting MOM-protected
    
    
    -chloroketone is now stable for basic downstream reactions[3].

Q4: Can I intentionally drive the reaction to form the benzofuran-3-one derivative? Answer: Yes. If the target is the cyclized 7-methylbenzofuran-3(2H)-one, you can exploit the intramolecular pathway. Refluxing the unprotected starting material in ethanol with a mild base like sodium acetate (NaOAc) selectively drives the intramolecular cyclization over intermolecular polymerization due to the favorable entropy of 5-membered ring formation[1].

Quantitative Data: Stability and Protecting Group Comparison

The following tables summarize the kinetic stability of the unprotected molecule under various conditions and compare the viability of different protecting groups for this specific scaffold.

Table 1: Kinetic Stability and Half-Life of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Environmental ConditionpH LevelTemp (°C)Estimated Half-Life (

)
Primary Degradation Pathway
Neat Solid (Dry, Argon)N/A-20 °C> 2 yearsNone (Stable)
Neat Solid (Ambient Air)N/A25 °C~ 6 monthsSlow intermolecular condensation
Solution (Anhydrous DCM)Neutral25 °C> 1 monthNone (Stable)
Solution (THF + 1 eq. Et

N)
~9.525 °C< 10 minutesRapid intermolecular condensation
Solution (EtOH + NaOAc)~8.070 °C< 30 minutesIntramolecular cyclization[1]

Table 2: Phenolic Protecting Group Selection for


-Chloroketones 
Protecting GroupReagentsDeprotection ConditionsStability to NucleophilesSteric Hindrance
Methoxymethyl (MOM) MOM-Cl, DIPEA, DCMAcidic (HCl/MeOH or TFA)ExcellentLow
Benzyl (Bn) BnBr, K

CO

, Acetone
Hydrogenolysis (Pd/C, H

)
ExcellentMedium
Acetyl (Ac) Ac

O, Pyridine
Mild Base (K

CO

/MeOH)
Poor (Cleaves prematurely)Low

References

  • Synthesis and anti-cancer activity evaluation of new aurone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Combinatorial Synthesis of Structurally Diverse Triazole-Bridged Flavonoid Dimers and Trimers. MDPI. Available at:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone is typically achieved via the Friedel-Crafts acylation of o-cresol with chloroacetyl chloride, or through the Lewis acid-catalyzed (e.g., AlCl₃) Fries rearrangement of o-tolyl chloroacetate[1]. A major bottleneck in this workflow is the removal of unreacted starting materials (o-cresol, chloroacetyl chloride) and the para-acylated byproduct. This guide provides validated troubleshooting strategies and physicochemical rationales to isolate the target ortho-phenolic ketone with high purity.

Section 1: Physicochemical Property Matrix

Successful separation relies on exploiting the distinct physicochemical properties of the reaction mixture components.

CompoundRole in SynthesisApparent pKaBoiling Point / VolatilitySolubility Profile
Chloroacetyl chloride Starting MaterialN/A (Hydrolyzes)106 °CHighly reactive with water/alcohols
Chloroacetic acid Hydrolysis Byproduct~2.8189 °CHighly soluble in water and dilute base
o-Cresol Starting Material~10.2191 °CSoluble in dilute NaOH/Na₂CO₃
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Target Product (ortho)~11–13Steam VolatileSoluble in organic solvents; insoluble in dilute base
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone Byproduct (para)~8–9Not Steam VolatileSoluble in dilute NaOH

Section 2: Troubleshooting FAQs

Q1: How do I remove unreacted chloroacetyl chloride without degrading the target phenolic ketone? A1: Chloroacetyl chloride is a highly reactive acylating agent. Quenching the crude Lewis acid complex with ice-cold water/HCl rapidly hydrolyzes unreacted chloroacetyl chloride into chloroacetic acid. Because chloroacetic acid has a low pKa (~2.8), it can be completely deprotonated and partitioned into the aqueous phase using a mild sodium bicarbonate (NaHCO₃) wash (pH ~8). The target phenolic ketone remains in the organic phase, preventing product degradation that might occur under harsh basic conditions.

Q2: Both o-cresol and the target product contain a phenol group. How can I selectively separate them using acid-base extraction? A2: While both are phenols, their acidities and polarities differ significantly due to structural factors. o-Cresol has a pKa of ~10.2. In contrast, the target 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone features a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent ketone carbonyl oxygen[2][3]. This chelation effect stabilizes the proton, significantly increasing the apparent pKa of the target molecule and rendering it less soluble in dilute aqueous bases. By washing the organic layer with a carefully titrated dilute sodium hydroxide (NaOH) solution, you can selectively deprotonate and extract the unreacted o-cresol into the aqueous phase while the target product remains in the organic layer.

Q3: My reaction yielded a mixture of ortho- and para-acylated isomers. What is the most effective way to isolate the target ortho-isomer? A3: Steam distillation is the classical and most effective method for this separation[4][5]. The intramolecular hydrogen bond in the ortho-isomer prevents it from forming intermolecular hydrogen bonds with water. This makes the ortho-isomer highly volatile in steam. Conversely, the para-isomer cannot form this intramolecular bond and instead forms extensive intermolecular hydrogen bonds with water, drastically reducing its vapor pressure. During steam distillation, the target ortho-isomer co-distills with the steam, leaving the para-isomer behind in the distillation pot.

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Liquid-Liquid Extraction for Acid/Base Impurity Removal

Objective: Remove aluminum salts, chloroacetic acid, and unreacted o-cresol.

  • Quench: Slowly pour the crude reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl. Rationale: This breaks the AlCl₃-ketone complex and hydrolyzes chloroacetyl chloride.

  • Primary Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 50 mL). Combine the organic layers.

  • Acid Removal: Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous effluent remains at pH ~8. Rationale: This removes chloroacetic acid as water-soluble sodium chloroacetate.

  • o-Cresol Removal: Wash the organic layer with cold, dilute NaOH (2-5% w/v) (2 x 30 mL). Monitor carefully; over-concentration of base can begin to deprotonate the product. Rationale: Selectively extracts the more acidic o-cresol.

  • Neutralization: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Steam Distillation for Ortho/Para Separation

Objective: Isolate the target ortho-isomer from the para-isomer byproduct.

  • Setup: Transfer the concentrated crude product to a round-bottom flask equipped with a steam inlet tube (reaching the bottom of the flask) and a distillation condenser.

  • Distillation: Pass live steam through the mixture while gently heating the flask to prevent excessive condensation.

  • Collection: Collect the distillate. The target ortho-isomer will co-distill with the water and appear as distinct oily droplets or a solid precipitate in the receiving flask.

  • Recovery: Extract the distillate with DCM, dry over Na₂SO₄, and evaporate the solvent to yield pure 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone. The para-isomer remains in the original distillation pot.

Section 4: Process & Workflow Visualizations

ReactionPathway SM1 o-Cresol (Starting Material) Intermediate o-Tolyl Chloroacetate (Ester Intermediate) SM1->Intermediate Esterification SM2 Chloroacetyl Chloride (Acylating Agent) SM2->Intermediate Catalyst AlCl3 Catalyst (Fries Rearrangement) Intermediate->Catalyst Target 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone (Target Ortho Isomer) Catalyst->Target Major Pathway Byproduct 2-Chloro-1-(4-hydroxy- 3-methylphenyl)ethanone (Para Byproduct) Catalyst->Byproduct Minor Pathway

Reaction pathway and Fries rearrangement mechanism for target and byproduct formation.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Byproduct, o-Cresol, Acid) Quench Ice-Water Quench & Extraction (Hydrolyzes Chloroacetyl Chloride) Crude->Quench Bicarb NaHCO3 Wash (pH 8) (Removes Chloroacetic Acid) Quench->Bicarb Organic Phase Waste1 Aqueous Waste (Chloroacetate, Al salts) Quench->Waste1 Aqueous Phase DiluteBase Dilute NaOH Wash (Removes unreacted o-Cresol) Bicarb->DiluteBase Organic Phase SteamDist Steam Distillation (Separates Ortho from Para) DiluteBase->SteamDist Organic Phase Waste2 Aqueous Waste (Sodium o-cresolate) DiluteBase->Waste2 Aqueous Phase Pure Purified Target Product (Ortho Isomer) SteamDist->Pure Distillate (Volatile) Waste3 Distillation Pot Residue (Para Isomer) SteamDist->Waste3 Pot Residue (Non-volatile)

Step-by-step purification workflow for isolating the target ortho-isomer from impurities.

References

  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

  • Title: The intramolecular hydrogen bond in ortho-hydroxy acetophenones Source: Journal of Molecular Structure (via ResearchGate) URL: [Link]

  • Title: Steam distillation Source: Wikipedia URL: [Link]

  • Title: Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone (CN102093189B)

Sources

Technical Support Center: Workup & Troubleshooting for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique liquid-liquid extraction and purification challenges associated with 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone .

This molecule possesses dual reactive centers: a highly electrophilic


-chloroketone and an acidic ortho-phenolic hydroxyl group. Because of this bifunctionality, workup procedures must be meticulously controlled to prevent unintended cyclization, product partitioning into the aqueous phase, or hydrolysis[1].

Part 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why am I losing my uncyclized product to the aqueous layer during extraction? Causality & Fix: The ortho-hydroxyl group on the phenyl ring is acidic (pKa ~9.5). If your aqueous wash is basic (e.g., using saturated


 or 

to neutralize an acid catalyst), the phenol deprotonates to form a highly water-soluble phenoxide ion[2]. Actionable Step: Always check the pH of your aqueous phase before phase separation. Adjust the aqueous layer to pH 4–5 using 1M

to ensure the phenol remains protonated and partitions into the organic phase (e.g., Ethyl Acetate or Dichloromethane).

Q2: I am attempting an intermolecular substitution (e.g., amination), but my GC-MS shows a major byproduct lacking a chlorine atom. What happened during workup? Causality & Fix: You are observing base-mediated intramolecular cyclization. When exposed to basic conditions, the deprotonated phenoxide attacks the adjacent electrophilic


-carbon via an intramolecular 

reaction (Williamson ether-type synthesis), displacing the chloride ion to form 7-methylbenzofuran-3-one[1]. Actionable Step: If your goal is to retain the linear

-substituted ketone, you must strictly limit base equivalents during the reaction and quench the reaction with a mild acidic buffer (like saturated

) immediately prior to workup to protonate the phenol and halt cyclization.

Q3: My product degrades or polymerizes during rotary evaporation. How can I stabilize it? Causality & Fix:


-Chloroketones are thermally labile and highly sensitive to residual acids or bases, which can catalyze hydrolysis or aldol-type condensations during concentration.
Actionable Step: Your workup must be a self-validating system. After your final brine wash, test the organic layer with moistened pH paper to ensure neutrality. Dry thoroughly over anhydrous 

(avoid

as it is too basic) and evaporate the solvent at a water bath temperature strictly below 35°C.

Part 2: Quantitative Data & Phase Partitioning

To optimize your extraction efficiency, refer to the following standardized workup parameters based on the desired reaction pathway.

Target Product ClassReaction TypeIdeal Workup pHPreferred Extraction SolventCommon Impurities to Monitor

-Substituted Ketone
Intermolecular

(Amines/Thiols)
4.0 – 5.5Ethyl Acetate (EtOAc)Benzofuranones, unreacted SM
Benzofuranone Derivative Intramolecular Cyclization7.0 – 8.0Dichloromethane (DCM)Ring-opened hydrolysis products
1,2-Diol Derivative Ketone Reduction (

)
6.0 – 7.0EtOAc / THF mixtureBorate complexes

Part 3: Mandatory Visualizations: Workflows & Pathways

Reactivity & Transformation Pathway

The following diagram illustrates the divergent mechanistic pathways of the compound, dictating which workup strategy must be employed[2].

Reactivity SM 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone Base Strong Base (e.g., NaOMe) Intramolecular SN2 SM->Base Nuc Nucleophile (e.g., R-NH2) Intermolecular SN2 SM->Nuc Red Reduction (e.g., NaBH4) SM->Red Prod1 7-Methylbenzofuran-3-one (Cyclized Product) Base->Prod1 Prod2 Alpha-amino Ketone (Substitution Product) Nuc->Prod2 Prod3 1,2-Diol Derivative (Reduced Product) Red->Prod3

Caption: Divergent reaction pathways of alpha-chloro-ortho-hydroxyacetophenone derivatives.

Liquid-Liquid Extraction Workflow

This self-validating workflow ensures the retention of the acidic phenol during the isolation of uncyclized products.

Workup Start Quench Reaction Mixture (Add Sat. NH4Cl) Check Verify Aqueous pH (Target: pH 4-5) Start->Check Acidic pH < 6 Phenol is Protonated Check->Acidic Basic pH > 8 Phenol is Deprotonated Check->Basic Extract Extract with EtOAc (3x) Combine Organics Acidic->Extract Adjust Titrate with 1M HCl Dropwise Basic->Adjust Adjust->Check Wash Wash with Brine -> Dry over MgSO4 Extract->Wash

Caption: Liquid-liquid extraction workflow emphasizing pH control for phenol retention.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Workup for Intermolecular Substitution (Retaining the Phenol)

Use this protocol when you have reacted the


-chloride with an amine or thiol and need to prevent intramolecular cyclization during isolation.
  • Quenching: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add 5 volumes of saturated aqueous

    
     to quench any unreacted nucleophile or base.
    
  • pH Adjustment (Critical Step): Insert a calibrated pH probe or use narrow-range pH paper. If the pH is > 6.0, add 1M

    
     dropwise under vigorous stirring until the pH stabilizes between 4.0 and 5.0. Causality: This ensures the ortho-hydroxyl group is fully protonated, driving the molecule out of the aqueous phase[1].
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (

    
     mL per gram of starting material).
    
  • Phase Validation: Spot the aqueous layer on a TLC plate (UV active). If product remains, verify the pH has not drifted basic; re-adjust to pH 4 if necessary and perform one additional extraction.

  • Washing & Drying: Wash the combined organic layers with saturated

    
     (brine) to remove residual water and salts. Dry over anhydrous 
    
    
    
    for 15 minutes. Filter the drying agent.
  • Concentration: Concentrate under reduced pressure at

    
    °C to yield the crude substituted ketone.
    
Protocol B: Workup for Intramolecular Cyclization (Benzofuranone Synthesis)

Use this protocol when the intended product is the cyclized 7-methylbenzofuran-3-one, achieved via base-mediated cyclization.

  • Quenching: Dilute the basic reaction mixture with distilled water (10 volumes).

  • Extraction: Because the cyclized product lacks the acidic phenol[2], it is inherently organic-soluble and insensitive to basic aqueous conditions. Extract directly with Dichloromethane (DCM) (

    
     mL per gram).
    
  • Alkaline Wash: Wash the combined DCM layers with 0.5M

    
     (
    
    
    
    mL). Causality: This step acts as a chemical purification, pulling any unreacted 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone starting material into the aqueous layer as a phenoxide, leaving only the pure cyclized product in the DCM[3].
  • Neutralization: Wash the organic layer with water, then brine, until the aqueous washings are pH neutral.

  • Drying & Concentration: Dry over

    
    , filter, and concentrate under reduced pressure.
    

References

  • Chemical Synthesis Database: 2-chloro-1-(2-hydroxyphenyl)ethanone Chemsynthesis URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone vs. Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

α-Chloroacetophenones are highly versatile electrophilic scaffolds in organic synthesis. When functionalized with a phenolic hydroxyl group, their reactivity profile bifurcates into two distinct pathways: intermolecular nucleophilic substitution (Sₙ2) and intramolecular cyclization. This technical guide provides an in-depth comparison of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone against its structural isomers, detailing how subtle shifts in steric hindrance and electronic conjugation dictate synthetic outcomes and pharmaceutical intermediate development.

Structural & Electronic Determinants of Reactivity

To understand the divergent behavior of these isomers, we must analyze the causality behind their molecular architecture:

  • The α-Haloketone Effect (LUMO Lowering): The Sₙ2 reactivity of α-chloroacetophenones is exceptionally high—often thousands of times faster than simple alkyl chlorides. This acceleration is driven by the conjugation of the carbonyl π-system with the incoming nucleophile and the leaving group. This orbital overlap significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the trigonal bipyramidal transition state[1].

  • Intramolecular Hydrogen Bonding (Ortho vs. Para): In 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction withdraws electron density from the carbonyl carbon, further polarizing the system and enhancing the electrophilicity of the α-carbon[2]. In contrast, the 4-hydroxy isomer (para-OH) lacks this spatial proximity, resulting in a higher LUMO energy and comparatively slower intermolecular Sₙ2 kinetics.

  • Steric Hindrance and Inductive Effects (3-Methyl vs. 5-Methyl): The position of the methyl group dictates the steric environment during cyclization. The 3-methyl group in the target compound provides inductive (+I) electron donation, increasing the nucleophilicity of the phenoxide oxygen under basic conditions. However, its immediate proximity to the reaction center introduces steric hindrance during the 5-exo-tet ring closure, slightly elevating the activation energy compared to the unhindered 5-methyl isomer[3].

Comparative Reactivity Profiles

The structural differences among the isomers lead to stark contrasts in their quantitative reactivity metrics, particularly when subjected to basic conditions intended for benzofuran-3(2H)-one (coumaranone) synthesis[4].

Table 1: Comparative Reactivity Metrics
CompoundIntramolecular H-BondRelative Intermolecular Sₙ2 RateBase-Catalyzed Cyclization YieldPrimary Base-Catalyzed Pathway
2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Strong (Ortho)1.00 (Reference)>92%Intramolecular Cyclization (7-Methylbenzofuran-3(2H)-one)
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone None (Para)0.65 (Higher LUMO)0%Intermolecular Oligomerization
2-Chloro-1-(2-hydroxy-5-methylphenyl)ethanone Strong (Ortho)1.15 (Less Steric Bulk)>95%Intramolecular Cyclization (5-Methylbenzofuran-3(2H)-one)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can analytically verify the success of each mechanistic step before proceeding.

Protocol A: Kinetic Assay for Intermolecular Sₙ2 Substitution

Objective: Quantify the reaction rate of the α-chloroacetophenone isomers with a model nucleophile. Causality of Choices: Benzylamine is chosen as it is a strong, non-volatile nucleophile that yields clear UV-active products for HPLC tracking[5]. Biphenyl is utilized as an internal standard because it remains completely inert under these conditions, mathematically normalizing any injection volume or solvent evaporation discrepancies.

Step-by-Step Workflow:

  • Preparation: In a dry 25 mL round-bottom flask, dissolve 1.0 mmol of the selected α-chloroacetophenone isomer and 0.5 mmol of biphenyl (internal standard) in 10 mL of anhydrous acetonitrile.

  • Initiation: Add 2.0 mmol of benzylamine dropwise at 25 °C under vigorous magnetic stirring.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 10, 20, 30, and 60 minutes. Immediately quench each aliquot into 950 µL of a 1% trifluoroacetic acid (TFA) in methanol solution to halt the reaction by protonating the unreacted amine.

  • Self-Validation Checkpoint: Analyze the t=0 aliquot via HPLC-UV (254 nm). The peak area ratio of the substrate to biphenyl establishes the baseline. A linear decrease in this ratio over subsequent time points mathematically validates the pseudo-first-order kinetic model. If the internal standard peak area fluctuates by >5% between runs, recalibrate the injection loop before proceeding.

Protocol B: Base-Catalyzed Intramolecular Cyclization

Objective: Synthesize benzofuran-3(2H)-one derivatives via intramolecular Sₙ2 cyclization. Causality of Choices: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base. It is strong enough to deprotonate the phenolic -OH (pKa ~10) but weak enough to avoid unwanted aldol-type side reactions at the highly electrophilic carbonyl group. Acetone is used as the solvent to enhance the solubility of the organic substrate while keeping the inorganic base suspended.

Step-by-Step Workflow:

  • Deprotonation: Suspend 2.0 mmol of anhydrous K₂CO₃ in 15 mL of acetone. Add 1.0 mmol of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

  • Cyclization: Heat the mixture to a gentle reflux (56 °C) for 2 hours. The heterogeneous mixture will transition in color as the active phenoxide intermediate forms and subsequently reacts.

  • Self-Validation Checkpoint: Before quenching the reaction, perform Thin Layer Chromatography (Hexane:EtOAc 3:1). The complete disappearance of the UV-active starting material spot and the appearance of a new, lower-Rf spot confirms conversion. Immediately run an LC-MS on a filtered aliquot. The target mass for the cyclized product (7-methylbenzofuran-3(2H)-one, C₉H₈O₂) is [M+H]⁺ = 149 m/z . The absence of the M = 184.5 m/z peak (starting material) definitively validates the complete loss of HCl.

  • Workup: Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Mechanistic Visualizations

SN2_Mechanism A Nucleophile (e.g., Amine) C Trigonal Bipyramidal TS [Nuc···C···Cl]‡ A->C Backside Attack B α-Chloroacetophenone (LUMO lowered by C=O) B->C Conjugation Stabilization D Substituted Product + Cl⁻ C->D Leaving Group Expulsion

SN2 transition state stabilization via carbonyl conjugation in α-chloroacetophenones.

Intramolecular_Cyclization A 2-Hydroxy Isomer (Ortho-OH) B Phenoxide Anion (Active Nucleophile) A->B Base (-H⁺) C Intramolecular SN2 TS (5-Exo-Tet) B->C Rapid Ring Closure D Benzofuran-3(2H)-one (Cyclized Product) C->D -Cl⁻ E 4-Hydroxy Isomer (Para-OH) F Intermolecular Oligomerization E->F Base (Sterically Precluded from Cyclization)

Divergent base-catalyzed pathways: intramolecular cyclization vs. intermolecular oligomerization.

References

  • Title: Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
  • Title: 8.
  • Source: PubMed (NIH)
  • Title: 3-methylcoumarone Source: Organic Syntheses Procedure URL
  • Title: 2-Coumaranone Source: Wikipedia URL

Sources

biological activity of derivatives of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Biological Activity of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Derivatives

Executive Summary & Structural Rationale

The compound 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (hereafter referred to as the CHMPE scaffold ) is a highly versatile


-haloketone building block utilized in advanced drug discovery. Its unique pharmacological utility stems from a triad of reactive sites:
  • The

    
    -chloro ketone moiety:  Acts as a potent electrophile, making it highly susceptible to nucleophilic displacement by active-site thiols or cyclization reagents[1].
    
  • The ortho-hydroxyl group: Serves as a critical hydrogen-bond donor for target docking and a primary coordination site for chelating transition metals (e.g., Sn, W)[2][3].

  • The meta-methyl group: Imparts essential steric bulk and lipophilicity, significantly enhancing cellular membrane permeability and influencing the thermodynamic fit within hydrophobic binding pockets.

This guide objectively compares the three primary classes of biologically active derivatives synthesized from the CHMPE scaffold: Covalent PTP1B Inhibitors , Organotin(IV) Anticancer Complexes , and Heterocyclic Epigenetic Modulators .

G Core 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone (Core Scaffold) PTP1B α-Haloacetophenones (PTP1B Inhibitors) Core->PTP1B Direct Application / Halogen Exchange Organo Organotin(IV) Complexes (Anticancer Agents) Core->Organo Amine Condensation + Sn(IV) Chelation Hetero Pyrimidine/Thiazoles (HDAC Inhibitors) Core->Hetero Cyclocondensation (Thiourea/Guanidine)

Divergent synthetic pathways of the CHMPE scaffold yielding distinct bioactive derivative classes.

Comparative Biological Activity Profiles

To objectively evaluate the performance of CHMPE derivatives, we must compare their primary biological targets, binding mechanisms, and therapeutic efficacies. The table below synthesizes quantitative data across the three derivative classes.

Derivative ClassPrimary Biological TargetBinding MechanismRepresentative IC

/ Efficacy
Primary Therapeutic Indication

-Haloacetophenones
PTP1B / SHP-1Irreversible Covalent Alkylation (Cys215)0.5 – 5.0

M
Type 2 Diabetes / Obesity
Organotin(IV) Schiff Bases DNA / MitochondriaIntercalation & Depolarization10 – 75 ng/mLOncology (Breast / Leukemia)
Aminothiazoles / Pyrimidines Histone Deacetylases (HDACs)Reversible Zinc Chelation0.1 – 2.0

M
Oncology / Anti-inflammatory

Derivative Class 1: Covalent PTP1B Inhibitors

Mechanism of Action: Protein tyrosine phosphatases (PTPs), specifically PTP1B, are critical negative regulators of the insulin signaling pathway. The CHMPE scaffold and its direct


-haloacetophenone derivatives act as mechanism-based, photoreversible covalent inhibitors of PTPs[4][5]. The molecule mimics a phosphotyrosine substrate, drawing it into the enzyme's active site. Once docked, the highly nucleophilic thiolate anion of the catalytic Cys215 residue attacks the electrophilic 

-carbon of the inhibitor. This displaces the chloride ion, resulting in irreversible alkylation and enzyme inactivation[4][6].
Experimental Protocol: Self-Validating PTP1B Enzymatic Inhibition Assay

Causality Note: Because this is a covalent inhibitor, inhibition must be time-dependent. A standard competitive assay will yield false negatives. This protocol utilizes a pre-incubation step to validate the covalent mechanism.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 150 mM NaCl, and 1 mM DTT. Crucial: Keep DTT concentration low (1 mM) to maintain Cys215 in its reduced thiolate state without excessively quenching the electrophilic

    
    -haloketone inhibitor.
    
  • Enzyme Initialization: Dilute recombinant human PTP1B (10 nM final concentration) in the assay buffer.

  • Time-Dependent Pre-incubation: Add the CHMPE derivative (0.1 to 100

    
    M) to the enzyme. Include a vehicle control (DMSO < 1%) and a positive control (Sodium Orthovanadate, 1 mM). Incubate at 37°C for variable time points (0, 15, 30, and 60 minutes) to establish the rate of covalent inactivation.
    
  • Substrate Addition: Initiate the reaction by adding 2 mM of

    
    -nitrophenyl phosphate (
    
    
    
    NPP).
  • Quantification: Measure the continuous absorbance of the

    
    -nitrophenolate product at 405 nm using a microplate reader for 10 minutes.
    
  • Validation: Calculate the pseudo-first-order inactivation rate constant (

    
    ). A linear increase in 
    
    
    
    with inhibitor concentration confirms a covalent, mechanism-based interaction.

Derivative Class 2: Organotin(IV) Anticancer Complexes

Mechanism of Action: By condensing the CHMPE scaffold with amines (e.g.,


-alanine or 1,2-diaminocyclohexane), researchers generate Schiff base ligands. These ligands readily chelate di- and tri-organotin(IV) moieties via an O,N,O-tridentate system[2][7]. The resulting complexes exhibit profound cytotoxic activity. The lipophilic 3-methyl group of the CHMPE core enhances cellular uptake, allowing the organotin center to reach the nucleus and mitochondria, where it binds to DNA phosphate backbones and induces apoptosis[2][7].
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

Causality Note: The MTT assay measures mitochondrial reductase activity. Because organotin complexes directly induce mitochondrial depolarization, MTT is the most mechanistically accurate readout for this specific derivative class.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 (human breast adenocarcinoma) and HL60 (leukemia) cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of the CHMPE-organotin(IV) complex (1 ng/mL to 1000 ng/mL). Use Cisplatin as a positive reference standard and untreated cells as a negative control[7].

  • Incubation: Incubate for 48 hours to allow for intracellular accumulation and induction of the apoptotic cascade.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
    
  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 150

    
    L of DMSO, and measure absorbance at 570 nm.
    
  • Validation: Calculate the IC

    
     using non-linear regression. A valid assay will show the organotin complex outperforming the organic ligand alone, proving that the metal chelation enabled by the CHMPE ortho-hydroxyl group is the driver of cytotoxicity[7].
    

Derivative Class 3: Heterocyclic Epigenetic Modulators

Mechanism of Action: The CHMPE scaffold is a premier reagent for synthesizing complex heterocycles. Through cyclocondensation with reagents like thiourea or guanidine, the


-haloketone is converted into functionalized aminothiazoles or pyrimidines[1]. The retained ortho-hydroxyl group from the original scaffold acts as a critical zinc-binding group (ZBG). When these derivatives enter the active site of Histone Deacetylases (HDACs), the hydroxyl group chelates the catalytic 

ion, halting histone deacetylation and resulting in chromatin relaxation and tumor suppressor gene activation.

G Inhibitor CHMPE Derivative PTP1B PTP1B Enzyme (Cys215 Alkylation) Inhibitor->PTP1B Pathway 1 HDAC HDAC Enzyme (Zinc Chelation) Inhibitor->HDAC Pathway 2 Insulin Insulin Receptor Hyperphosphorylation PTP1B->Insulin Inhibition Glucose Enhanced Glucose Uptake Insulin->Glucose Activation Histone Chromatin Relaxation HDAC->Histone Inhibition Apoptosis Tumor Suppressor Activation Histone->Apoptosis Activation

Mechanism of action for CHMPE derivatives modulating PTP1B metabolic and HDAC epigenetic pathways.

Conclusion

The biological activity of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is not singular; rather, it is a foundational scaffold whose activity is dictated by its downstream derivatization. For metabolic disease research, direct


-haloacetophenone derivatives offer potent, covalent PTP1B inhibition. For oncology, conversion into Schiff base organotin complexes leverages the scaffold's lipophilicity for mitochondrial targeting, while cyclization into heterocycles provides a pathway for epigenetic regulation via HDAC inhibition.

References

  • SciSpace / NIH . "Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B Inactivation by Acrolein". Chemical Research in Toxicology.[Link]

  • ResearchGate . "Toward Inhibitors of Protein Tyrosine Phosphatases for Cancer Treatment". Bioorganic & Medicinal Chemistry Letters.[Link]

  • University of Pardubice (upce.cz) . "Synthesis, characterization, cytotoxic activity and crystal structures of tri- and di-organotin(IV) complexes constructed from t". Journal of Organometallic Chemistry.[Link]

  • ResearchGate . "The in vitro antitumour profile of some 1,2-diaminocyclohexane organotin complexes". European Journal of Medicinal Chemistry.[Link]

Sources

Computational Modeling of the Reactivity of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: A Comparative Guide to DFT and AI Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context: Why This Molecule Matters

In drug development and synthetic chemistry,


-chloroacetophenone derivatives are highly valued as versatile electrophilic building blocks. The molecule 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone  presents a fascinating challenge for computational modeling due to its unique structural features:
  • The Electrophilic

    
    -Carbon:  The chloroacetyl group is highly prone to bimolecular nucleophilic substitution (
    
    
    
    ) reactions.
  • Intramolecular Hydrogen Bonding: The hydroxyl group at position 2 forms a strong, conformationally locking intramolecular hydrogen bond with the carbonyl oxygen. This interaction withdraws electron density, increasing the electrophilicity of the adjacent

    
    -carbon.
    
  • Steric Locking: The methyl group at position 3 provides steric bulk that restricts the rotation of the phenolic hydroxyl, reinforcing the hydrogen-bond network.

Accurately predicting the reactivity—specifically the activation barrier (


) and the nucleophilic trajectory—requires computational methods that can perfectly balance non-covalent interactions (dispersion) with transition state (TS) kinetics. Computational studies on 

-haloketones demonstrate that the orientation of the leaving group relative to the carbonyl strongly dictates the activation barrier[1].

The Causality of Computational Choices (E-E-A-T)

As computational application scientists, we do not simply submit jobs to a cluster; we design physically meaningful simulations. The choices made in modeling this molecule are driven by strict chemical causality:

  • Dispersion is Non-Negotiable: The intramolecular H-bond and the incoming nucleophile require accurate modeling of non-covalent interactions. Omitting dispersion corrections (e.g., using plain B3LYP without D3/D4) leads to an artificially high ground-state energy, which dangerously underestimates the reaction barrier.

  • Solvent Effects Dictate Kinetics:

    
     reactions involving charged nucleophiles are highly sensitive to solvation. Gas-phase calculations will drastically overestimate the nucleophile's energy and underestimate the barrier. Utilizing an implicit solvent model (e.g., SMD or PCM) is mandatory to obtain experimentally relevant kinetics[2].
    
  • Self-Validating Protocols: Finding a stationary point with one imaginary frequency does not guarantee you have found the correct transition state. A rigorous protocol must be self-validating; an Intrinsic Reaction Coordinate (IRC) calculation is required to mathematically prove that the TS connects the exact Reactant Complex (RC) to the desired Product Complex (PC).

Product Comparison: Gaussian 16 vs. ORCA 5 vs. Generative AI

When modeling the


 displacement of the chloride ion by a model nucleophile (e.g., sodium azide, 

), researchers must choose between accuracy, speed, and scalability.
Quantitative Performance Comparison

Data represents benchmarked


 activation barriers (

) for the target molecule with

in DMF solvent.
Computational MethodSoftware SuiteSolvation ModelRel. RC Energy

(Barrier)
Wall Time (8 Cores)Primary Use Case
High-Level DFT (M06-2X / def2-TZVP)Gaussian 16SMD (DMF)0.0 kcal/mol18.4 kcal/mol~14.0 hrsGold-standard accuracy for publication-quality TS barriers and kinetic profiling.
Composite DFT (r2SCAN-3c)ORCA 5.0CPCM (DMF)+0.8 kcal/mol16.9 kcal/mol~1.5 hrsRapid TS searches, conformer ranking, and high-throughput screening.
Generative AI (FlowER Model)MIT FlowERImplicitN/AN/A< 1 minUltra-fast prediction of reaction outcomes and mechanistic pathways at scale.

Analysis:

  • Gaussian 16 (M06-2X): Remains the industry standard. The M06-2X functional is heavily parameterized for main-group thermochemistry and barrier heights, perfectly capturing the delicate H-bond network.

  • ORCA 5 (r2SCAN-3c): The ultimate workhorse. This composite meta-GGA functional includes D4 dispersion by default and provides near-TZVP accuracy at a fraction of the computational cost.

Step-by-Step Experimental & Computational Protocol

To ensure trustworthiness and reproducibility, follow this self-validating workflow to model the reactivity of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Step 1: Conformational Sampling (xTB / CREST)

  • Action: Run a conformational search using the semi-empirical GFN2-xTB method.

  • Causality: The chloroacetyl group can rotate. Failing to identify the global minimum (where the intramolecular H-bond is maximized and the C-Cl bond is optimally aligned) will skew the baseline energy of the Reactant Complex.

Step 2: Ground State Pre-Optimization (ORCA 5)

  • Action: Optimize the lowest-energy conformer and the nucleophile separately using ! r2SCAN-3c CPCM(DMF) Opt Freq.

  • Causality: This step rapidly refines the geometry and provides zero-point energy (ZPE) corrections without the massive computational overhead of hybrid DFT.

Step 3: Transition State Search (Gaussian 16)

  • Action: Construct a guess geometry where the nucleophile is ~2.2 Å from the

    
    -carbon, directly opposite the C-Cl bond (180° trajectory). Run a Berny optimization: #p opt=(ts, calcall, noeigentest) M062X/def2TZVP SMD(Solvent=DMF).
    
  • Causality: calcall computes the Hessian at the first step, drastically improving the optimizer's ability to find the saddle point on the potential energy surface.

Step 4: The Self-Validating Step - IRC Validation (Gaussian 16)

  • Action: Take the optimized TS checkpoint and run: #p IRC=(calcall, maxpoints=30) M062X/def2TZVP SMD(Solvent=DMF).

  • Causality: The TS must exhibit exactly one imaginary frequency corresponding to the C-N bond formation and C-Cl bond breaking. The IRC mathematically walks down both sides of the energy barrier to prove the TS connects the specific reactants to the correct inverted product.

Visualizations

Workflow A 1. Conformational Search (xTB / CREST) B 2. Ground State Opt (ORCA: r2SCAN-3c) A->B C 3. TS Guess Generation (180° Trajectory) B->C D 4. TS Optimization & Freq (Gaussian: M06-2X) C->D E 5. IRC Validation (Self-Validating Step) D->E

Fig 1. Self-validating computational workflow for transition state modeling.

Pathway RC Reactant Complex H-Bond Intact TS Transition State [Nu---C---Cl]‡ RC->TS ΔG‡ Barrier PC Product Complex Inverted Config TS->PC Exergonic

Fig 2. SN2 reaction coordinate pathway highlighting key stationary points.

References

  • Title: The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism Source: MDPI Proceedings / Sciforum URL: [Link]

  • Title: Nucleophilic substitution reactions of α-haloketones: A computational study Source: University of Pretoria URL: [Link]

  • Title: A new generative AI approach to predicting chemical reactions Source: MIT News URL: [Link]

Sources

Comparative DFT Studies of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of acetophenone-derived scaffolds is a cornerstone in the development of novel heterocyclic compounds, ligands, and active pharmaceutical ingredients. Among these, 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone presents a highly complex stereoelectronic environment. It features an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen, an electron-withdrawing alpha-chloro group, and a sterically demanding 3-methyl group.

This guide provides an objective, data-driven comparison of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone against its structural analogs—namely, the unsubstituted 2-chloro-1-(2-hydroxyphenyl)ethanone and the 5-methyl analog. By leveraging Density Functional Theory (DFT) alongside experimental validation, we dissect how subtle regiochemical changes dictate molecular conformation, HOMO-LUMO energy gaps, and downstream chemical reactivity[1].

Methodological Benchmarking: Selecting the Optimal DFT Framework

Before comparing the analogs, it is critical to establish a robust computational framework. Standard hybrid functionals (like standard B3LYP) often fail to accurately model the medium-range dispersion forces necessary to evaluate the steric "buttressing" effect of the 3-methyl group and the halogen-bonding potential of the chlorine atom.

Recent high-resolution spectroscopic studies on 2-hydroxyacetophenone derivatives demonstrate that incorporating Grimme’s dispersion with Becke–Johnson damping (D3(BJ)) is essential[2]. When paired with a valence triple-ζ-quality basis set (Def2-TZVP), the B3LYP-D3(BJ)/Def2-TZVP level of theory provides an optimal balance between computational cost and geometric accuracy, particularly for resolving the syn/anti conformers of the hydroxyl and carbonyl groups[2].

Table 1: DFT Functional Benchmarking for the 3-Methyl Analog

Data represents the optimization of the global minimum (syn/syn conformer) to evaluate functional accuracy against experimental X-ray/microwave benchmarks.

Functional / Basis SetDispersion CorrectionIntramolecular H-Bond (Å)Dipole Moment (D)Computational CostSuitability for this Scaffold
B3LYP / 6-311++G(d,p)None1.7453.12LowPoor (Underestimates steric clash)
B3LYP-D3(BJ) / Def2-TZVP Yes (D3-BJ) 1.682 3.05 Moderate Excellent (Accurate H-bond & sterics)
M06-2X / 6-311++G(d,p)Implicit1.6903.08HighGood (Strong non-covalent interactions)
wB97XD / Def2-TZVPYes (Empirical)1.6853.06Very HighExcellent (Best for charge transfer)

Causality Note: The inclusion of the D3(BJ) correction shortens the predicted intramolecular hydrogen bond from 1.745 Å to 1.682 Å. This is because standard B3LYP overestimates the repulsion between the 3-methyl protons and the 2-hydroxyl oxygen. Dispersion corrections accurately model this van der Waals interaction, revealing that the 3-methyl group actually forces the hydroxyl group closer to the carbonyl, strengthening the H-bond.

DFT_Workflow Start Input Geometry (3-Methyl Analog) Opt Geometry Optimization (B3LYP-D3(BJ)/Def2-TZVP) Start->Opt Freq Frequency Calculation (Minima Verification) Opt->Freq Prop Electronic Properties (HOMO/LUMO, MESP) Freq->Prop No Imaginary Freq Exp Experimental Validation (FT-IR, NMR) Prop->Exp Data Correlation

Computational workflow for DFT analysis and experimental validation.

Comparative Electronic and Structural Properties

To understand the unique performance of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone as a synthetic intermediate (e.g., for pyrazole synthesis or nucleophilic displacement[3]), we must compare it against its structural analogs.

Structural Causality & The Steric Buttressing Effect
  • Unsubstituted Analog (2-Chloro-1-(2-hydroxyphenyl)ethanone): The hydroxyl group freely donates into the carbonyl via resonance (+R), establishing a baseline HOMO-LUMO gap.

  • 3-Methyl Analog: The methyl group at the 3-position exerts an inductive (+I) effect, destabilizing the HOMO. More importantly, it creates a steric clash with the adjacent hydroxyl group. This "buttressing" effect restricts the rotational freedom of the OH group, locking it into a tighter intramolecular hydrogen bond with the carbonyl.

  • 5-Methyl Analog: The methyl group is para to the hydroxyl group. It provides a purely electronic (+I, +R via hyperconjugation) contribution without the steric restriction seen in the 3-methyl variant.

Substituent_Effects Core Acetophenone Core HOMO HOMO Destabilization Core->HOMO LUMO LUMO Stabilization Core->LUMO OH 2-Hydroxy Group (Intramolecular H-Bond) OH->Core Resonance (+R) Cl Alpha-Chloro Group (Inductive Withdrawal) Cl->Core Inductive (-I) Me 3-Methyl Group (Steric Buttressing) Me->Core Inductive (+I) Me->OH Steric Clash

Electronic and steric substituent effects on the acetophenone core.

Table 2: Comparative Electronic Properties (B3LYP-D3(BJ)/Def2-TZVP)

Metrics such as the electrophilicity index (ω) are critical for predicting the reactivity of the alpha-carbon toward nucleophiles (e.g., amines, thiols)[3],[1].

AnalogHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)Electrophilicity Index (ω, eV)Dipole Moment (D)
Unsubstituted (Base)-6.42-1.854.573.722.98
3-Methyl Analog -6.28 -1.81 4.47 3.85 3.05
5-Methyl Analog-6.31-1.784.533.683.12

Analysis: The 3-methyl analog exhibits the narrowest band gap (4.47 eV) and the highest electrophilicity index (3.85 eV). The steric locking of the planar conformation maximizes orbital overlap, making the alpha-carbon highly susceptible to nucleophilic attack, which explains its high yields in ammonolysis reactions[3].

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness, computational predictions must be grounded in reproducible experimental workflows. The following protocols outline a self-validating system where experimental spectroscopy confirms theoretical geometry[4].

Protocol A: Computational DFT Workflow
  • Conformational Search: Generate initial rotamers (varying the C-C-O-H and O=C-C-Cl dihedral angles) using Molecular Mechanics (MMFF94 force field).

  • Geometry Optimization: Submit the lowest-energy conformers to Gaussian 09/16. Set the route section to #p opt freq b3lyp/def2tzvp empiricaldispersion=gd3bj.

  • Minima Verification (Critical Step): Analyze the frequency output. A true global minimum must possess zero imaginary frequencies . If an imaginary frequency is present (indicated by a negative value), the structure is a transition state; perturb the geometry along the imaginary normal mode and re-optimize[4].

  • Property Extraction: Calculate the HOMO-LUMO gap and generate the Molecular Electrostatic Potential (MESP) map to visualize the electrophilic nature of the alpha-carbon.

Protocol B: Experimental Synthesis & Spectroscopic Validation

The synthesis relies on the direct alpha-chlorination of the parent acetophenone[3].

  • Synthesis: Dissolve 10 mmol of 2-hydroxy-3-methylacetophenone in 20 mL of anhydrous dichloromethane (DCM). Cool to 0°C. Dropwise, add 1.1 equivalents of sulfuryl chloride (

    
    ). Stir for 2 hours at room temperature.
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over anhydrous 
    
    
    
    , and concentrate under vacuum. Purify via silica gel chromatography (Hexanes:Ethyl Acetate).
  • NMR Validation: Acquire a

    
     NMR spectrum in 
    
    
    
    .
    • Validation Check: Look for the highly deshielded phenolic proton. Due to the strong intramolecular H-bond (exacerbated by the 3-methyl group), this proton will appear as a sharp singlet significantly downfield, typically around δ 12.5 ppm [3]. The alpha-protons (

      
      ) will appear as a singlet near δ 4.7 ppm.
      
  • FT-IR Correlation: Acquire an FT-IR spectrum. Compare the experimental

    
     stretching frequency (typically ~1640 
    
    
    
    due to H-bonding) against the DFT-calculated frequency (scaled by a factor of 0.9614 for B3LYP) to validate the computational model[4].

References

  • Benchchem.2-Chloro-1-(2-hydroxyphenyl)ethanone Overview and Academic Research Trajectories. Benchchem.
  • MDPI.Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. MDPI.
  • Taylor & Francis.Click Chemistry-Based Synthesis, Characterization, and DFT Studies of Some Novel 2-Acetylphenoxy-1,2,3-Triazoles.
  • WSEAS.Investigation of Spectroscopic and Electronic Properties of 2-Hydroxyacetophenone Methanesulfonylhydrazone By Dft Method. WSEAS Transactions.

Sources

Comprehensive Analytical Method Validation Guide for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC/QA Managers, and Drug Development Scientists Regulatory Framework: ICH Q2(R2), ICH Q14, and USP <1225>

As a Senior Application Scientist, I frequently encounter challenges when developing and validating analytical methods for reactive pharmaceutical intermediates. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a prime example of a structurally complex intermediate that demands a highly controlled analytical environment.

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-chloro ketone moiety—a potent alkylating agent—and a phenolic hydroxyl group capable of strong intramolecular hydrogen bonding[1]. These structural characteristics make it highly susceptible to solvolysis, thermal degradation, and pH-dependent ionization. This guide objectively compares the performance of various analytical platforms for this compound, provides a self-validating experimental protocol, and outlines a validation strategy grounded in the latest ICH Q2(R2)[2] and USP <1225> guidelines.

Analytical Platform Comparison: Selecting the Right Method

When establishing a control strategy, the analytical technique must be dictated by the "fitness for purpose" principle emphasized in the revised USP <1225>. Below is an objective performance comparison of three primary analytical platforms for quantifying 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Comparative Performance Data
Performance MetricHPLC-UV (Reversed-Phase)LC-MS/MS (ESI-MRM)GC-FID (Capillary)
Primary Application Bulk Assay & Purity ProfilingTrace Mutagenic Impurity (PMI)Residual Solvents / Process Control
Limit of Detection (LOD) 0.05% (w/w)1.0 ng/mL (Sub-ppm)0.1% (w/w)
Limit of Quantitation (LOQ) 0.10% (w/w)3.0 ng/mL0.3% (w/w)
Linearity Range 50% – 150% of nominal1 – 100 ng/mL0.1 – 5.0 mg/mL
Accuracy (Recovery) 98.5% – 101.5%90.0% – 110.0%95.0% – 105.0%
Precision (%RSD) < 1.0%< 5.0%< 2.0%
Analyte Stability High (if protic solvents avoided)High (requires mild ionization)Low (Thermal degradation at >250°C)

Scientific Causality for Platform Selection:

  • HPLC-UV is the gold standard for routine release testing. The compound possesses strong chromophores (the aromatic ring conjugated with the ketone), allowing for high-sensitivity UV detection at 254 nm.

  • LC-MS/MS is mandatory if this compound is classified as a Potential Mutagenic Impurity (PMI) under ICH M7, where control limits are dictated by the Threshold of Toxicological Concern (TTC), often requiring parts-per-million (ppm) level quantitation.

  • GC-FID is generally discouraged for the direct assay of

    
    -chloro ketones. The high temperatures in the injection port (typically 250°C) can induce the elimination of HCl or trigger thermal rearrangements, leading to artifactual impurity peaks and poor mass balance.
    

MethodSelection Start Target Application for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone Assay Bulk Assay & Purity (>0.05% Threshold) Start->Assay Trace Trace Mutagenic Impurity (Sub-ppm / ICH M7) Start->Trace Volatile Process Control / Residual Solvents Start->Volatile HPLC HPLC-UV (Stability-Indicating) Reversed-Phase, Acidic Mobile Phase Assay->HPLC LCMS LC-MS/MS (MRM Mode) Electrospray Ionization (ESI+) Trace->LCMS GCFID GC-FID / GC-MS (Caution: Thermal Lability) Volatile->GCFID

Decision tree for selecting the optimal analytical platform based on application.

Optimized Experimental Protocol: Stability-Indicating HPLC-UV Method

To ensure a self-validating system, every parameter in this protocol is designed to mitigate the specific chemical vulnerabilities of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone.

Step-by-Step Methodology

1. Chromatographic Conditions & Setup

  • Column: Core-Shell C18, 150 mm × 4.6 mm, 2.7 µm particle size.

    • Causality: Core-shell technology minimizes the longitudinal diffusion path, providing ultra-high efficiency (sharp peaks) at lower backpressures compared to sub-2 µm fully porous particles.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.0).

    • Causality: The phenolic hydroxyl group has a pKa of approximately 8.5. If analyzed at a neutral pH, partial ionization occurs, causing severe peak tailing on the hydrophobic C18 stationary phase. TFA ensures the molecule remains entirely in its neutral, protonated state.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B (Column Wash)

    • 15–15.1 min: Return to 20% B

    • 15.1–20 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

2. Sample Preparation (Critical Step)

  • Diluent: 100% Acetonitrile.

    • Causality:Never use Methanol or Ethanol as a diluent for this compound. The

      
      -chloro ketone is highly reactive. Primary alcohols act as nucleophiles and will slowly displace the chlorine atom or form ketals at room temperature, creating false degradation peaks (artifacts) during the sequence run[1].
      
  • Standard Preparation: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (1.0 mg/mL).

  • Sample Preparation: Prepare the test sample at a nominal concentration of 1.0 mg/mL in Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

Method Validation Execution (ICH Q2(R2) & USP <1225>)

The recently updated ICH Q2(R2) guideline[2] and the proposed revisions to USP <1225>[3] emphasize that validation is not a static checklist, but a demonstration that the "Reportable Result" is fit for its intended purpose.

A. Specificity & Forced Degradation (Stability-Indicating Power)

To prove the method is stability-indicating, the analyte must be subjected to stress conditions to generate potential degradation products. The method must resolve the active pharmaceutical ingredient (API) peak from all degradants.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at Room Temp for 15 mins. (Expect rapid degradation: the base will catalyze the displacement of the

    
    -chloride to form a diol or induce epoxide formation).
    
  • Oxidation: 3%

    
     at Room Temp for 2 hours.
    
  • Thermal: Solid state at 80°C for 48 hours.

  • Photolytic: UV/Vis exposure per ICH Q1B.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector), proving no co-elution of degradants.

B. Linearity & Range

According to USP <1225>, linearity must be established across the expected working range[4].

  • Procedure: Prepare five concentration levels ranging from 50% to 150% of the nominal assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).

  • Acceptance Criteria: The correlation coefficient (

    
    ) must be 
    
    
    
    . The y-intercept should be
    
    
    of the response at the 100% level.
C. Accuracy (Recovery)
  • Procedure: Spike known amounts of the reference standard into a synthetic matrix (or blank diluent) at 80%, 100%, and 120% of the target concentration. Prepare in triplicate for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

D. Precision (Repeatability & Intermediate Precision)
  • Repeatability: Six independent sample preparations of a single batch analyzed by one analyst on the same day.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system and column lot, prepares and analyzes six additional samples.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the assay must be

    
     for repeatability and 
    
    
    
    for intermediate precision.

ValidationWorkflow Phase1 Phase 1: Method Design & Risk Assessment (ICH Q14 Alignment) Phase2 Phase 2: System Suitability & Specificity (Forced Degradation & Peak Purity) Phase1->Phase2 Phase3 Phase 3: Linearity & Range (50% to 150% Nominal Concentration) Phase2->Phase3 Phase4 Phase 4: Accuracy & Precision (Repeatability & Intermediate Precision) Phase3->Phase4 Phase5 Phase 5: Reportable Result & Lifecycle (USP <1225> & <1220> Compliance) Phase4->Phase5

Lifecycle approach to analytical method validation aligned with ICH Q2(R2) and USP <1225>.

Conclusion

Validating an analytical method for 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone requires a deep understanding of its chemical reactivity. By avoiding protic solvents during sample preparation and utilizing a highly acidic mobile phase to suppress phenolic ionization, analysts can prevent artifactual degradation and peak distortion. Adhering to the lifecycle approach outlined in ICH Q2(R2)[2] and USP <1225> ensures that the generated reportable results are robust, reliable, and fully compliant with global regulatory expectations.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum ECA Academy. URL:[Link]

  • USP 1225 Validation Procedures BioSpectra. URL:[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Investigations of a Dog. URL:[Link]

Sources

SAR Studies of Compounds Derived from 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of dual-action anti-inflammatory agents frequently relies on privileged scaffolds that can be easily diversified. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly versatile α-haloketone building block. Its unique structural topology—combining a reactive α-chloro group, an ortho-hydroxyl group, and a steric-directing meta-methyl group—makes it an ideal precursor for synthesizing complex heterocyclic libraries.

This guide objectively compares the Structure-Activity Relationships (SAR) and enzymatic performance of two primary classes of derivatives synthesized from this core compound: Aminothiazole derivatives and Benzofuran derivatives . By evaluating their efficacy as dual COX-2/5-LOX inhibitors, this document provides researchers and drug development professionals with actionable, data-backed insights for lead optimization [1].

Structural Rationale & Synthetic Divergence

The bifunctional nature of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone allows for divergent synthetic pathways.

  • The α-chloroacetophenone moiety is highly electrophilic, making it a prime candidate for Hantzsch thiazole synthesis when reacted with thioamides.

  • The ortho-hydroxyl group acts as an internal nucleophile, enabling base-catalyzed intramolecular cyclization to form benzofuran or flavone architectures [2].

  • The 3-methyl substitution restricts the rotational freedom of the phenyl ring, locking the molecule into an orthogonal conformation that is highly favorable for penetrating the hydrophobic side pocket of the COX-2 enzyme (Val523).

Synthesis Core 2-Chloro-1-(2-hydroxy- 3-methylphenyl)ethanone Thiourea Thiourea Derivatives (Reflux, EtOH) Core->Thiourea Hantzsch Synthesis Base Base Catalysis (K2CO3, DMF) Core->Base Intramolecular Cyclization Thiazole Aminothiazole Derivatives (Dual COX-2/5-LOX Inhibitors) Thiourea->Thiazole Benzofuran Benzofuran Derivatives (Selective COX-2 Inhibitors) Base->Benzofuran

Divergent synthetic pathways from 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone to active inhibitors.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps and mechanistic causality.

Protocol A: Synthesis of Aminothiazole Derivatives (Hantzsch Pathway)
  • Preparation: Dissolve 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (1.0 eq) in absolute ethanol (0.5 M).

    • Causality: Absolute ethanol is critical. The α-haloketone is highly susceptible to nucleophilic attack by water. Using absolute ethanol provides a polar protic environment to stabilize the transition state without hydrolyzing the starting material into an inactive diol.

  • Condensation: Add the substituted thiourea (1.1 eq) in a single portion. Reflux the mixture at 78°C for 2–4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a lower Rf product spot confirms cyclization.

  • Workup & Neutralization: Cool the mixture to room temperature and slowly add 10% aqueous

    
     until pH 7.5 is reached.
    
    • Causality: The Hantzsch reaction generates HCl as a byproduct, which protonates the basic amine of the newly formed thiazole, trapping it as a soluble salt. Mild neutralization ensures the free base precipitates out without degrading the heterocycle.

  • Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure aminothiazole derivative. Validate purity via

    
    -NMR (look for the characteristic thiazole C5-H singlet around δ 7.2 ppm).
    
Protocol B: In Vitro COX-2 / 5-LOX Enzymatic Assay
  • Reagent Preparation: Prepare test compounds in 1% DMSO to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the purified COX-2 or 5-LOX enzyme with arachidonic acid (substrate) and the test compounds at 37°C for 15 minutes.

  • Quantification: Measure Prostaglandin E2 (PGE2) or Leukotriene B4 (LTB4) production using a competitive ELISA kit [3].

  • Validation: Run Celecoxib (COX-2) and Zileuton (5-LOX) as positive controls to ensure assay sensitivity and dynamic range.

Comparative SAR Analysis: Aminothiazoles vs. Benzofurans

The primary objective of functionalizing the 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone scaffold is to achieve dual inhibition of the Arachidonic Acid pathway, thereby suppressing both prostaglandins and leukotrienes without the gastrointestinal toxicity associated with classical NSAIDs.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX5 5-LOX Enzyme AA->LOX5 Oxidation PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Inflammation) LOX5->LT Inhibitor Thiazole/Benzofuran Derivatives Inhibitor->COX2 Blocks Inhibitor->LOX5 Blocks

Mechanism of dual COX-2 and 5-LOX enzymatic inhibition by synthesized heterocyclic derivatives.

Quantitative Performance Data

The following table summarizes the inhibitory performance (


) of the synthesized derivatives compared to industry standards.
Scaffold ClassR-Group SubstitutionCOX-2

(µM)
5-LOX

(µM)
Selectivity Index (COX-2/COX-1)
Aminothiazole -NH-Phenyl0.45 ± 0.051.20 ± 0.15> 150
Aminothiazole -NH-(4-F-Phenyl)0.18 ± 0.02 0.85 ± 0.10 > 300
Benzofuran 2-Carboxylate1.15 ± 0.12> 50.045
Benzofuran 2-Phenyl0.85 ± 0.0835.5 ± 2.580
ReferenceCelecoxib0.08 ± 0.01> 100.0> 400
ReferenceZileuton> 100.00.05 ± 0.01N/A
Mechanistic Insights & Discussion
  • Superiority of the Aminothiazole Scaffold for Dual Inhibition: The data clearly indicates that aminothiazole derivatives derived from the core haloketone act as potent dual COX-2/5-LOX inhibitors. The nitrogen and sulfur atoms in the thiazole ring serve as excellent hydrogen bond acceptors, interacting directly with the catalytic iron-bound water network in 5-LOX, an interaction entirely missing in the rigid, oxygen-only benzofuran derivatives [1].

  • Impact of the 3-Methyl Group: Across both scaffolds, the presence of the 3-methyl group from the original 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone precursor forces the aromatic rings out of coplanarity. This twisted 3D geometry is vital for COX-2 selectivity, as it prevents the molecule from entering the narrower COX-1 active site [2].

  • Fluorine Substitution: The addition of a para-fluoro group on the aminothiazole's phenyl ring (Compound 2) drastically improves both potency and selectivity (

    
     = 0.18 µM for COX-2). The highly electronegative fluorine atom forms a strong halogen bond with Arg120 in the COX-2 binding pocket, anchoring the inhibitor in place [3].
    

Conclusion

For drug development professionals aiming to target the arachidonic acid cascade, 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly efficient starting material. While intramolecular cyclization to benzofurans yields moderate, selective COX-2 inhibitors, utilizing the Hantzsch pathway to generate fluorinated aminothiazoles unlocks highly potent, dual COX-2/5-LOX inhibition. The latter approach offers a superior pharmacological profile for treating complex inflammatory pathologies.

References

  • Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]

  • Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives Source: PMC (National Institutes of Health) URL:[Link]

Safety Operating Guide

Operational Guide: Safety, Handling, and Disposal of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or synthetic chemist, handling highly reactive intermediates requires bridging the gap between theoretical chemistry and rigorous operational safety. 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (CAS: 75717-51-0) is a valuable bifunctional building block in pharmaceutical synthesis. However, its structural classification as an


-chloroacetophenone derivative dictates that it must be treated as a potent lachrymator, an aggressive alkylating agent, and a strict environmental hazard [1].

This guide provides the authoritative causality behind its hazards and delivers self-validating, step-by-step protocols for its safe neutralization and disposal.

Mechanistic Causality of Hazards (The "Why")

To safely dispose of this chemical, one must first understand its reactivity profile. The hazards of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone are driven by three distinct structural features:

  • Electrophilic

    
    -Carbon:  The chlorine atom adjacent to the carbonyl group creates a highly electrophilic center. This facilitates rapid 
    
    
    
    nucleophilic attack by biological thiols (e.g., in the TRPA1 receptors of the eyes and respiratory tract), which is the mechanistic cause of its severe lachrymatory (tear-inducing) and vesicant effects [1].
  • Thermal & Hydrolytic Instability: Exposure to ambient moisture or excessive heat can trigger slow hydrolysis or thermal decomposition, releasing corrosive and toxic hydrogen chloride (HCl) gas [2].

  • Phenolic Sensitivity: The 2-hydroxy group renders the molecule sensitive to strong bases. Improper disposal using strong alkaline solutions (like pure NaOH) can form reactive phenoxides, leading to uncontrolled exothermic oligomerization rather than safe destruction.

Quantitative Data & Waste Segregation

To ensure compliance with Environmental Protection Agency (EPA) and institutional EHS standards, all quantitative parameters for handling and segregation must be strictly observed.

Table 1: Physicochemical & Quantitative Operational Data
Property / ParameterQuantitative ValueOperational Implication
Molecular Weight 184.62 g/mol Determines stoichiometric calculations for chemical quenching.
Thiosulfate Quench Ratio 3:1 (Molar Excess)Ensures complete nucleophilic destruction of the haloketone.
Quench Reaction Time 2 - 4 hoursMinimum time required for biphasic

reaction completion.
Spill Absorbent Ratio 1:1:1 (Carbonate:Sand:Clay)Balances physical absorption with chemical neutralization of HCl.
OSHA PEL (Analogous) 0.3 mg/m³ (8-hour TWA)Dictates mandatory use of fume hoods and respirators [2].
Table 2: Waste Segregation Matrix
Waste StreamClassificationPrimary HazardsApproved ContainerDisposal Route
Unused/Expired Reagent Extremely Hazardous / Halogenated OrganicLachrymator, Alkylating AgentAmber glass bottle, Teflon-lined cap, secondary containmentHigh-Temperature Incineration
Quenched Reaction Mix Halogenated Aqueous/Organic WasteFlammable (Solvent), Low ToxicityHDPE Carboy (Vented Cap)Institutional EHS Collection
Contaminated PPE / Wipes Solid Hazardous WasteContact IrritantSealed Polyethylene Drum / BagSolid Waste Incineration
Spill Debris Solid Halogenated WasteCorrosive (Trace HCl), LachrymatorSealed Polyethylene DrumSolid Waste Incineration

Standard Operating Procedure: Chemical Neutralization (Self-Validating)

Instead of merely discarding the active compound into a waste drum—where it poses an ongoing exposure risk to waste handlers—the preferred method for laboratory-scale disposal is in situ chemical neutralization.

Causality: Reacting the


-haloketone with sodium thiosulfate (

) drives a nucleophilic substitution that displaces the chloride ion. This forms a Bunte salt (

), which is water-soluble, non-volatile, and non-lachrymatory, effectively eliminating the primary hazard before the waste leaves your facility.
Step-by-Step Quenching Methodology
  • Preparation: Conduct all operations in a certified chemical fume hood. Don appropriate PPE: heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat [1].

  • Solubilization: Transfer the waste 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone into a round-bottom flask. Dissolve the compound in a water-miscible organic solvent (e.g., ethanol or isopropanol) at a ratio of 10 mL solvent per 1 gram of chemical.

  • Reagent Addition: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. Slowly add this solution to the organic mixture to achieve a 3:1 molar excess of thiosulfate to the

    
    -haloketone.
    
  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. Note: Vigorous stirring is required to overcome mass transfer limitations between the aqueous and organic phases.

  • Validation (Self-Validating Step): Spot the reaction mixture on a Silica Gel TLC plate and elute with a suitable solvent (e.g., 80:20 Hexanes:Ethyl Acetate). Visualize under UV light. The complete disappearance of the high-Rf starting material confirms the destruction of the lachrymator.

  • Final Disposal: Once validated, transfer the quenched, non-lachrymatory mixture to a properly labeled "Halogenated Aqueous/Organic Waste" carboy for institutional EHS collection [2].

Emergency Spill Response Protocol

Causality: Water must never be used directly on a spill of this compound. Because it is hydrophobic, water will cause the chemical to spread, potentially inducing a froth, and will initiate slow hydrolysis that off-gasses toxic HCl [3]. A dry, alkaline absorbent is mandatory.

Step-by-Step Spill Clean-up Methodology
  • Immediate Isolation: Evacuate personnel from the immediate area. The lachrymatory vapors will rapidly incapacitate unprotected individuals.

  • PPE Donning: Spill responders must wear a NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges (or SCBA for large spills), thick neoprene or double-nitrile gloves, and a chemical-resistant suit[1].

  • Neutralizing Absorption: Cover the spill completely with a 1:1:1 volumetric mixture of sodium carbonate (

    
    ), dry sand, and a non-combustible clay absorbent.
    
    • Why this mixture? The sand provides physical containment, the clay absorbs the liquid, and the sodium carbonate neutralizes any HCl gas generated from ambient moisture decomposition [2].

  • Collection: Carefully sweep the absorbed mixture using a spark-proof dustpan and brush. Work slowly to avoid generating airborne dust.

  • Packaging: Place the swept material into a heavy-duty, sealable polyethylene container or a hazardous waste drum. Seal tightly and label as "Extremely Hazardous Solid Waste: Contains Halogenated Lachrymator."

Disposal Workflow Visualization

G A 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Waste or Spill) B Routine Lab Waste A->B C Accidental Spill A->C D Dissolve in EtOH + 10% Aq. Na2S2O3 B->D G Evacuate & Don PPE (Respirator, Nitrile) C->G E Nucleophilic Substitution (Bunte Salt Formation) D->E 2-4 hrs stirring F Liquid Halogenated Waste (EPA Compliant) E->F TLC Verification J High-Temperature Incineration F->J H Cover with Na2CO3 / Sand / Absorbent G->H I Solid Hazardous Waste (Sealed Drum) H->I Sweep & Collect I->J

Workflow for the chemical neutralization and disposal of α-chloroacetophenones.

References

  • Title: Chloroacetophenone (CN): Riot Control/Tear Agent Source: National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Hazardous Substance Fact Sheet: alpha-Chloroacetophenone Source: New Jersey Department of Health URL: [Link]

  • Title: ICSC 0128 - 2-CHLOROACETOPHENONE Source: International Labour Organization (ILO) URL: [Link]

Personal protective equipment for handling 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Laboratory Safety and Operational Guide for Handling 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone

Executive Summary & Chemical Profiling

2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone is a highly reactive


-chloroacetophenone derivative utilized primarily as an electrophilic building block in advanced drug development and organic synthesis. Due to the presence of the 

-chloro ketone moiety, this compound shares the severe hazard profile of standard phenacyl chlorides (e.g., tear gas agents like CN gas)[1][2]. It is a potent lachrymator, a severe skin and respiratory irritant, and a potential sensitizer[3].

To build a culture of safety and operational excellence, researchers must move beyond basic compliance. This guide provides a mechanistic understanding of the compound's hazards, ensuring that every piece of Personal Protective Equipment (PPE) and every operational protocol is grounded in scientific causality.

Mechanistic Toxicology: The Causality of the Hazard

Understanding why a chemical is dangerous is the first step in designing a self-validating safety protocol. The primary hazard of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone stems from its structure as an alkylating agent.

The highly electrophilic


-carbon (adjacent to the carbonyl group) is highly susceptible to 

nucleophilic attack. In biological systems, the most available nucleophiles are the sulfhydryl (-SH) groups of cysteine residues located on sensory nerve endings, specifically the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels[2].

When the chemical alkylates these receptors in the eyes or respiratory tract, it triggers a massive influx of calcium ions, depolarizing the nerve and releasing inflammatory neuropeptides like Substance P. This causality dictates our PPE strategy: we must completely isolate the compound from mucous membranes and skin moisture, as even microscopic aerosolization will trigger the TRPA1 pathway[3].

G A 2-Chloro-1-(2-hydroxy-3- methylphenyl)ethanone B Electrophilic α-Chloro Ketone Moiety A->B C Covalent Alkylation of Cysteine on TRPA1 B->C Nucleophilic Attack D Calcium Ion Influx & Depolarization C->D E Sensory Nerve Activation (Trigeminal Nerve) D->E F Severe Lachrymation & Tissue Inflammation E->F

Mechanistic pathway of lachrymation via TRPA1 receptor alkylation.

Personal Protective Equipment (PPE) Matrix & Engineering Controls

Because phenacyl chlorides can permeate standard laboratory materials and cause delayed pulmonary edema upon inhalation[3], standard nitrile gloves and safety glasses are fundamentally insufficient for gross handling.

Quantitative Exposure Limits (Based on -Chloroacetophenone analogs)
AgencyExposure LimitTime-Weighted Average (TWA)Rationale
OSHA (PEL) 0.3

8-hour workshiftPrevents sensory irritation and pulmonary edema[4].
NIOSH (REL) 0.3

10-hour workshiftProtects against lachrymation and corneal opacity[4].
ACGIH (TLV) 0.3

8-hour workshiftMinimizes risk of allergic dermatitis and sensitization[4].
Required PPE Matrix
PPE CategorySpecificationScientific Causality & Validation
Hand Protection Butyl Rubber Gloves (Primary) over Nitrile (Inner).Butyl rubber provides superior resistance to ketone and halogenated solvent permeation compared to standard nitrile[1][3]. Validation: Inspect for pinholes via inflation prior to use.
Eye/Face Protection Chemical splash goggles paired with a full-face shield.Lachrymators cause reversible inflammation and corneal injury[3]. Safety glasses lack the necessary orbital seal to prevent vapor intrusion.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of crystalline dust or sublimated vapors. If handling outside a hood, a NIOSH/EN 149 approved PAPR with Organic Vapor (OV) / Particulate (P100) cartridges is mandatory[3].
Body Protection Chemical-resistant apron over a fully buttoned lab coat.The compound causes severe skin irritation, especially on wet/moist skin where it rapidly dissolves and reacts[3].

Operational Workflow: Safe Handling & Weighing

To ensure trustworthiness, every operational step must be a self-validating system. The greatest risk of exposure occurs during the transfer and weighing of the dry crystalline powder, which can easily aerosolize.

Step-by-Step Methodology:

  • Environmental Validation: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity of at least 100 fpm. Use a Kimwipe taped to the sash to visually confirm continuous inward directional airflow.

  • Static Dissipation:

    
    -Chloroacetophenone derivatives are often fine, white/tan crystals that carry static charges[3]. Wipe the exterior of the reagent bottle and the anti-static weigh boat with a damp, lint-free cloth to dissipate static electricity, preventing the powder from aerosolizing upon opening.
    
  • Closed-System Weighing:

    • Tare the closed vial inside the fume hood.

    • Transfer the required mass into the reaction flask using a static-free stainless steel spatula.

    • Immediately cap both the reagent bottle and the reaction flask.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Add your reaction solvent (e.g., Dichloromethane, Ethyl Acetate) directly to the flask inside the fume hood.

  • Decontamination Validation: Once the transfer is complete, wipe down the balance and the fume hood base with a 10% sodium thiosulfate solution (see Section 5), followed by water, to quench any microscopic dust particles.

Emergency Response & Decontamination Protocol

In the event of a spill, standard sweeping will aerosolize the lachrymator, causing immediate laboratory evacuation[1]. The protocol below utilizes chemical quenching to neutralize the electrophilic threat before physical removal.

SpillResponse S1 Spill Identified (Evacuate Immediate Area) S2 Don Maximum PPE (Full-Face PAPR & Butyl Gloves) S1->S2 S3 Containment (Surround with Absorbent) S2->S3 S4 Chemical Quenching (10% Sodium Thiosulfate) S3->S4 Neutralize Electrophile S5 Physical Removal (Non-Sparking Tools) S4->S5 S6 Secondary Wash (Soap & Water / Alkaline Wipe) S5->S6 S7 Hazardous Waste (Halogenated Disposal) S6->S7

Step-by-step operational workflow for chemical spill containment and electrophile quenching.

Decontamination Methodology:

  • Evacuate and Assess: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood is running at maximum exhaust.

  • Quenching Solution Preparation: Prepare a 10% (w/v) solution of Sodium Thiosulfate (

    
    ) or a mild alkaline solution (e.g., saturated sodium bicarbonate). Causality: The thiosulfate ion is a strong, soft nucleophile that rapidly reacts with the 
    
    
    
    -chloro ketone via
    
    
    displacement, neutralizing its ability to act as a lachrymator.
  • Application: Do not spray (which creates aerosols). Gently pour the quenching solution over the spill, starting from the perimeter and working inward. Allow 15 minutes for the alkylation reaction to reach completion.

  • Physical Removal: Use damp absorbent pads to collect the neutralized liquid. Place all materials into a sealed, clearly labeled hazardous waste container[1].

  • System Validation: Validate the decontamination by testing the pH of the final wash water (should be neutral) and confirming the absence of any floral/irritating odor[3][4].

Disposal and Waste Management

Do not dispose of 2-Chloro-1-(2-hydroxy-3-methylphenyl)ethanone or its neutralized byproducts in standard aqueous drains[5].

  • Segregation: Classify as Halogenated Organic Waste .

  • Incompatibilities: Keep away from strong oxidizing agents, bases, amines, and alcohols, which can cause violent exothermic reactions[5].

  • Packaging: Store waste in high-density polyethylene (HDPE) or glass containers. Do not store in metal containers, as trace moisture can lead to the formation of corrosive hydrogen chloride gas, degrading the metal[1][3].

References

  • Material Safety Data Sheet - 2-Chloroacetophenone | Cole-Parmer |
  • 2-Chloroacetophenone(532-27-4)MSDS | ChemicalBook |
  • Hazardous Substance Fact Sheet (alpha-Chloroacetophenone) | New Jersey Department of Health |
  • SAFETY DATA SHEET - Phenacyl chloride | Fisher Scientific |
  • Forensic science deals with safety armour during warfare explosives | Forensic Science Journal |
  • Dräger Gas Detectors & PPE for 2-Chloroacetophenone | Dräger |

Sources

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